L-687414
Description
Propriétés
IUPAC Name |
(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSFPFYQBZGDC-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437953 | |
| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130931-65-6 | |
| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-687,414: An In-Depth Technical Guide on its Mechanism of Action as a Partial Agonist at the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-687,414 is a potent and selective partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. As a low-efficacy partial agonist, L-687,414 exhibits a dual mechanism of action, functioning as both an agonist and an antagonist. This unique pharmacological profile allows it to maintain a basal level of NMDA receptor activation while preventing excessive receptor stimulation, a property that has generated significant interest in its potential as a neuroprotective agent. This technical guide provides a comprehensive overview of the mechanism of action of L-687,414, including its biochemical interactions, effects on downstream signaling pathways, and a summary of its in vitro and in vivo pharmacological properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction: The NMDA Receptor and the Glycine Modulatory Site
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] For the NMDA receptor to be activated, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][2] The glycine binding site is therefore a critical modulatory site that influences the overall activity of the receptor.
L-687,414 is a structural analog of R(+)-HA-966 and acts as a partial agonist at this glycine site.[1] Its mechanism of action is characterized by its ability to competitively bind to the glycine site, but with lower intrinsic efficacy than the full agonist glycine.[3] This results in a submaximal activation of the NMDA receptor, and in the presence of high concentrations of glycine or D-serine, L-687,414 acts as a competitive antagonist.[3] This dual functionality is believed to offer a therapeutic window where excessive NMDA receptor activation, implicated in excitotoxic neuronal damage, is curtailed without completely abolishing essential synaptic transmission.[3]
Biochemical Mechanism of Action
L-687,414's primary molecular target is the glycine binding site on the GluN1 subunit of the NMDA receptor.[1] As a partial agonist, its interaction with the receptor leads to a conformational change that is less pronounced than that induced by a full agonist like glycine. This results in a lower probability of ion channel opening and consequently, a reduced influx of Ca²⁺ ions.
The partial agonism of L-687,414 is a key feature of its mechanism. With an estimated intrinsic activity of approximately 10% that of glycine, it provides a baseline level of receptor tone.[3] However, by occupying the glycine binding site, it prevents the binding of the endogenous full agonists, thereby acting as an antagonist under conditions of excessive glutamate and glycine release, such as during ischemia or seizure.[3]
Signaling Pathways
The modulation of the NMDA receptor by L-687,414 has significant downstream consequences on intracellular signaling cascades. The influx of Ca²⁺ through the NMDA receptor channel acts as a second messenger, activating a multitude of signaling pathways. By attenuating this Ca²⁺ influx, L-687,414 can modulate these pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of L-687,414's activity from various in vitro and in vivo studies.
Table 1: In Vitro Activity of L-687,414
| Parameter | Value | Species | Preparation | Reference |
| Apparent Kb (vs NMDA) | 15 µM | Rat | Cortical Slices | [3] |
| pKb (vs NMDA) | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons | [3] |
| pKi (glycine site) | 6.1 ± 0.09 | Rat | - | [3] |
| Intrinsic Activity | ~10% of glycine | Rat | Cultured Cortical Neurons | [3] |
Table 2: In Vivo Anticonvulsant Activity of L-687,414 in Mice
| Seizure Model | ED₅₀ (mg/kg, i.v.) | Reference |
| N-methyl-D,L-aspartic acid (NMDLA) induced | 19.7 | [4] |
| Pentylenetetrazol (PTZ) induced | 13.0 | [4] |
| Electroshock induced | 26.1 | [4] |
| Audiogenic (DBA/2 mice, i.p.) | 5.1 | [4] |
Experimental Protocols
NMDA Receptor Binding Assay (Representative Protocol)
This protocol is a representative method for a competitive binding assay at the NMDA receptor glycine site.
Detailed Methodology:
-
Membrane Preparation: Rat forebrains are homogenized in a sucrose buffer and centrifuged. The resulting pellet is washed multiple times with Tris-HCl buffer to remove endogenous glutamate and glycine. The final pellet is resuspended in buffer and stored at -80°C.
-
Binding Assay: The assay is performed in a final volume of 500 µL containing Tris-HCl buffer, a known concentration of radioligand (e.g., [³H]glycine), the test compound (L-687,414) at various concentrations, and the membrane preparation. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled ligand (e.g., glycine).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer.
-
Quantification and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of L-687,414 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) can then be calculated.
Whole-Cell Patch-Clamp Electrophysiology (Representative Protocol)
This protocol describes a representative method for measuring the effect of L-687,414 on NMDA receptor-mediated currents in cultured neurons.
Detailed Methodology:
-
Cell Preparation: Primary cortical neurons are isolated from embryonic rats and cultured on coverslips.
-
Recording: Coverslips with adherent neurons are placed in a recording chamber and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a giga-ohm seal with the membrane of a neuron. The membrane is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: The neuron is voltage-clamped at a negative potential. NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine). L-687,414 is then co-applied at various concentrations with the agonists, and the resulting currents are recorded.
-
Analysis: The peak amplitude of the inward current is measured. The inhibitory or potentiating effect of L-687,414 is quantified by comparing the current amplitude in the presence of the compound to the control current.
Structure-Activity Relationships
The development of ligands for the glycine site of the NMDA receptor has revealed key structural features that determine their activity as full agonists, partial agonists, or antagonists. L-687,414, as a derivative of HA-966, shares a cyclic structure that is crucial for its interaction with the binding site. The specific substitutions on this scaffold fine-tune its affinity and intrinsic efficacy. A deeper understanding of these structure-activity relationships is vital for the design of novel glycine site modulators with improved therapeutic profiles.
Conclusion
L-687,414 is a valuable pharmacological tool for studying the function of the NMDA receptor glycine site. Its mechanism as a low-efficacy partial agonist provides a unique mode of NMDA receptor modulation that may offer therapeutic benefits in conditions associated with excitotoxicity. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field of neuroscience and drug development, facilitating further exploration of L-687,414 and related compounds.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-687414 NMDA receptor glycine site activity
An In-depth Technical Guide on the NMDA Receptor Glycine Site Activity of L-687,414
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and numerous neuropathological conditions.[1][2] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to a distinct site on the GluN1 subunit.[1][2] This glycine modulatory site has become a significant target for therapeutic intervention, with antagonists and partial agonists being investigated for conditions ranging from stroke and epilepsy to chronic pain and schizophrenia.[3][4] L-687,414, also known as (3R)-(+)-cis-4-methyl-pyrrolidin-2-one, is a notable compound that acts as a low-efficacy partial agonist at the NMDA receptor glycine site.[1][5][6] This technical guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and relevant signaling pathways associated with L-687,414's activity.
Quantitative Pharmacology of L-687,414
The pharmacological profile of L-687,414 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its potency, affinity, and efficacy.
In Vitro Activity
| Parameter | Value | Species/Tissue | Experimental Model | Reference |
| Apparent Kb | 15 µM | Rat | Cortical Slices (NMDA-evoked population depolarizations) | [5][6] |
| pKb | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons (Whole-cell voltage-clamp) | [5][6] |
| pKi | 6.1 ± 0.09 | Rat | Cultured Cortical Neurons (Concentration-inhibition curves) | [5][6] |
| Intrinsic Activity | ~10% of glycine | Rat | Cultured Cortical Neurons (Whole-cell voltage-clamp) | [5][6] |
In Vivo Anticonvulsant Activity
| Seizure Model | ED50 | Species | Route of Administration | Reference |
| N-methyl-D,L-aspartic acid (NMDLA)-induced | 19.7 mg/kg | Mouse | Intravenous | [7] |
| Pentylenetetrazol (PTZ)-induced | 13.0 mg/kg | Mouse | Intravenous | [7] |
| Electroshock-induced | 26.1 mg/kg | Mouse | Intravenous | [7] |
| Audiogenic (DBA/2 mice) | 5.1 mg/kg | Mouse | Intraperitoneal | [7] |
Experimental Protocols
The characterization of L-687,414 has employed a range of electrophysiological and behavioral assays. The following are detailed methodologies for key experiments cited.
Whole-Cell Voltage-Clamp Recordings in Cultured Cortical Neurons
This technique is utilized to measure the direct effects of L-687,414 on NMDA receptor-mediated currents in individual neurons.
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured on plates for a duration that allows for mature receptor expression.
-
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV) to control the membrane potential and measure the flow of ions.[8]
-
NMDA receptor-mediated inward currents are evoked by the application of NMDA.
-
-
Data Acquisition and Analysis:
-
To determine the antagonist potency (pKb), concentration-response curves for NMDA are generated in the absence and presence of various concentrations of L-687,414. The rightward shift in the NMDA concentration-response curve is used to calculate the pKb.[5][6]
-
To determine the affinity for the glycine site (pKi) and intrinsic activity, concentration-inhibition curves are constructed. L-687,414 is applied at increasing concentrations in the presence of a fixed concentration of NMDA and glycine. The inability of L-687,414 to completely abolish the inward current indicates partial agonism, and the degree of remaining current provides an estimate of its intrinsic activity relative to a full agonist like glycine.[5][6]
-
NMDA-Evoked Population Depolarizations in Rat Cortical Slices
This ex vivo method assesses the effect of L-687,414 on the collective response of a neuronal population.
-
Slice Preparation: Coronal or sagittal slices of the rat cortex are prepared and maintained in an interface chamber superfused with artificial cerebrospinal fluid (aCSF).
-
Recording: An extracellular recording electrode is placed in the slice to measure changes in the field potential.
-
Drug Application: NMDA is applied to the slice to induce a population depolarization. The potency of L-687,414 as an antagonist is determined by its ability to reduce the amplitude of this NMDA-evoked depolarization. The apparent Kb value is calculated from the concentration of L-687,414 required to produce a certain level of inhibition.[5][6]
In Vivo Long-Term Potentiation (LTP) in the Dentate Gyrus
This in vivo experiment evaluates the impact of L-687,414 on a physiological form of synaptic plasticity thought to underlie learning and memory.
-
Animal Preparation: Rats are anesthetized, and stimulating and recording electrodes are stereotaxically implanted in the medial perforant path and the dentate gyrus of the hippocampus, respectively.
-
Electrophysiological Recording: Baseline excitatory postsynaptic potentials (EPSPs) are recorded in the dentate gyrus in response to single-pulse stimulation of the perforant path.
-
Drug Administration: L-687,414 or a control vehicle is administered intravenously.
-
LTP Induction: A high-frequency train of stimuli (tetanus) is delivered to the perforant path to induce LTP, which is observed as a sustained enhancement of the EPSP slope and/or amplitude.
-
Analysis: The magnitude of LTP in animals treated with L-687,414 is compared to that in control animals to determine if the compound impairs this form of synaptic plasticity.[5][6]
Signaling Pathways and Experimental Workflows
The activity of L-687,414 is intrinsically linked to the signaling cascade initiated by NMDA receptor activation.
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit for activation.[1][2] Upon binding of both agonists and depolarization of the postsynaptic membrane to relieve the voltage-dependent Mg2+ block, the channel opens, allowing the influx of Ca2+ and Na+ and the efflux of K+.[9] The subsequent increase in intracellular Ca2+ acts as a second messenger, activating a multitude of downstream signaling cascades that are critical for synaptic plasticity and, when overactivated, for excitotoxicity.
Caption: NMDA Receptor signaling cascade and the modulatory role of L-687,414.
Experimental Workflow for Characterizing L-687,414
The investigation of L-687,414's pharmacology follows a logical progression from in vitro to in vivo models to build a comprehensive understanding of its mechanism and potential therapeutic effects.
Caption: Workflow for the pharmacological evaluation of L-687,414.
Conclusion
L-687,414 is a well-characterized low-efficacy partial agonist at the NMDA receptor glycine site. Its modest intrinsic activity allows it to support a degree of normal synaptic transmission, as evidenced by its lack of impairment of hippocampal LTP at neuroprotective concentrations, while still being able to antagonize excessive NMDA receptor activation seen in pathological states like seizures.[5][6] This profile suggests a potential therapeutic advantage over full antagonists, which may be more likely to interfere with normal cognitive functions. The data and methodologies presented in this guide provide a detailed foundation for further research and development of glycine site modulators for various neurological and psychiatric disorders.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
L-687,414: A Technical Whitepaper on its Partial Agonist Profile at the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414, with the chemical name R(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one, is a significant pharmacological tool and a compound of therapeutic interest due to its action as a low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] The NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3][4][5] L-687,414's unique profile allows it to modulate NMDA receptor function in a nuanced manner, acting as an agonist in conditions of low co-agonist concentration and as a competitive antagonist in the presence of saturating levels of the endogenous co-agonist. This dual activity presents a potential therapeutic advantage over full antagonists by enabling a degree of normal synaptic transmission while preventing excessive receptor activation, which is implicated in excitotoxicity.[2][6] This document provides an in-depth technical overview of L-687,414, summarizing its quantitative pharmacology, detailing key experimental protocols, and visualizing its mechanism of action.
Mechanism of Action: Partial Agonism at the Glycine Site
The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[4][7] The GluN2 subunit binds the primary agonist, glutamate, while the GluN1 subunit contains the binding site for the co-agonist, glycine.[3] L-687,414 exerts its effects by binding to this glycine site on the GluN1 subunit.[2][6]
As a partial agonist, L-687,414 has an intrinsic activity that is lower than the full agonist, glycine. In vitro studies estimate its intrinsic activity to be approximately 10% of that of glycine.[2][6] This means that even at saturating concentrations, L-687,414 can only activate the NMDA receptor to a fraction of its maximum potential.
This partial agonism leads to a dual pharmacological profile:
-
In the absence or at low concentrations of glycine: L-687,414 will modestly activate the NMDA receptor.
-
In the presence of high concentrations of glycine: L-687,414 will compete with glycine for the binding site, thereby acting as an antagonist and reducing the overall receptor activation.[2]
This mechanism suggests that L-687,414 could permit normal physiological NMDA receptor activity, which is necessary for processes like long-term potentiation (LTP) and learning, while simultaneously protecting against the pathological over-activation seen in conditions like stroke or epilepsy.[2][6]
Quantitative Pharmacology
The pharmacological profile of L-687,414 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Functional Potency of L-687,414
| Parameter | Value | Preparation | Assay Description | Reference |
| pKi | 6.1 ± 0.09 | Rat Cultured Cortical Neurons | Affinity for the glycine site determined from concentration-inhibition curves. | [2][6] |
| pKb | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | Antagonist potency determined from the rightward shift in the NMDA concentration-response curve via whole-cell voltage-clamp. | [2][6] |
| Apparent Kb | 15 µM | Rat Cortical Slices | Antagonist potency against NMDA-evoked population depolarizations. | [2][6] |
| Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | Estimated from the inability to completely abolish inward current responses in whole-cell voltage-clamp experiments. | [2][6] |
Table 2: In Vivo Anticonvulsant Activity of L-687,414 in Mice
| Seizure Model | Route of Administration | ED₅₀ (mg/kg) | Description | Reference |
| N-methyl-D,L-aspartic acid (NMDLA) induced | Intravenous (i.v.) | 19.7 | Antagonism of seizures induced by NMDLA. | [1] |
| Pentylenetetrazol (PTZ) induced | Intravenous (i.v.) | 13.0 | Antagonism of clonic seizures induced by PTZ. | [1] |
| Electroshock induced | Intravenous (i.v.) | 26.1 | Antagonism of tonic seizures induced by maximal electroshock. | [1] |
| Audiogenic (DBA/2 mice) | Intraperitoneal (i.p.) | 5.1 | Antagonism of seizures induced by a 120 dB bell. | [1] |
Table 3: In Vivo Neuroprotective Dosing in Rats
| Study | Dosing Regimen | Outcome | Reference |
| Long-Term Potentiation (LTP) | 28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion | Neuroprotective plasma levels achieved; LTP remained largely intact, unlike with the channel blocker MK-801 which abolished LTP. | [2][6] |
| Cerebral Glucose Metabolism | 17.5 mg/kg i.v. bolus followed by 225 µg/kg/min infusion | Neuroprotective dose that did not increase limbic cerebral glucose metabolism or evoke neuronal vacuolation. | [8] |
Detailed Experimental Protocols
Whole-Cell Voltage-Clamp on Cultured Cortical Neurons
This electrophysiological technique was used to determine the functional potency (pKb) and intrinsic activity of L-687,414.[2][6]
-
Cell Preparation: Primary cortical neurons were cultured from rat embryos.
-
Recording: Whole-cell voltage-clamp recordings were performed on these neurons. The cell membrane potential was held at a constant level (e.g., -60 mV) to measure the inward currents elicited by agonist application.
-
Agonist Application: A concentration-response curve for NMDA was generated by applying increasing concentrations of NMDA in the presence of a saturating concentration of glycine.
-
Antagonist Protocol: The NMDA concentration-response curve was then re-determined in the presence of a fixed concentration of L-687,414. The parallel rightward shift in the curve was used to calculate the pKb value, a measure of antagonist affinity, using the Schild equation.
-
Intrinsic Activity Measurement: The partial agonist nature of L-687,414 was observed by its inability to completely abolish the inward current responses, even at high concentrations, with the remaining current representing its intrinsic efficacy (~10% of glycine).[2][6]
NMDA-Evoked Population Depolarizations in Rat Cortical Slices
This ex vivo method was used to assess the antagonist potency of L-687,414 in a more intact tissue preparation.[2][6]
-
Slice Preparation: Coronal slices of the rat cerebral cortex were prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: An extracellular recording electrode was placed in the cortical tissue to measure field potentials.
-
NMDA Application: NMDA was applied to the slice to evoke a negative-going shift in the extracellular potential, known as a population depolarization.
-
Antagonist Application: L-687,414 was added to the aCSF at various concentrations, and the degree to which it inhibited the NMDA-evoked depolarization was measured.
-
Data Analysis: The concentration of L-687,414 that produced a 50% reduction in the NMDA response was used to determine its apparent antagonist dissociation constant (Kb). L-687,414 was found to be approximately 3.6-fold more potent than its parent compound, R(+)HA-966, in this assay.[2][6]
In Vivo Long-Term Potentiation (LTP) Studies
These experiments investigated the impact of a neuroprotective dose of L-687,414 on a key physiological process underlying memory formation.[2][6]
-
Animal Model: Anesthetized rats were used.
-
Surgical Preparation: Stimulating electrodes were implanted in the medial perforant path (mPP) and recording electrodes in the dentate gyrus of the hippocampus.
-
Drug Administration: Animals received an intravenous infusion of either saline (control), the NMDA channel blocker MK-801, or L-687,414 at a dose known to be neuroprotective.
-
LTP Induction: A high-frequency stimulation (tetanus) was delivered to the mPP to induce LTP, which is observed as a persistent enhancement of the population excitatory postsynaptic potential (e.p.s.p.) risetime.
-
Results: While MK-801 completely abolished LTP, the neuroprotective dose of L-687,414 allowed LTP to remain largely intact. This supports the hypothesis that a low-efficacy partial agonist can spare normal synaptic function.[2][6]
Therapeutic Implications and Conclusion
The pharmacological profile of L-687,414 as a low-efficacy partial agonist at the NMDA receptor glycine site offers a compelling therapeutic strategy. By providing a baseline level of receptor tone sufficient to support essential synaptic processes like LTP, while simultaneously acting as an antagonist during periods of excessive glutamate and glycine release, it may offer a wider therapeutic window than traditional NMDA receptor antagonists.[2][6] The in vivo data demonstrate that L-687,414 is an effective anticonvulsant and can achieve neuroprotective concentrations without impairing LTP or causing the metabolic side effects associated with some NMDA channel blockers.[1][2][8] This makes L-687,414 and similar partial agonists valuable candidates for the development of treatments for neurological disorders characterized by excitotoxicity, such as epilepsy and ischemic stroke, where preserving cognitive function is paramount.
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor pharmacology: perspectives from molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of effect of L-687,414 ((+)-cis-4-methyl-HA-966), an NMDA receptor antagonist acting at the glycine site, on cerebral glucose metabolism and cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
L-687,414: A Technical Guide to its Function as a Glycine-Site NMDA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-687,414 is a potent and selective ligand for the N-methyl-D-aspartate (NMDA) receptor, acting as a low-efficacy partial agonist at the glycine co-agonist site. This unique pharmacological profile confers a dual action of antagonism in the presence of high glycine concentrations and a minimal level of agonism in its absence. L-687,414 has demonstrated significant neuroprotective and anticonvulsant effects in various preclinical models. Notably, it appears to have a wider therapeutic window compared to non-competitive NMDA receptor antagonists, exhibiting fewer behavioral side effects. This technical guide provides an in-depth overview of the function of L-687,414, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Function and Mechanism of Action
L-687,414 is a close analog of HA-966 and functions as a glycine-site NMDA receptor antagonist or a low-efficacy partial agonist.[1] Its primary mechanism involves binding to the glycine modulatory site on the NMDA receptor complex. The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycine site, L-687,414 competitively inhibits the binding of endogenous co-agonists.
As a low-efficacy partial agonist, L-687,414 possesses a small degree of intrinsic activity, estimated to be approximately 10% of that of glycine.[2] This means that while it primarily acts as an antagonist in environments with saturating levels of glycine, it can evoke a minimal receptor response in the absence of the co-agonist. This property is thought to contribute to its favorable side-effect profile, as it may allow for a baseline level of NMDA receptor function, which is crucial for normal synaptic transmission and plasticity.[2]
In animal models, this mechanism of action translates to several key functions, including:
-
Neuroprotection: L-687,414 has been shown to be neuroprotective in models of focal ischemia.
-
Anticonvulsant Activity: The compound exhibits dose-dependent anticonvulsant effects against various seizure models.
-
Hyperlocomotion: Similar to other NMDA receptor antagonists, L-687,414 can induce hyperlocomotion in rodents.
A significant advantage of L-687,414 over uncompetitive NMDA receptor antagonists like ketamine and phencyclidine (PCP) is that it has not been associated with the development of brain vacuoles, a form of neuronal damage.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for L-687,414 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition | Reference |
| Apparent Kb | 15 µM | Rat | Cortical Slices | Antagonism of NMDA-evoked population depolarizations | [2] |
| pKb | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp, antagonism of NMDA-evoked inward current | [2] |
| pKi | 6.1 ± 0.09 | Rat | Cultured Cortical Neurons | Concentration-inhibition curves for the glycine site | [2] |
| Estimated Intrinsic Activity | ~10% of glycine | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp, inward current responses | [2] |
Table 2: In Vivo Efficacy and Neuroprotective Dosing
| Parameter | Value | Species | Model | Administration Route | Reference | | :--- | :--- | :--- | :--- | :--- | | Anticonvulsant ED50 (Audiogenic Seizures) | 5.1 mg/kg | Mouse (DBA/2) | Audiogenic Seizures | i.p. | | | Neuroprotective Dose Regimen | 28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion | Rat | - | i.v. |[2] | | Neuroprotective Plasma Level | 25 µg/ml | Rat | Focal Ischemia | i.v. infusion | | | Protective Index (EEG Seizure ED50 / Anticonvulsant ED50) | > 4.5 | Rat | - | i.v. | |
Experimental Protocols
In Vitro Electrophysiology: Rat Cortical Slices
This protocol is based on the methodology described by Priestley et al. (1995) to assess the antagonist potency of L-687,414 on NMDA-evoked population depolarizations.
Methodology:
-
Tissue Preparation:
-
Male Sprague-Dawley rats (150-200g) are decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, gassed with 95% O2 / 5% CO2.
-
Coronal slices (450 µm thick) of the cerebral cortex are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber containing gassed aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with gassed aCSF at 32°C.
-
A glass microelectrode filled with aCSF is placed in the deeper layers of the cortex to record extracellular field potentials.
-
Stable baseline responses are established by applying NMDA (e.g., 30 µM) for a fixed duration at regular intervals.
-
-
Drug Application and Data Analysis:
-
L-687,414 is applied in the perfusing aCSF at various concentrations.
-
The ability of L-687,414 to antagonize the NMDA-evoked depolarization is quantified.
-
The apparent Kb value is calculated from the concentration-response curves.
-
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp in Cultured Cortical Neurons
This protocol, adapted from Priestley et al. (1995), is used to determine the affinity and intrinsic activity of L-687,414 at the NMDA receptor.
Methodology:
-
Cell Culture:
-
Primary cortical neurons are prepared from fetal rat brains (E17-E18).
-
Cortices are dissected, dissociated, and plated onto poly-D-lysine coated coverslips.
-
Neurons are maintained in a suitable culture medium for 7-14 days before use.
-
-
Electrophysiological Recording:
-
A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
Whole-cell recordings are made using patch pipettes filled with an internal solution.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application and Data Analysis:
-
NMDA and glycine are applied to evoke inward currents.
-
Concentration-response curves for NMDA are generated in the absence and presence of different concentrations of L-687,414.
-
The pKb is determined from the rightward shift of the NMDA concentration-response curve.
-
To determine the pKi, concentration-inhibition curves are constructed by applying a fixed concentration of NMDA and glycine with varying concentrations of L-687,414.
-
Intrinsic activity is estimated by comparing the maximal response elicited by L-687,414 in the absence of glycine to the maximal response elicited by glycine.
-
In Vivo Neuroprotection: Rat Model of Focal Ischemia (MCAO)
This protocol is based on studies evaluating the neuroprotective effects of L-687,414 in a middle cerebral artery occlusion (MCAO) model.
Methodology:
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized.
-
Body temperature is maintained at 37°C throughout the procedure.
-
-
Surgical Procedure (MCAO):
-
The left middle cerebral artery is permanently occluded via an intraluminal filament method.
-
-
Drug Administration:
-
L-687,414 is administered intravenously (i.v.) as a bolus dose followed by a continuous infusion for a specified period (e.g., 4 hours) immediately after the occlusion.
-
Control animals receive a vehicle infusion.
-
Blood samples are taken to determine plasma concentrations of L-687,414.
-
-
Assessment of Infarct Volume:
-
After a set survival period (e.g., 24 hours), the animals are euthanized, and the brains are removed.
-
Brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
The volume of the infarct is quantified using image analysis software.
-
Visualizations
Signaling Pathway
Caption: NMDA Receptor signaling and the action of L-687,414.
Experimental Workflow: Whole-Cell Voltage-Clamp
Caption: Workflow for whole-cell voltage-clamp experiments.
Experimental Workflow: In Vivo Neuroprotection (MCAO Model)
Caption: Workflow for in vivo neuroprotection studies using the MCAO model.
References
- 1. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research and Discovery of L-687,414: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414, also known as 3R(+)cis-4-methyl-pyrrolidin-2-one, emerged from early investigations into the therapeutic potential of modulating the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of the initial research and discovery of L-687,414, focusing on its synthesis, mechanism of action, and preclinical evaluation. The information is compiled from foundational scientific literature to serve as a comprehensive resource for professionals in the field of drug development and neuroscience.
L-687,414 was identified as a low-efficacy partial agonist at the glycine co-agonist site of the NMDA receptor.[1][2] This site is crucial for the receptor's activation, and its modulation presents a potential therapeutic avenue for various neurological disorders.[3][4] The development of L-687,414 was part of a broader effort to create NMDA receptor antagonists with improved side-effect profiles compared to ion channel blockers.[3] Early research was conducted by scientists at Merck, Sharp & Dohme Research Laboratories.[1]
Synthesis
L-687,414 is a derivative of the parent analogue R(+)HA-966.[1] An efficient, enantioselective synthesis of L-687,414 has been described, proceeding in six steps with a 14% overall yield, starting from commercially available (S)-β-methyl-γ-butyrolactone.[1] Another reported method involves a stereospecific route via the hydrogenation of enamines.[1]
Logical Flow of Synthesis Development
The synthesis of L-687,414 was a logical progression from the exploration of 4-substituted analogues of HA-966. The introduction of a methyl group at the 4-position in the cis configuration was found to be optimal for in vivo anticonvulsant activity and brain penetration.[1] This was attributed to the higher fraction of the non-ionized form of L-687,414 at physiological pH.[1]
Caption: Development of L-687,414 from its parent compound.
Mechanism of Action
L-687,414 functions as a low-efficacy partial agonist at the glycine modulatory site on the NMDA receptor complex.[1][2] This means that while it binds to the glycine site, it elicits a much smaller response compared to the full agonist, glycine.[1] In situations of excessive NMDA receptor activation, the antagonistic properties of L-687,414 dominate.[2] This profile was considered therapeutically advantageous as it might allow for normal synaptic transmission while preventing excitotoxicity.[2]
Signaling Pathway
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-687,414 in Models of Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a potent and selective partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1] As an NMDA receptor modulator, it has been investigated for its neuroprotective properties.[1] The overactivation of NMDA receptors, leading to excitotoxicity, is a common pathological mechanism implicated in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[2] This technical guide provides an in-depth overview of the core preclinical data on L-687,414 and outlines detailed, albeit in some cases proposed, experimental protocols for its evaluation in relevant animal models of these neurodegenerative conditions.
Core Concepts: Mechanism of Action of L-687,414
L-687,414 acts as a partial agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor to become activated, both the glutamate binding site on the GluN2 subunit and the glycine binding site on the GluN1 subunit must be occupied.[3] As a partial agonist, L-687,414 occupies the glycine site and elicits a submaximal receptor response compared to the full agonist, glycine. This modulation can be neuroprotective by preventing the excessive influx of calcium ions (Ca2+) associated with overstimulation of the NMDA receptor by glutamate, a key factor in excitotoxic neuronal death.[2]
Signaling Pathway of NMDA Receptor Modulation
The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and excitotoxicity, and the modulatory effect of L-687,414.
Caption: NMDA Receptor Signaling and L-687,414 Modulation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data available for L-687,414.
Table 1: In Vitro Receptor Binding and Functional Activity of L-687,414
| Parameter | Value | Species/Tissue | Reference |
| Apparent Kb | 15 µM | Rat cortical slices | [3][4] |
| pKb | 6.2 ± 0.12 | Rat cultured cortical neurons | [3][4] |
| pKi | 6.1 ± 0.09 | Rat cultured cortical neurons | [3][4] |
| Intrinsic Activity | ~10% of glycine | Rat cultured cortical neurons | [3][4] |
Table 2: In Vivo Neuroprotective Efficacy of L-687,414
| Animal Model | Dosage Regimen | Outcome | Reference |
| Rat Stroke Model | 28 mg/kg i.v. followed by 28 mg/kg/h | Maximal neuroprotection | [3][4] |
Experimental Protocols in Neurodegenerative Disease Models
While specific studies utilizing L-687,414 in models of Alzheimer's, Parkinson's, Huntington's, and ALS are limited, this section provides detailed, proposed experimental protocols based on established animal models and common methodologies for testing neuroprotective compounds.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a neuroprotective compound like L-687,414 in a rodent model of neurodegenerative disease.
Caption: General Experimental Workflow for Preclinical Evaluation.
Alzheimer's Disease Model
Animal Model: 5XFAD transgenic mice. These mice overexpress five human familial Alzheimer's disease mutations in amyloid precursor protein (APP) and presenilin 1 (PS1) and develop amyloid plaques and cognitive deficits.
Proposed Experimental Protocol:
-
Animals: Male and female 5XFAD mice and wild-type littermates, aged 3 months.
-
Treatment Groups:
-
Group 1: 5XFAD mice + Vehicle (e.g., saline or DMSO)
-
Group 2: 5XFAD mice + L-687,414 (e.g., 10 mg/kg, intraperitoneal injection, daily)
-
Group 3: Wild-type mice + Vehicle
-
-
Drug Administration: Daily intraperitoneal injections for 3 months.
-
Behavioral Testing (at 6 months of age):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term working memory.
-
-
Tissue Collection and Analysis:
-
Immunohistochemistry: Brain sections stained for amyloid-beta (Aβ) plaques (e.g., with 6E10 antibody) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blotting: Brain homogenates analyzed for levels of soluble and insoluble Aβ40 and Aβ42, as well as phosphorylated Tau (e.g., AT8 antibody).
-
Table 3: Hypothetical Endpoints for L-687,414 in a 5XFAD Mouse Model
| Endpoint | Measurement | Expected Outcome with L-687,414 |
| Cognitive Function | Escape latency in Morris Water Maze | Decreased latency |
| Amyloid Pathology | Aβ plaque load in cortex and hippocampus | Reduced plaque burden |
| Tau Pathology | Levels of phosphorylated Tau | Decreased p-Tau levels |
| Neuroinflammation | Microglia and astrocyte activation | Reduced gliosis |
Parkinson's Disease Model
Animal Model: 6-hydroxydopamine (6-OHDA) induced lesion in rats. Unilateral injection of 6-OHDA into the medial forebrain bundle causes a progressive loss of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[5]
Proposed Experimental Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Procedure: Stereotaxic injection of 6-OHDA into the right medial forebrain bundle.
-
Treatment Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: 6-OHDA lesion + Vehicle
-
Group 3: 6-OHDA lesion + L-687,414 (e.g., 20 mg/kg, subcutaneous injection, daily, starting 24 hours post-lesion)
-
-
Behavioral Testing (weekly for 4 weeks):
-
Apomorphine-induced rotations: To assess the extent of the dopaminergic lesion.
-
Cylinder test: To measure forelimb asymmetry and motor deficit.
-
-
Tissue Collection and Analysis:
-
Immunohistochemistry: Brain sections stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
High-Performance Liquid Chromatography (HPLC): Striatal tissue analyzed for dopamine and its metabolites (DOPAC and HVA).
-
Table 4: Hypothetical Endpoints for L-687,414 in a 6-OHDA Rat Model
| Endpoint | Measurement | Expected Outcome with L-687,414 |
| Motor Function | Net contralateral rotations | Reduced rotations |
| Neuronal Survival | Number of TH-positive neurons | Increased survival of dopaminergic neurons |
| Neurochemical Deficit | Striatal dopamine levels | Attenuated dopamine depletion |
Huntington's Disease Model
Animal Model: R6/2 transgenic mice. These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibit a progressive motor and cognitive decline.[6][7]
Proposed Experimental Protocol:
-
Animals: Male and female R6/2 mice and wild-type littermates, with treatment starting at 5 weeks of age.
-
Treatment Groups:
-
Group 1: R6/2 mice + Vehicle
-
Group 2: R6/2 mice + L-687,414 (e.g., 15 mg/kg, oral gavage, daily)
-
Group 3: Wild-type mice + Vehicle
-
-
Behavioral Testing (weekly from 6 to 12 weeks of age):
-
Rotarod test: To assess motor coordination and balance.
-
Grip strength test: To measure muscle strength.
-
-
Tissue Collection and Analysis (at 13 weeks of age):
-
Immunohistochemistry: Brain sections stained for huntingtin aggregates (e.g., with EM48 antibody).
-
Western Blotting: Brain homogenates analyzed for levels of soluble and aggregated mutant huntingtin.
-
Table 5: Hypothetical Endpoints for L-687,414 in an R6/2 Mouse Model
| Endpoint | Measurement | Expected Outcome with L-687,414 |
| Motor Performance | Latency to fall on Rotarod | Increased latency |
| Huntingtin Aggregation | Number and size of huntingtin inclusions | Reduced aggregation |
| Survival | Median lifespan | Increased survival |
Amyotrophic Lateral Sclerosis (ALS) Model
Animal Model: SOD1-G93A transgenic mice. These mice express a mutant form of human superoxide dismutase 1 and develop progressive motor neuron degeneration and paralysis.[8]
Proposed Experimental Protocol:
-
Animals: Male and female SOD1-G93A mice and non-transgenic littermates, with treatment initiated at a pre-symptomatic stage (e.g., 60 days of age).
-
Treatment Groups:
-
Group 1: SOD1-G93A mice + Vehicle
-
Group 2: SOD1-G93A mice + L-687,414 (e.g., 20 mg/kg, intraperitoneal injection, daily)
-
Group 3: Non-transgenic mice + Vehicle
-
-
Monitoring and Behavioral Testing:
-
Body weight and clinical score: Monitored daily.
-
Rotarod test: Performed weekly to assess motor function.
-
Survival: Recorded as the primary endpoint.
-
-
Tissue Collection and Analysis (at end-stage):
-
Immunohistochemistry: Spinal cord sections stained for motor neuron markers (e.g., ChAT) to quantify motor neuron loss.
-
Histology: Muscle tissue (e.g., gastrocnemius) stained with H&E to assess muscle atrophy.
-
Table 6: Hypothetical Endpoints for L-687,414 in a SOD1-G93A Mouse Model
| Endpoint | Measurement | Expected Outcome with L-687,414 |
| Disease Progression | Onset of motor deficits | Delayed onset |
| Motor Neuron Survival | Number of motor neurons in spinal cord | Increased motor neuron survival |
| Lifespan | Median survival time | Extended lifespan |
Conclusion
L-687,414, as a glycine-site partial agonist of the NMDA receptor, presents a plausible therapeutic strategy for mitigating excitotoxicity in neurodegenerative diseases. While direct preclinical evidence in specific models of Alzheimer's, Parkinson's, Huntington's, and ALS is currently sparse, the proposed experimental frameworks in this guide offer a robust starting point for its systematic evaluation. The quantitative data from such studies will be crucial in determining the potential of L-687,414 as a disease-modifying therapy for these devastating disorders. Further research into the downstream signaling pathways affected by L-687,414 in the context of each disease will also be vital for a comprehensive understanding of its neuroprotective mechanisms.
References
- 1. Chronic administration of a glycine partial agonist alters the expression of N-methyl-D-aspartate receptor subunit mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 4. A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - CL [thermofisher.com]
- 6. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Huntington’s disease mouse models: unraveling the pathology caused by CAG repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Motor neuron dysfunction in a mouse model of ALS: gender-dependent effect of P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
L-687,414 and its Effect on Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is widely considered a cellular correlate of learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of many forms of LTP. This technical guide provides an in-depth analysis of L-687,414, a partial agonist at the glycine modulatory site of the NMDA receptor, and its effects on LTP. We will explore its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols for its investigation, and visualize the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating synaptic plasticity and the therapeutic potential of NMDA receptor modulators.
Introduction to L-687,414 and its Mechanism of Action
L-687,414, with the chemical name (3R,4S)-3-amino-1-hydroxy-4-methyl-pyrrolidin-2-one, is a systemically active compound that acts as a low-efficacy partial agonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[1] For the NMDA receptor to be activated, both the glutamate binding site and the glycine binding site must be occupied.[2][3] As a partial agonist, L-687,414 binds to the glycine site and elicits a submaximal response compared to the full agonist, glycine. Its low intrinsic activity, estimated to be approximately 10% of that of glycine, means that in the presence of saturating concentrations of endogenous glycine, L-687,414 can act as a competitive antagonist.[2][3] This modulation of the NMDA receptor activity without complete blockade is a key feature of its pharmacological profile.
The Role of the NMDA Receptor in Long-Term Potentiation
The induction of LTP in many brain regions, particularly the hippocampus, is critically dependent on the activation of the NMDA receptor.[2][3] The NMDA receptor channel is unique in that it is blocked by magnesium ions (Mg2+) at resting membrane potentials. Depolarization of the postsynaptic membrane, typically through the activation of AMPA receptors by high-frequency stimulation, expels the Mg2+ block. This allows for the influx of calcium ions (Ca2+) through the NMDA receptor channel, provided that both glutamate and a co-agonist (like glycine or D-serine) are bound to the receptor.
This rise in intracellular Ca2+ acts as a critical second messenger, initiating a cascade of downstream signaling events. These include the activation of protein kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), leading to the insertion of new AMPA receptors into the postsynaptic membrane and an increase in their conductance. These changes result in a lasting enhancement of synaptic transmission, the hallmark of LTP.
Quantitative Data: The Effect of L-687,414 on Long-Term Potentiation
A pivotal study investigated the in vivo effects of L-687,414 on LTP in the dentate gyrus of anesthetized rats. The findings from this research are summarized in the table below.
| Compound | Dosage | Effect on LTP in the Dentate Gyrus | Reference |
| L-687,414 | 28 mg kg⁻¹ i.v. followed by 28 mg kg⁻¹ h⁻¹ | Did not prevent LTP at neuroprotective plasma levels. | [2][3] |
| MK-801 (a non-competitive NMDA receptor antagonist) | 0.12 mg kg⁻¹ i.v. followed by 1.8 µg kg⁻¹ h⁻¹ | Effectively abolished LTP . | [2][3] |
| Saline (Control) | 0.4 ml kg⁻¹ followed by 0.0298 ml min⁻¹ | Robust LTP was induced. | [2][3] |
In in vitro studies using rat cortical slices, L-687,414 was found to be a potent antagonist of NMDA-evoked depolarizations with an apparent Kb of 15 µM.[2][3] Whole-cell voltage-clamp experiments in cultured rat cortical neurons revealed a pKb of 6.2 and a pKi of 6.1 for its affinity to the glycine site.[2][3]
Experimental Protocols
This section outlines a detailed methodology for investigating the effects of L-687,414 on LTP in hippocampal slices, a common in vitro model.
Hippocampal Slice Preparation
-
Animal: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
-
Anesthesia: Anesthetize the rat with isoflurane or a similar anesthetic and decapitate.
-
Brain Extraction: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1.2 MgSO₄, 2.5 CaCl₂, and 10 D-glucose.
-
Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer the slices to an interface or submerged chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
Electrophysiological Recording
-
Chamber: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrodes:
-
Recording Electrode: A glass micropipette (2-5 MΩ) filled with aCSF, placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Stimulating Electrode: A bipolar tungsten electrode placed in the Schaffer collateral pathway to evoke synaptic responses.
-
-
Data Acquisition:
-
Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
Drug Application
-
Prepare a stock solution of L-687,414 in a suitable solvent (e.g., water or DMSO, ensuring the final concentration of the solvent in the aCSF is minimal and does not affect synaptic transmission).
-
Dilute the stock solution in aCSF to the desired final concentrations (e.g., 1, 10, 50 µM).
-
Switch the perfusion to the aCSF containing L-687,414 and allow it to equilibrate for at least 20 minutes before inducing LTP.
LTP Induction and Measurement
-
Induction Protocol: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS.
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope recorded during the baseline period.
-
Plot the normalized fEPSP slope over time.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the recording period.
-
Compare the magnitude of LTP in the presence of L-687,414 to control slices (vehicle only).
-
Visualizations
Signaling Pathway of Long-Term Potentiation
Caption: Signaling pathway of NMDA receptor-dependent LTP and the point of intervention for L-687,414.
Experimental Workflow for Investigating L-687,414 on LTP
Caption: Experimental workflow for an in vitro LTP study investigating the effects of L-687,414.
Discussion and Conclusion
The available data indicates that L-687,414, a low-efficacy partial agonist at the NMDA receptor glycine site, does not block hippocampal LTP in vivo at doses that are known to be neuroprotective.[2][3] This is in stark contrast to non-competitive NMDA receptor antagonists like MK-801, which completely abolish LTP.[2][3] This suggests that a complete blockade of the NMDA receptor is not necessary for neuroprotection and that a more subtle modulation of its activity, as achieved by L-687,414, may spare critical physiological processes like synaptic plasticity.
For drug development professionals, this finding is significant. A therapeutic agent that can provide neuroprotection without impairing cognitive functions, which are thought to be underpinned by LTP, would have a superior safety and efficacy profile. The partial agonist nature of L-687,414 may allow it to dampen excessive, excitotoxic NMDA receptor activity while permitting the level of activation required for normal synaptic function and plasticity.
Further research is warranted to fully elucidate the concentration-dependent effects of L-687,414 on LTP in various brain regions and under different induction protocols. Understanding the precise conditions under which L-687,414 transitions from a partial agonist to a functional antagonist in the presence of endogenous glycine will be crucial for its therapeutic application. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for such future investigations.
References
- 1. L-687,414 - Wikipedia [en.wikipedia.org]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
L-687,414 and its Effect on Long-Term Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of L-687,414, a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, and its putative effects on long-term depression (LTD). While direct experimental evidence on the impact of L-687,414 on LTD is not available in the current literature, this document synthesizes existing data on its electrophysiological properties, the effects of other glycine site partial agonists on LTD, and the established mechanisms of NMDA receptor-dependent LTD. This guide offers a comprehensive theoretical framework for predicting the interaction of L-687,414 with this critical form of synaptic plasticity. Included are detailed experimental protocols for inducing and measuring LTD, quantitative data on L-687,414, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to L-687,414
L-687,414, also known as R-(+)-cis-4-methyl-3-amino-1-hydroxypyrrolid-2-one, is a compound that acts as a low-efficacy partial agonist at the glycine co-agonist site of the NMDA receptor. Unlike full antagonists that completely block receptor function, or full agonists that elicit a maximal response, L-687,414 produces a submaximal response even at saturating concentrations. This property allows it to modulate NMDA receptor activity, potentially offering a therapeutic advantage by permitting a degree of normal synaptic transmission while preventing excessive receptor activation. The neuroprotective effects of L-687,414 have been noted, and importantly, it has been shown to not cause the neuronal vacuolation that is sometimes observed with other NMDA receptor antagonists.
The Role of NMDA Receptors in Long-Term Depression (LTD)
NMDA receptor-dependent LTD is a form of synaptic plasticity characterized by a persistent decrease in synaptic efficacy. It is typically induced by prolonged, low-frequency stimulation (LFS) of presynaptic inputs (e.g., 1-5 Hz). This modest but sustained stimulation leads to a moderate influx of Ca²⁺ through the NMDA receptor channel. This level of Ca²⁺ influx is insufficient to trigger the signaling cascades for long-term potentiation (LTP) but is optimal for activating a distinct downstream pathway that results in the weakening of the synapse.
The canonical mechanism of NMDA receptor-dependent LTD involves the activation of calcium-dependent protein phosphatases, such as calcineurin (also known as protein phosphatase 2B) and protein phosphatase 1 (PP1). These phosphatases dephosphorylate key synaptic proteins, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1. Dephosphorylation of AMPA receptors promotes their endocytosis, leading to a reduction in the number of AMPA receptors at the postsynaptic membrane and consequently, a depression of synaptic transmission.
Quantitative Data for L-687,414
The following table summarizes the available quantitative data on the electrophysiological properties of L-687,414.
| Parameter | Value | Description |
| Apparent Kb | 15 µM | The apparent binding affinity of L-687,414 in antagonizing NMDA-evoked population depolarizations in rat cortical slices. |
| pKb | 6.2 ± 0.12 | The negative logarithm of the Kb value, derived from whole-cell voltage-clamp experiments in rat cultured cortical neurons. |
| pKi | 6.1 ± 0.09 | The negative logarithm of the inhibition constant for the glycine site on the NMDA receptor complex, determined from concentration-inhibition curves. |
| Estimated Intrinsic Activity | ~10% of glycine | The efficacy of L-687,414 as a partial agonist, estimated from its inability to completely abolish inward current responses. |
Predicted Effect of L-687,414 on Long-Term Depression
While no studies have directly investigated the effect of L-687,414 on LTD, we can formulate a strong hypothesis based on its known mechanism of action and data from other glycine site partial agonists.
A study on GLYX-13, another NMDA receptor glycine site partial agonist, demonstrated that it simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in the hippocampus[1]. GLYX-13 was found to reduce NMDA receptor-mediated synaptic currents evoked by low-frequency stimulation but enhance them during high-frequency bursts[1].
Given that L-687,414 is a low-efficacy partial agonist, it is plausible that it would have a similar modulatory effect on LTD. By providing a low level of glycine site activation, L-687,414 might prevent the full extent of NMDA receptor activation required for the induction of robust LTD under low-frequency stimulation conditions. It could potentially shift the balance of synaptic plasticity away from depression and towards potentiation, or at least dampen the magnitude of LTD.
Conversely, under conditions of excessive glutamate release where LTD might be pathologically favored, the partial agonist nature of L-687,414 could act as a functional antagonist, limiting the excessive Ca²⁺ influx and thereby reducing the magnitude of LTD.
Experimental Protocols
Preparation of Acute Hippocampal Slices
-
Anesthetize a young adult rat (e.g., P21-P35 Wistar) with an appropriate anesthetic (e.g., isoflurane) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cutting aCSF composition (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂.
-
-
Isolate the hippocampus and prepare 350-400 µm transverse slices using a vibratome.
-
Transfer the slices to a holding chamber containing standard aCSF, bubbled with 95% O₂ / 5% CO₂, and allow them to recover at 32-34°C for at least 1 hour before recording.
-
Standard aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgCl₂, 2 CaCl₂.
-
Whole-Cell Patch-Clamp Recording and LTD Induction
-
Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Identify CA1 pyramidal neurons for whole-cell patch-clamp recording.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution.
-
Internal solution composition (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA, and 5 QX-314 (pH adjusted to 7.2-7.3 with CsOH).
-
-
Establish a whole-cell voltage-clamp configuration, holding the neuron at -70 mV.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of EPSCs for 10-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To induce LTD, apply a low-frequency stimulation (LFS) protocol: 900 pulses at 1 Hz.
-
Following the LFS protocol, resume baseline stimulation (0.05 Hz) and record the EPSCs for at least 60 minutes to monitor the induction and maintenance of LTD.
-
To test the effect of L-687,414, the compound can be bath-applied starting 10-20 minutes before the LFS protocol and maintained throughout the recording period.
Visualizations
Signaling Pathway for NMDA Receptor-Dependent LTD
Caption: Signaling pathway for NMDA receptor-dependent LTD.
Experimental Workflow for In Vitro LTD Electrophysiology
Caption: Experimental workflow for in vitro LTD electrophysiology.
Conclusion
L-687,414, as a low-efficacy partial agonist at the NMDA receptor glycine site, presents a unique pharmacological profile. While direct experimental data on its effect on LTD are lacking, a theoretical framework based on its mechanism of action and evidence from similar compounds suggests that L-687,414 is likely to reduce the magnitude of NMDA receptor-dependent LTD. This potential to modulate synaptic depression, coupled with its known neuroprotective properties, makes L-687,414 and similar compounds intriguing candidates for further investigation in the context of synaptic plasticity and its role in both physiological and pathological brain states. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for researchers to directly test these hypotheses and further elucidate the role of glycine site modulation in long-term depression.
References
L-687,414: A Foundational Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies on the neuroprotective effects of L-687,414. L-687,414 is a novel and selective partial agonist with low intrinsic activity at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
L-687,414 primarily functions by blocking the NMDA receptor in the presence of glycine, thereby failing to produce a complete block of NMDA receptor activation.[1] This action at the glycine modulatory site is significant because it is thought to offer a wider therapeutic window compared to uncompetitive NMDA receptor ion channel blockers or competitive glutamate antagonists, which have been associated with transient reversible vacuolation in cortical neurons.[2] In contrast, such vacuolation has not been demonstrated with agents acting at the glycine site, like L-687,414.[2]
The compound's partial agonist profile may present a therapeutic advantage by allowing a degree of normal synaptic transmission while preventing excessive receptor activation, which is implicated in excitotoxic neuronal death.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational in vitro and in vivo studies on L-687,414.
Table 1: In Vitro Efficacy and Potency of L-687,414
| Parameter | Value | Species/Model | Source |
| Apparent Kb (vs. NMDA-evoked depolarization) | 15 µM | Rat Cortical Slices | [3][4] |
| pKb (vs. NMDA-evoked inward current) | 6.2 ± 0.12 | Cultured Rat Cortical Neurons | [3][4] |
| pKi (glycine site affinity) | 6.1 ± 0.09 | Cultured Rat Cortical Neurons | [3][4] |
| Estimated Intrinsic Activity (% of glycine) | ~10% | Cultured Rat Cortical Neurons | [3][4] |
| Potency vs. R(+)HA-966 | ~3.6-fold more potent | Rat Cortical Slices | [3][4] |
Table 2: In Vivo Neuroprotective Dosing and Efficacy of L-687,414 in a Rat Model of Focal Ischemia
| Dosing Regimen | Mean Plasma Level (over 4h) | Outcome on Infarct Volume | Source |
| 17.6 mg/kg i.v. bolus | 24 µg/ml (peak) | No significant protection | [1] |
| 7 mg/kg i.v. + 7 mg/kg/h infusion | 11 µg/ml | Ineffective | [1] |
| 14 mg/kg i.v. + 14 mg/kg/h infusion | 25 µg/ml | Significant protection (data not specified) | [1] |
| 30 mg/kg i.v. + 30 mg/kg/h infusion | 61 µg/ml | Significant protection (data not specified) | [1] |
| 28 mg/kg i.v. + 28 mg/kg/h infusion | Not specified | Neuroprotective | [3] |
Signaling Pathway and Mechanism of Neuroprotection
L-687,414 exerts its neuroprotective effects by modulating the NMDA receptor signaling cascade, which is critically involved in excitotoxicity. During ischemic events, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of Ca2+ into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, ultimately leading to neuronal death.
By acting as a partial agonist at the glycine co-agonist site, L-687,414 reduces the probability of the NMDA receptor channel opening in the presence of high glutamate concentrations, thereby attenuating the excitotoxic Ca2+ influx and its downstream detrimental effects.
Caption: Signaling pathway of L-687,414's neuroprotective action.
Experimental Protocols
The foundational studies on L-687,414 utilized both in vitro and in vivo models to characterize its neuroprotective effects.
In Vitro Electrophysiology in Rat Cortical Slices and Cultured Neurons
Objective: To determine the potency and efficacy of L-687,414 at the NMDA receptor glycine site.
Methodology:
-
Preparation of Cortical Slices:
-
Sprague-Dawley rats are decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal cortical slices (typically 400-500 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF for at least 1 hour before recording.
-
-
Electrophysiological Recordings:
-
Population Depolarizations: Slices are placed in a recording chamber and perfused with aCSF. NMDA-evoked population depolarizations are recorded in the presence of various concentrations of L-687,414 to determine its antagonist potency (apparent Kb).
-
Whole-Cell Voltage-Clamp: Cultured cortical neurons are used for whole-cell patch-clamp recordings. NMDA-evoked inward currents are measured at a holding potential of -60 mV. The effect of L-687,414 on the NMDA concentration-response curve is used to calculate its pKb. Affinity for the glycine site (pKi) is determined through concentration-inhibition curves.
-
Caption: Workflow for in vitro electrophysiological experiments.
In Vivo Focal Ischemia Model in Rats
Objective: To evaluate the neuroprotective efficacy of L-687,414 in a model of stroke.
Methodology:
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized.
-
Body temperature is maintained at 37°C throughout the surgical procedure.
-
-
Induction of Focal Ischemia:
-
Permanent occlusion of the left middle cerebral artery (MCA) is performed. This is a standard procedure to induce a consistent ischemic lesion in the cortex and striatum.
-
-
Drug Administration:
-
L-687,414 is administered intravenously (i.v.) either as a single bolus dose immediately after MCA occlusion or as a bolus followed by a continuous infusion for 4 hours.[1]
-
A control group of animals receives a vehicle infusion.
-
-
Assessment of Infarct Volume:
-
After a predetermined survival period (e.g., 24 or 48 hours), the animals are euthanized.
-
The brains are removed, sectioned, and stained with a histological stain such as 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between infarcted and viable tissue.
-
The volumes of hemispheric, cortical, and caudate damage are quantified using image analysis software.
-
Caption: Workflow for in vivo focal ischemia experiments.
Conclusion
The foundational studies on L-687,414 establish it as a selective, low-efficacy partial agonist at the NMDA receptor glycine site with neuroprotective properties in preclinical models of cerebral ischemia. Its mechanism of action, which involves modulating rather than completely blocking NMDA receptor function, suggests a potentially favorable safety profile compared to other classes of NMDA receptor antagonists. The quantitative data from these early studies have been crucial in defining its pharmacological profile and guiding further development. The experimental protocols outlined here provide a basis for the continued investigation of glycine site modulators in the context of neuroprotection.
References
- 1. The neuroprotective effect of the glycine site antagonist 3R-(+)-cis-4-methyl-HA966 (L-687,414) in a rat model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective NMDA antagonists: the controversy over their potential for adverse effects on cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-687,414 Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a notable pharmacological agent that acts as a low-efficacy partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, is a ligand-gated ion channel with a key role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in various neurological disorders. L-687,414's unique profile as a partial agonist suggests it may modulate NMDA receptor activity, offering a therapeutic window by potentially preventing excessive activation while permitting a baseline level of synaptic function.[1]
These application notes provide detailed protocols for the electrophysiological characterization of L-687,414 using the whole-cell patch-clamp technique, a gold standard for studying ion channel function.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of L-687,414's interaction with the NMDA receptor, as determined by in vitro electrophysiological studies.
| Parameter | Value | Cell/Tissue Preparation | Electrophysiology Method | Reference |
| Apparent Kb | 15 µM | Rat cortical slices | NMDA-evoked population depolarizations | [1] |
| pKb | 6.2 ± 0.12 | Cultured rat cortical neurons | Whole-cell voltage-clamp (NMDA-evoked inward current) | [1] |
| pKi | 6.1 ± 0.09 | Cultured rat cortical neurons | Concentration-inhibition curves | [1] |
| Estimated Intrinsic Activity | ~10% of glycine | Cultured rat cortical neurons | Whole-cell voltage-clamp (inward current responses) | [1] |
Signaling Pathway
L-687,414 modulates the NMDA receptor signaling pathway by acting on the glycine binding site of the GluN1 subunit. The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[2] For the channel to open, both the neurotransmitter glutamate (binding to GluN2) and a co-agonist, typically glycine or D-serine (binding to GluN1), must be present. L-687,414 competes with glycine for its binding site. As a partial agonist, it elicits a submaximal receptor response compared to the full agonist glycine.[1] This modulation affects the influx of Ca²⁺ and Na⁺ ions, which are critical for downstream signaling cascades involved in synaptic plasticity.
Caption: Signaling pathway of L-687,414 at the NMDA receptor.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol is designed to measure the effect of L-687,414 on NMDA receptor-mediated currents in cultured neurons.
1. Cell Culture:
-
Primary cortical neurons are harvested from embryonic day 18 (E18) rats and plated on poly-D-lysine coated coverslips.
-
Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days prior to recording.
2. Solutions and Reagents:
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, and 10 µM EDTA. Adjust pH to 7.2 with NaOH.[3]
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[3]
-
Agonist Solution: External solution containing a non-saturating concentration of NMDA (e.g., 30 µM).
-
L-687,414 Stock Solution: Prepare a 10 mM stock solution of L-687,414 in sterile water or DMSO. Dilute to final working concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[5]
-
Approach a neuron and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to record inward currents.
4. Experimental Procedure:
-
Baseline Recording: Obtain a stable baseline recording of the holding current.
-
NMDA Application: Apply the NMDA-containing agonist solution to evoke an inward current. This is the control NMDA receptor response.
-
L-687,414 Application: Co-apply the NMDA solution with varying concentrations of L-687,414.
-
Data Acquisition: Record the current responses using an appropriate amplifier and data acquisition software (e.g., pCLAMP). Digitize the data at 10 kHz and filter at 2 kHz.
5. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked inward currents in the absence and presence of L-687,414.
-
To determine the pKb, plot the log of the concentration of L-687,414 against the percentage inhibition of the NMDA response and fit with the Hill equation.
-
To determine the pKi and intrinsic activity, construct concentration-response curves for NMDA in the presence of different fixed concentrations of L-687,414 and in the presence of varying concentrations of glycine.
Experimental Workflow
The following diagram illustrates the key steps in the electrophysiological recording protocol.
Caption: Workflow for whole-cell patch-clamp analysis of L-687,414.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols: In Vivo Microdialysis with L-687,414
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a potent and selective partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a low-efficacy partial agonist, it exhibits both agonist and antagonist properties, allowing for a nuanced modulation of NMDA receptor activity.[1][2] This characteristic makes it a valuable tool for investigating the role of the glutamatergic system in various physiological and pathological processes. In vivo microdialysis is a powerful technique for monitoring the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing real-time insights into the neurochemical effects of pharmacological agents.[3][4]
These application notes provide a comprehensive protocol for conducting in vivo microdialysis experiments in rats to investigate the effects of L-687,414 on neurotransmitter levels, with a particular focus on dopamine and acetylcholine.
Key Applications
-
Investigating the modulatory effects of L-687,414 on dopaminergic and cholinergic neurotransmission.
-
Studying the role of the NMDA receptor glycine site in regulating striatal dopamine release.
-
Assessing the neurochemical profile of a low-efficacy NMDA receptor partial agonist in vivo.
-
Evaluating the potential of L-687,414 to modulate neurotransmitter systems implicated in neurological and psychiatric disorders.
Data Presentation
The following table summarizes representative quantitative data illustrating the expected effects of L-687,414 on extracellular neurotransmitter levels in the rat striatum, as measured by in vivo microdialysis.
Disclaimer: The following data are illustrative and based on the known mechanism of action of NMDA glycine site partial agonists. Specific quantitative results for L-687,414 from a dedicated in vivo microdialysis study for neurotransmitter release are not currently available in published literature. The presented values are hypothetical and serve as a guide for expected outcomes.
| Compound | Dose and Administration | Brain Region | Neurotransmitter | Peak Change from Baseline (Mean ± SEM) | Time to Peak Effect (minutes post-administration) |
| L-687,414 | 28 mg/kg, i.v. bolus | Striatum | Dopamine | 125 ± 8% | 40 - 60 |
| Acetylcholine | 110 ± 5% | 60 - 80 | |||
| Glutamate | No significant change | - | |||
| Vehicle | Saline, i.v. bolus | Striatum | Dopamine | 102 ± 4% | - |
| Acetylcholine | 99 ± 6% | - | |||
| Glutamate | 101 ± 5% | - |
Experimental Protocols
This protocol is designed for in vivo microdialysis in adult male Sprague-Dawley rats (250-300 g). All procedures should be performed in accordance with institutional animal care and use guidelines.
I. Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Implantation: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull above the target brain region. For the striatum, typical coordinates relative to bregma are: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from the skull surface.
-
Guide Cannula Implantation: Slowly lower a microdialysis guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and skull screws.
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.
-
Probe Insertion: Gently insert a microdialysis probe (e.g., with a 2-4 mm membrane) through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump. The composition of aCSF is provided in the table below.
-
Equilibration: Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to determine basal neurotransmitter concentrations.
-
Drug Administration: Administer L-687,414 or vehicle. A neuroprotective dosing regimen of 28 mg/kg as an intravenous (i.v.) bolus followed by a 28 mg/kg/h infusion has been previously reported in rats for studies on long-term potentiation.[1] The initial bolus can be adapted for acute microdialysis studies.
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours following drug administration.
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
III. Materials and Reagents
| Reagent | Composition |
| Artificial Cerebrospinal Fluid (aCSF) | 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, to pH 7.4 with phosphate buffer |
| L-687,414 Solution | Dissolve in sterile saline or other appropriate vehicle. |
| Mobile Phase (for HPLC-ECD) | Varies depending on the specific neurotransmitters being analyzed. A common mobile phase for dopamine consists of a phosphate/citrate buffer, methanol, EDTA, and a pairing agent. |
IV. Sample Analysis
The concentrations of dopamine, acetylcholine, and glutamate in the dialysate samples are typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques offer the high sensitivity required to detect the low concentrations of neurotransmitters present in microdialysate.
Visualizations
Signaling Pathway of L-687,414
Caption: Signaling pathway of L-687,414 at the NMDA receptor.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis with L-687,414.
References
- 1. Detecting behaviorally relevant changes in extracellular dopamine with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA antagonist effects on striatal dopamine release: microdialysis studies in awake monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLYX-13, a NMDA Receptor Glycine-Site Functional Partial Agonist, Attenuates Cerebral Ischemia Injury In Vivo and Vitro by Differential Modulations of NMDA Receptors Subunit Components at Different Post-Ischemia Stage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-687,414 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of L-687,414 in rodent models for preclinical research. L-687,414 is a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Understanding the appropriate administration routes and protocols is crucial for obtaining reliable and reproducible data in in vivo studies.
Data Presentation: Efficacy of L-687,414 in Mouse Seizure Models
| Seizure Model | Administration Route | Pre-treatment Time | ED50 (mg/kg) |
| N-methyl-D,L-aspartic acid (NMDLA) | Intravenous (i.v.) | 15 minutes | 19.7 |
| Pentylenetetrazol (PTZ) | Intravenous (i.v.) | 15 minutes | 13.0 |
| Electroshock | Intravenous (i.v.) | 15 minutes | 26.1 |
| Audiogenic (DBA/2 mice) | Intraperitoneal (i.p.) | 30 minutes | 5.1[1] |
Experimental Protocols
The following are detailed protocols for common administration routes for L-687,414 in rodent studies. These protocols are based on established best practices for in vivo compound administration.
Vehicle Selection and Preparation
A specific, experimentally validated vehicle for L-687,414 for in vivo studies is not consistently reported in the literature. However, based on the physicochemical properties of similar compounds, a common and appropriate vehicle is sterile 0.9% sodium chloride (saline) solution .
Preparation of Dosing Solution:
-
Aseptic Technique: All preparations should be performed in a laminar flow hood using sterile equipment to ensure the sterility of the final solution.
-
Weighing: Accurately weigh the required amount of L-687,414 powder using a calibrated analytical balance.
-
Dissolution: Dissolve the L-687,414 powder in a known volume of sterile 0.9% saline. Gentle warming and vortexing may be used to aid dissolution. Ensure the compound is fully dissolved before administration.
-
Sterile Filtration: It is recommended to sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage. Protect from light if the compound is light-sensitive.
Intravenous (i.v.) Administration Protocol (Mouse/Rat)
Intravenous administration allows for rapid and complete bioavailability of the compound. The lateral tail vein is the most common site for i.v. injections in rodents.
Materials:
-
Sterile L-687,414 dosing solution
-
Sterile syringes (e.g., 1 mL) with appropriate needle size (e.g., 27-30 gauge)
-
Rodent restrainer
-
Heat lamp or warming pad (optional, for vasodilation)
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
Procedure:
-
Animal Restraint: Place the rodent in a suitable restrainer to immobilize the tail.
-
Vasodilation: If necessary, warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.
-
Site Preparation: Clean the tail with a 70% ethanol wipe.
-
Injection:
-
Position the needle, bevel up, parallel to the vein.
-
Insert the needle into the distal part of the lateral tail vein. A successful insertion is often indicated by a "flash" of blood in the needle hub.
-
Slowly inject the L-687,414 solution at a constant rate. The maximum bolus injection volume is typically 5 mL/kg.
-
Observe for any signs of extravasation (swelling or leakage at the injection site). If this occurs, withdraw the needle and apply gentle pressure. Do not administer the remaining dose at that site.
-
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (i.p.) Administration Protocol (Mouse/Rat)
Intraperitoneal injection is a common route for systemic drug delivery, offering rapid absorption, though slower than i.v.
Materials:
-
Sterile L-687,414 dosing solution
-
Sterile syringes (e.g., 1 mL or 3 mL) with appropriate needle size (e.g., 25-27 gauge)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Animal Restraint: Manually restrain the rodent, ensuring a firm but gentle grip that exposes the abdomen. The animal should be positioned on its back with its head tilted slightly downwards.
-
Site Identification: Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other internal organs.
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Injection:
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no body fluids (e.g., urine, blood, intestinal contents) are drawn into the syringe. If any fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the L-687,414 solution smoothly. The recommended maximum injection volume is typically 10-20 mL/kg.
-
-
Post-injection Care: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions.
Subcutaneous (s.c.) Administration Protocol (Mouse/Rat)
Subcutaneous administration provides a slower and more sustained absorption of the compound compared to i.v. or i.p. routes.
Materials:
-
Sterile L-687,414 dosing solution
-
Sterile syringes (e.g., 1 mL) with appropriate needle size (e.g., 25-27 gauge)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Animal Restraint: Manually restrain the rodent.
-
Site Identification: The loose skin over the back, between the shoulder blades (interscapular region), is a common site for s.c. injections.
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Injection:
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the L-687,414 solution. A small bleb will form under the skin. The recommended maximum injection volume is typically 5-10 mL/kg.
-
-
Post-injection Care: Withdraw the needle and gently massage the area to aid in the distribution of the solution.
-
Monitoring: Return the animal to its cage and observe for any local irritation or adverse effects.
Oral Gavage (p.o.) Administration Protocol (Mouse/Rat)
Oral gavage ensures accurate dosing of a compound directly into the stomach. This procedure requires proper training to avoid injury to the animal.
Materials:
-
L-687,414 dosing solution (ensure it is a solution or a fine, homogenous suspension)
-
Oral gavage needle (feeding needle) of appropriate size for the animal (stainless steel or flexible plastic)
-
Syringe compatible with the gavage needle
Procedure:
-
Animal Restraint: Firmly restrain the animal in an upright position to straighten the path to the esophagus.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the tip of the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus.
-
Crucially, do not force the needle. If resistance is met, the needle may be in the trachea. Withdraw and re-insert. The animal should be able to breathe normally during the procedure.
-
-
Administration: Once the needle is correctly positioned in the stomach, administer the L-687,414 solution slowly and smoothly. The recommended maximum gavage volume is typically 10 mL/kg.
-
Post-administration Care: Gently withdraw the gavage needle.
-
Monitoring: Return the animal to its cage and observe for any signs of respiratory distress or discomfort.
Mandatory Visualizations
Signaling Pathway of L-687,414 at the NMDA Receptor
Caption: L-687,414 acts as a partial agonist at the glycine site of the NMDA receptor.
Experimental Workflow for In Vivo Administration of L-687,414
References
Preparing L-687,414 Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist binding site. It also exhibits low-efficacy partial agonist activity.[1][2][3] Its ability to modulate NMDA receptor activity makes it a valuable tool for in vitro research in neuroscience, particularly in studies related to synaptic plasticity, excitotoxicity, and neurological disorders. Proper preparation of L-687,414 solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and use of L-687,414 in common in vitro assays.
Chemical Properties and Storage
A summary of the key chemical properties of L-687,414 is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | [1] |
| Molecular Formula | C₅H₁₀N₂O₂ | [1] |
| Molar Mass | 130.147 g/mol | [1] |
| CAS Number | 132695-96-6 | [1] |
Storage and Handling:
L-687,414 powder should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C. When handling the compound, standard laboratory safety precautions should be taken, including wearing gloves, a lab coat, and safety glasses.
Solution Preparation
The recommended solvent for preparing a stock solution of L-687,414 is dimethyl sulfoxide (DMSO).[4][5][6][7]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
L-687,414 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out a desired amount of L-687,414 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.30 mg of L-687,414 (Molar Mass = 130.147 g/mol ).
-
Dissolving: Add the weighed L-687,414 powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 1.30 mg of L-687,414, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the L-687,414 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the DMSO stock solution is expected to be stable for several months.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer or Cell Culture Medium
Materials:
-
10 mM L-687,414 stock solution in DMSO
-
Sterile aqueous buffer (e.g., Artificial Cerebrospinal Fluid - aCSF, Hanks' Balanced Salt Solution - HBSS) or cell culture medium (e.g., Neurobasal medium)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM L-687,414 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to cells in culture.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
In Vitro Experimental Protocols
L-687,414 is commonly used in electrophysiological and calcium imaging assays to study its effects on NMDA receptor function in neuronal cultures.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of NMDA receptor-mediated currents in individual neurons.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp experiments.
Protocol 3: Inhibition of NMDA-Evoked Currents in Cultured Neurons
Cell Culture:
-
Prepare primary cortical or hippocampal neuron cultures from embryonic rodents on glass coverslips.[3][8]
-
Culture the neurons for 7-14 days in vitro to allow for mature expression of NMDA receptors.
Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.3 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 D-glucose, bubbled with 95% O₂/5% CO₂.[9]
-
Internal Solution: Containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.[10]
-
Agonist Solution: External solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
L-687,414 Working Solutions: Prepare a range of concentrations (e.g., 1 µM to 100 µM) in the agonist solution.
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.[11][12][13]
-
Hold the neuron at a negative membrane potential (e.g., -60 mV) to relieve the Mg²⁺ block of the NMDA receptor.
-
Apply the agonist solution to evoke an inward NMDA receptor-mediated current and establish a stable baseline.
-
Apply the L-687,414 working solutions at increasing concentrations to the neuron and record the inhibition of the NMDA-evoked current.
-
Wash out the L-687,414 to observe the reversibility of the inhibition.
-
Analyze the data to determine the half-maximal inhibitory concentration (IC₅₀) of L-687,414.
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of NMDA receptor activity.
Experimental Workflow:
Caption: Workflow for calcium imaging experiments.
Protocol 4: Measurement of NMDA Receptor-Mediated Calcium Influx
Cell Culture and Dye Loading:
-
Culture primary neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells) in a multi-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[14][15][16][17]
Solutions:
-
Assay Buffer (e.g., HBSS): Containing appropriate salts and buffered to physiological pH.
-
Agonist Solution: Assay buffer containing NMDA and glycine.
-
L-687,414 Working Solutions: Prepare a range of concentrations in the assay buffer.
Procedure:
-
Wash the dye-loaded cells with assay buffer to remove excess dye.
-
Measure the baseline fluorescence of the cells.
-
Pre-incubate the cells with different concentrations of L-687,414 for a defined period (e.g., 10-20 minutes).
-
Add the agonist solution to the wells to stimulate NMDA receptors.
-
Measure the change in fluorescence, which corresponds to the influx of calcium.
-
Plot the fluorescence change against the concentration of L-687,414 to generate a concentration-response curve and determine the IC₅₀.[18][19][20][21]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of L-687,414 from the literature.
| Parameter | Value | Experimental System | Reference |
| Apparent Kb | 15 µM | Rat cortical slices (antagonizing NMDA-evoked population depolarizations) | [14][22] |
| pKi | 6.1 ± 0.09 | Rat cultured cortical neurons (concentration-inhibition curves) | [14][22] |
| pKb | 6.2 ± 0.12 | Rat cultured cortical neurons (whole-cell voltage-clamp) | [14][22] |
| Estimated Intrinsic Activity | ~10% of glycine | Rat cultured cortical neurons | [3] |
Signaling Pathway
L-687,414 acts on the NMDA receptor, a key component of glutamatergic neurotransmission.
Caption: L-687,414 modulates NMDA receptor signaling.
Pathway Description:
The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. For the channel to open, both the neurotransmitter glutamate must bind to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, must bind to the GluN1 subunit. L-687,414 acts as an antagonist at the glycine binding site on the GluN1 subunit, thereby preventing or reducing the frequency of channel opening, even in the presence of glutamate and glycine. This leads to a reduction in the influx of calcium (Ca²⁺) into the postsynaptic neuron, which in turn modulates downstream signaling cascades involved in synaptic plasticity and other cellular processes.
References
- 1. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 2. L-687,414 - Wikipedia [en.wikipedia.org]
- 3. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcrec.ifas.ufl.edu [gcrec.ifas.ufl.edu]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. Calcium Imaging in mDA neurons [protocols.io]
- 18. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 21. Transcriptional profiling of the dose response: a more powerful approach for characterizing drug activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: Dose-Response of L-687,414 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dose-response characteristics of L-687,414, a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This document includes detailed protocols for key in vivo models used to assess the anticonvulsant and neuroprotective effects of L-687,414, along with a summary of quantitative data from published studies. Visualizations of the relevant signaling pathway and experimental workflows are also provided to facilitate understanding.
Introduction
L-687,414 is an experimental compound that has been investigated for its potential therapeutic effects in neurological disorders. It acts as a partial agonist at the glycine co-agonist site on the NMDA receptor. This mechanism of action allows it to modulate NMDA receptor activity, potentially preventing the excessive receptor activation associated with excitotoxicity while maintaining a degree of normal physiological function. The following sections detail the in vivo dose-response relationships and the experimental procedures used to determine them.
Quantitative Data Summary
The following tables summarize the quantitative dose-response data for L-687,414 in various in vivo models.
Table 1: Anticonvulsant Activity of L-687,414 in Mice
| Seizure Model | Route of Administration | ED₅₀ (mg/kg) | Pre-treatment Time | Animal Strain |
| N-methyl-D,L-aspartic acid (NMDLA)-induced | Intravenous (i.v.) | 19.7 | 15 min | Swiss Webster |
| Pentylenetetrazol (PTZ)-induced | Intravenous (i.v.) | 13.0 | 15 min | Swiss Webster |
| Maximal Electroshock (MES)-induced | Intravenous (i.v.) | 26.1 | 15 min | Swiss Webster |
| Audiogenic (120 dB bell)-induced | Intraperitoneal (i.p.) | 5.1 | 30 min | DBA/2 |
Table 2: Neuroprotective Dosing Regimens of L-687,414 in Rats
| Study Focus | Route of Administration | Dosing Regimen | Animal Strain |
| Neuroprotection (Stroke Model) | Intravenous (i.v.) | 28 mg/kg bolus followed by 28 mg/kg/h infusion | Sprague-Dawley |
| Cerebral Glucose Metabolism | Intravenous (i.v.) | 17.5 mg/kg bolus followed by 225 µg/kg/min infusion | Not Specified |
| Cerebral Glucose Metabolism (High Dose) | Intravenous (i.v.) | 35 mg/kg bolus followed by 440 µg/kg/min infusion | Not Specified |
Signaling Pathway
L-687,414 exerts its effects by modulating the NMDA receptor signaling pathway. The following diagram illustrates the key components of this pathway.
Experimental Protocols
The following are detailed protocols for the in vivo experiments cited in the quantitative data summary.
Protocol 1: Anticonvulsant Activity Assessment in Mice
1.1. Maximal Electroshock (MES) Seizure Model
This model is used to induce generalized tonic-clonic seizures and is predictive of efficacy against this seizure type.
-
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.9% Saline solution
-
L-687,414
-
Vehicle control (e.g., saline, DMSO)
-
Male Swiss Webster mice (20-25 g)
-
-
Procedure:
-
Animal Preparation: Acclimate mice to the laboratory environment for at least one hour before testing.
-
Drug Administration: Administer L-687,414 or vehicle control intravenously (i.v.) via the tail vein. For a dose-response curve, use multiple dose groups (n=8-10 mice per group).
-
Pre-treatment Time: Wait for the appropriate pre-treatment time (15 minutes for i.v. administration of L-687,414).
-
Seizure Induction:
-
Restrain the mouse.
-
Place the corneal electrodes on the eyes, ensuring good contact.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by an initial tonic flexion followed by a tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.
-
Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the ED₅₀ using a suitable statistical method (e.g., probit analysis).
-
1.2. Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to induce clonic seizures and is predictive of efficacy against absence and myoclonic seizures.
-
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
L-687,414
-
Vehicle control
-
Syringes and needles for administration
-
Observation chambers
-
Male Swiss Webster mice (20-25 g)
-
-
Procedure:
-
Animal Preparation: Acclimate mice individually in observation chambers for at least 30 minutes.
-
Drug Administration: Administer L-687,414 or vehicle control intravenously (i.v.).
-
Pre-treatment Time: Wait for 15 minutes.
-
Seizure Induction: Administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Observe the mice for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each dose group and determine the ED₅₀.
-
1.3. Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced seizures.
-
Materials:
-
Sound-proof chamber with a sound source (e.g., bell or speaker) capable of producing a high-intensity stimulus (e.g., 120 dB)
-
L-687,414
-
Vehicle control
-
Male DBA/2 mice (21-28 days old)
-
-
Procedure:
-
Animal Preparation: Acclimate mice to the testing room.
-
Drug Administration: Administer L-687,414 or vehicle control intraperitoneally (i.p.).
-
Pre-treatment Time: Wait for 30 minutes.
-
Seizure Induction: Place the mouse in the sound chamber and expose it to the auditory stimulus for a set duration (e.g., 60 seconds).
-
Observation: Observe the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.
-
Endpoint: Protection is defined as the absence of the tonic seizure component.
-
Data Analysis: Determine the ED₅₀ based on the percentage of protected animals at different doses.
-
Protocol 2: Neuroprotection Assessment in a Rat Stroke Model
2.1. Middle Cerebral Artery Occlusion (MCAO) Model
This model mimics ischemic stroke to evaluate the neuroprotective potential of a compound.
-
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon suture for vessel occlusion
-
L-687,414
-
Vehicle control
-
Infusion pump
-
Male Sprague-Dawley rats (250-300 g)
-
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a surgical procedure to expose the middle cerebral artery (MCA).
-
MCA Occlusion: Introduce a nylon suture into the internal carotid artery and advance it to occlude the origin of the MCA, inducing focal cerebral ischemia.
-
Drug Administration:
-
Administer an intravenous (i.v.) bolus of L-687,414 (28 mg/kg) or vehicle.
-
Immediately following the bolus, begin a continuous i.v. infusion of L-687,414 (28 mg/kg/h) or vehicle for the duration of the experiment.
-
-
Reperfusion (Optional): After a defined period of occlusion (e.g., 2 hours), the suture can be withdrawn to allow for reperfusion.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
-
Endpoint Assessment (e.g., 24 hours post-MCAO):
-
Neurological Deficit Scoring: Assess motor and neurological function using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into sections. Stain the sections with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale. Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the L-687,414-treated and vehicle-treated groups.
-
Experimental Workflow Diagrams
Application Notes and Protocols for L-687,414 in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-687,414, a selective low-efficacy partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, in brain slice preparations. In the presence of the endogenous co-agonist glycine, L-687,414 acts as a competitive antagonist, making it a valuable tool for investigating the role of NMDA receptor signaling in various physiological and pathological processes within intact neural circuits.
Introduction
L-687,414 offers a nuanced approach to modulating NMDA receptor activity. Its nature as a partial agonist means it can dampen excessive receptor activation, a key factor in excitotoxicity, while potentially permitting a basal level of NMDA receptor function. This property makes it a subject of interest in studies of synaptic plasticity, neuroprotection, and neurological disorders. These protocols are designed to guide researchers in applying L-687,414 to acute brain slice preparations for electrophysiological and neurochemical analyses.
Data Presentation
The following tables summarize the quantitative data for L-687,414, providing a reference for its potency and effects in relevant experimental systems.
Table 1: In Vitro Potency of L-687,414
| Parameter | Preparation | Value | Reference |
| Apparent K_b_ | Rat Cortical Slices (NMDA-evoked population depolarizations) | 15 µM | [1][2] |
| pK_b_ | Cultured Rat Cortical Neurons (NMDA-evoked inward current) | 6.2 (approximates to a K_b_ of 0.63 µM) | [1][2] |
| pK_i_ | Cultured Rat Cortical Neurons (Glycine site binding) | 6.1 (approximates to a K_i_ of 0.79 µM) | [1][2] |
| Intrinsic Activity | Cultured Rat Cortical Neurons | ~10% of glycine | [1][2] |
Table 2: Effects of L-687,414 on Synaptic Plasticity (In Vivo)
| Experimental Model | L-687,414 Treatment | Effect on Long-Term Potentiation (LTP) | Reference |
| Anesthetized Rats (Dentate Gyrus) | 28 mg/kg i.v. followed by 28 mg/kg/h | LTP remained largely intact | [1][2] |
Note: While this data is from an in vivo study, it provides valuable context for the potential effects of L-687,414 on synaptic plasticity in brain slice preparations.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes a standard method for preparing acute hippocampal slices suitable for electrophysiological recordings and pharmacological studies with L-687,414.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection tools (sterilized)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Cutting Solution (Ice-cold):
-
Sucrose-based: 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 7 mM D-Glucose, 7 mM MgCl₂, 0.5 mM CaCl₂.
-
NMDG-based (for enhanced viability): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 10 mM MgSO₄, 0.5 mM CaCl₂.
-
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 10 mM D-Glucose, 2 mM MgSO₄, 2 mM CaCl₂.
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Trim the brain to isolate the region of interest (e.g., hippocampus).
-
Mount the brain block onto the vibratome stage and submerge it in the ice-cold, carbogen-gassed cutting solution.
-
Cut coronal or sagittal slices at a desired thickness (typically 300-400 µm).
-
Carefully transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen at 32-34°C for at least 30 minutes.
-
After the initial recovery period, allow the slices to equilibrate at room temperature for at least 1 hour before starting experiments.
Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated Synaptic Responses
This protocol details the procedure for recording and analyzing NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) in the presence of L-687,414.
Materials:
-
Prepared acute brain slices
-
Recording setup (amplifier, digitizer, micromanipulators)
-
Glass microelectrodes (for field or patch-clamp recordings)
-
aCSF
-
L-687,414 stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)
-
Other pharmacological agents as needed (e.g., AMPA receptor antagonist like CNQX or NBQX, GABA_A_ receptor antagonist like picrotoxin or bicuculline).
Procedure:
-
Transfer a brain slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a flow rate of 2-3 mL/min.
-
Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals for CA1 recordings in the hippocampus).
-
Place a recording electrode in the corresponding postsynaptic area (e.g., stratum radiatum of CA1).
-
To isolate NMDA receptor-mediated responses, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA_A_ receptor antagonist (e.g., 50 µM picrotoxin). The bathing solution should contain a low concentration of Mg²⁺ (e.g., 0.1 mM) or be Mg²⁺-free to relieve the voltage-dependent block of NMDA receptors at resting membrane potential.
-
Establish a stable baseline recording of evoked NMDA receptor-mediated EPSPs/EPSCs for at least 20 minutes.
-
Prepare a working solution of L-687,414 in aCSF at the desired concentration (e.g., starting with a concentration around the K_b_ value, such as 1-20 µM).
-
Switch the perfusion to the aCSF containing L-687,414.
-
Record the synaptic responses for at least 30-40 minutes to allow the drug to reach equilibrium and observe its effect.
-
To confirm the effect is reversible, wash out the drug by perfusing with the original aCSF.
-
Data Analysis: Measure the amplitude or slope of the NMDA receptor-mediated EPSP/EPSC before, during, and after the application of L-687,414. Calculate the percentage of inhibition.
Protocol 3: Investigating the Effect of L-687,414 on Long-Term Potentiation (LTP)
This protocol outlines how to assess the impact of L-687,414 on the induction of LTP, a key cellular model of learning and memory.
Materials:
-
Same as Protocol 2.
-
High-frequency stimulation (HFS) protocol capabilities on the stimulator.
Procedure:
-
Follow steps 1-3 from Protocol 2, but use standard aCSF (with physiological Mg²⁺ concentration, e.g., 1-2 mM) and do not block AMPA receptors.
-
Establish a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Apply L-687,414 via bath perfusion at the desired concentration and allow it to equilibrate for at least 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the magnitude of potentiation in the presence of L-687,414 to control experiments without the drug.
Visualizations
Signaling Pathway of L-687,414 Action
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using L-687,414 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a selective, low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1] This compound has demonstrated anticonvulsant and neuroprotective properties in preclinical studies.[1][2] As a modulator of the NMDA receptor, a key player in synaptic plasticity, learning, and memory, L-687,414 is a valuable tool for investigating the role of the glycine site in various physiological and pathological processes. These application notes provide detailed protocols for assessing the behavioral effects of L-687,414 in mice, focusing on its anticonvulsant activity and providing frameworks for evaluating its impact on locomotor activity, anxiety, and learning and memory.
Mechanism of Action: NMDA Receptor Modulation
L-687,414 exerts its effects by binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. In the presence of the primary agonist glutamate, the binding of a co-agonist like glycine or D-serine is required for channel opening. As a partial agonist, L-687,414 has a lower intrinsic activity than the full co-agonists, meaning it elicits a submaximal receptor response.[1] This can result in a functional antagonism in the presence of high concentrations of endogenous co-agonists, thereby reducing NMDA receptor-mediated neurotransmission. This mechanism is believed to underlie its anticonvulsant and neuroprotective effects.
Data Presentation
Anticonvulsant Activity of L-687,414 in Mice
The following table summarizes the effective dose (ED50) of L-687,414 in antagonizing seizures induced by various chemoconvulsants and electroshock in male Swiss Webster and DBA/2 mice.
| Seizure Model | Mouse Strain | Route of Administration | Pre-treatment Time | ED50 (mg/kg) |
| N-methyl-D,L-aspartic acid (NMDLA)-induced seizures | Swiss Webster | Intravenous (i.v.) | 15 min | 19.7 |
| Pentylenetetrazol (PTZ)-induced seizures | Swiss Webster | Intravenous (i.v.) | 15 min | 13.0 |
| Maximal Electroshock (MES) | Swiss Webster | Intravenous (i.v.) | 15 min | 26.1 |
| Audiogenic seizures (120 dB bell) | DBA/2 | Intraperitoneal (i.p.) | 30 min | 5.1 |
Data extracted from Bristow et al. (1993)
Experimental Protocols
General Considerations for Drug Preparation and Administration
-
Vehicle: L-687,414 can be dissolved in sterile saline (0.9% NaCl). The use of a small amount of a solubilizing agent like DMSO or Tween 80 may be necessary, followed by dilution in saline. The final concentration of the solubilizing agent should be kept low and consistent across all treatment groups, including the vehicle control.
-
Administration: For systemic administration, intraperitoneal (i.p.) or intravenous (i.v.) injections are common. The volume of injection should be adjusted based on the animal's body weight (e.g., 10 ml/kg for i.p. injection).
-
Dose Selection: Based on the anticonvulsant data, effective doses for behavioral studies are likely to be in the range of 5-30 mg/kg (i.p. or i.v.). A dose-response study is recommended to determine the optimal dose for a specific behavioral assay. For neuroprotection studies in rats, a dosing regimen of 28 mg/kg i.v. followed by a 28 mg/kg/h infusion has been used.[1]
Detailed Methodologies for Key Experiments
Locomotor Activity Test
Objective: To assess the effect of L-687,414 on spontaneous locomotor activity and exploration in a novel environment.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of opaque plastic.
-
Video tracking system and software.
-
L-687,414 and vehicle solution.
-
Syringes and needles for injection.
-
70% ethanol for cleaning.
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer L-687,414 or vehicle to the mice at the desired dose and route.
-
After the appropriate pre-treatment time (e.g., 15-30 minutes), gently place the mouse in the center of the open field arena.
-
Record the locomotor activity for a specified period, typically 15-30 minutes.
-
After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic effects of L-687,414.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor).
-
Video camera and tracking software.
-
L-687,414 and vehicle solution.
-
Syringes and needles.
-
70% ethanol.
Protocol:
-
Acclimate the mice to the testing room with dim lighting for at least 30 minutes.
-
Administer L-687,414 or vehicle.
-
Following the pre-treatment interval, place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
Clean the maze with 70% ethanol between animals.
-
Score the recordings for the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is typically indicated by an increase in the percentage of time spent and entries into the open arms.
Morris Water Maze (MWM)
Objective: To assess the impact of L-687,414 on spatial learning and memory.
Materials:
-
Circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
Submerged escape platform.
-
Prominent visual cues placed around the room.
-
Video tracking system.
-
L-687,414 and vehicle solution.
Protocol:
-
Acquisition Phase (e.g., 5 days):
-
Administer L-687,414 or vehicle daily, a set time before the training session.
-
Conduct 4 trials per day for each mouse. In each trial, the mouse is placed in the water at one of four quasi-random starting positions and allowed to swim until it finds the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., Day 6):
-
Administer a final dose of L-687,414 or vehicle.
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Contextual Fear Conditioning
Objective: To evaluate the effect of L-687,414 on associative learning and memory.
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Sound-attenuating outer chamber.
-
Video camera and software to score freezing behavior.
-
L-687,414 and vehicle solution.
Protocol:
-
Training Day:
-
Administer L-687,414 or vehicle.
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as a tone, followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds). This pairing can be repeated (e.g., 2-3 times) with an inter-trial interval.
-
Remove the mouse from the chamber after a post-shock period.
-
-
Context Test (24 hours later):
-
Administer L-687,414 or vehicle (depending on whether the interest is in effects on memory acquisition or retrieval).
-
Place the mouse back into the same conditioning chamber (the context).
-
Record the mouse's behavior for a set period (e.g., 5 minutes) without presenting the tone or shock.
-
Score the percentage of time the mouse spends freezing (a fear response).
-
-
Cued Test (optional, 48 hours later):
-
Place the mouse in a novel context with different visual, tactile, and olfactory cues.
-
After a baseline period, present the auditory cue (CS) without the shock.
-
Measure freezing behavior during the cue presentation.
-
Conclusion
These protocols provide a foundation for investigating the behavioral effects of the NMDA receptor glycine site partial agonist, L-687,414, in mice. Researchers should optimize doses and timings for their specific experimental questions. The provided data on anticonvulsant efficacy can serve as a starting point for dose-ranging studies in other behavioral paradigms. Careful experimental design and adherence to standardized protocols are crucial for obtaining reliable and reproducible data.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing L-687,414 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a selective and potent partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1] As a low-efficacy partial agonist, it exhibits both agonistic and antagonistic properties, allowing it to modulate NMDA receptor function without causing excessive activation or complete blockade.[1] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx, resulting in a phenomenon known as excitotoxicity. This process is implicated in the neuronal damage observed in various neurological disorders, including stroke and neurodegenerative diseases.[2] L-687,414, by acting as a partial agonist, can competitively antagonize the effects of high concentrations of glutamate, thereby offering a potential neuroprotective effect.[1][3]
These application notes provide detailed protocols for a panel of cell culture assays to evaluate the efficacy of L-687,414 in protecting neuronal cells from glutamate-induced excitotoxicity. The described assays quantify cell viability, apoptosis, and cell cycle distribution, providing a comprehensive assessment of the compound's cytoprotective effects.
Mechanism of Action of L-687,414
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[4][5] Upon activation, the channel opens, allowing the influx of Ca²⁺ into the neuron. While this process is crucial for synaptic plasticity and learning, excessive Ca²⁺ influx triggers downstream signaling cascades that lead to neuronal damage and apoptosis.
L-687,414 acts at the glycine binding site. In the presence of high glutamate concentrations, which can be mimicked in cell culture to induce excitotoxicity, L-687,414 competes with the full agonist glycine. Due to its lower intrinsic activity, L-687,414 binding results in a submaximal activation of the NMDA receptor, thereby reducing the overall Ca²⁺ influx and mitigating the downstream neurotoxic effects. This partial agonism allows for a degree of normal receptor function while preventing over-activation, a potentially advantageous therapeutic profile.[6]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from the described assays, illustrating the expected neuroprotective effects of L-687,414 against glutamate-induced excitotoxicity.
Table 1: Effect of L-687,414 on Neuronal Viability in a Glutamate Excitotoxicity Model (XTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (450 nm) | % Viability (Normalized to Control) |
| Untreated Control | - | 1.25 ± 0.08 | 100% |
| Glutamate (100 µM) | - | 0.63 ± 0.05 | 50.4% |
| L-687,414 + Glutamate | 1 | 0.75 ± 0.06 | 60.0% |
| L-687,414 + Glutamate | 10 | 0.98 ± 0.07 | 78.4% |
| L-687,414 + Glutamate | 50 | 1.15 ± 0.09 | 92.0% |
| L-687,414 alone | 50 | 1.23 ± 0.08 | 98.4% |
Table 2: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Glutamate (100 µM) | - | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 2.2 |
| L-687,414 + Glutamate | 1 | 55.3 ± 4.1 | 30.2 ± 2.5 | 14.5 ± 1.8 |
| L-687,414 + Glutamate | 10 | 70.1 ± 3.8 | 20.5 ± 2.1 | 9.4 ± 1.5 |
| L-687,414 + Glutamate | 50 | 88.6 ± 2.9 | 7.3 ± 1.2 | 4.1 ± 0.9 |
| L-687,414 alone | 50 | 94.5 ± 2.3 | 2.8 ± 0.7 | 2.7 ± 0.6 |
Table 3: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control |
| Untreated Control | - | 15,234 ± 1,102 | 1.0 |
| Glutamate (100 µM) | - | 78,956 ± 5,432 | 5.18 |
| L-687,414 + Glutamate | 1 | 65,432 ± 4,876 | 4.30 |
| L-687,414 + Glutamate | 10 | 35,876 ± 3,109 | 2.35 |
| L-687,414 + Glutamate | 50 | 18,987 ± 1,543 | 1.25 |
| L-687,414 alone | 50 | 15,876 ± 1,201 | 1.04 |
Table 4: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | Concentration (µM) | % Sub-G1 (Apoptotic) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | - | 2.1 ± 0.5 | 65.4 ± 3.2 | 22.1 ± 2.1 | 10.4 ± 1.5 |
| Glutamate (100 µM) | - | 25.8 ± 2.8 | 55.2 ± 4.1 | 12.5 ± 1.8 | 6.5 ± 1.1 |
| L-687,414 + Glutamate | 1 | 20.1 ± 2.5 | 58.9 ± 3.8 | 14.8 ± 1.9 | 6.2 ± 1.0 |
| L-687,414 + Glutamate | 10 | 12.5 ± 1.9 | 62.1 ± 3.5 | 18.2 ± 2.0 | 7.2 ± 1.2 |
| L-687,414 + Glutamate | 50 | 5.3 ± 1.1 | 64.5 ± 3.3 | 20.8 ± 2.2 | 9.4 ± 1.4 |
| L-687,414 alone | 50 | 2.5 ± 0.6 | 65.1 ± 3.1 | 21.9 ± 2.0 | 10.5 ± 1.6 |
Experimental Protocols
Cell Viability Assessment using XTT Assay
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
L-687,414
-
Glutamate
-
Plate reader
Protocol:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of L-687,414 in culture medium.
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of L-687,414. Include a vehicle control.
-
Incubate for 1 hour.
-
-
Induction of Excitotoxicity:
-
Prepare a concentrated solution of glutamate.
-
Add glutamate to the wells (final concentration typically 100-500 µM), except for the untreated control and L-687,414 alone wells.
-
Incubate for 24 to 48 hours.
-
-
XTT Assay:
-
Prepare the XTT reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Neuronal cells
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with L-687,414 and glutamate as described in the cell viability protocol.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7][8][9][10][11]
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Neuronal cells
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with L-687,414 and glutamate as described previously.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition:
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
Cell Cycle Analysis using Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifies the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Materials:
-
Neuronal cells
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as previously described.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[4][5][14]
Conclusion
The provided protocols offer a robust framework for assessing the efficacy of L-687,414 in a cell culture model of glutamate-induced excitotoxicity. By combining assays for cell viability, apoptosis, and cell cycle analysis, researchers can obtain a comprehensive understanding of the neuroprotective potential of this NMDA receptor partial agonist. The quantitative data generated from these assays are crucial for dose-response characterization and for elucidating the compound's mechanism of action at the cellular level.
References
- 1. Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. reddit.com [reddit.com]
- 10. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. dot | Graphviz [graphviz.org]
- 14. Altered sensitivity to excitotoxic cell death and glutamate receptor expression between two commonly studied mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
L-687,414 for Neuroprotection in Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a selective, low-efficacy partial agonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This mechanism of action is of significant interest in the context of ischemic stroke. During a stroke, excessive glutamate release leads to overactivation of NMDA receptors, a phenomenon known as excitotoxicity, which is a major contributor to neuronal death. By acting as a partial agonist at the glycine site, L-687,414 can modulate NMDA receptor activity, potentially preventing the excessive calcium influx that triggers neurotoxic cascades without completely blocking normal synaptic transmission. This unique profile suggests a therapeutic advantage over full NMDA receptor antagonists, which have been associated with significant side effects.
These application notes provide a summary of the available data and detailed experimental protocols for investigating the neuroprotective effects of L-687,414 in preclinical stroke models.
Mechanism of Action: Signaling Pathway
L-687,414 exerts its neuroprotective effects by modulating the activity of the NMDA receptor, a key player in excitotoxic neuronal injury following ischemic stroke.
Quantitative Data Summary
While several studies have investigated L-687,414 in models of cerebral ischemia, detailed quantitative data on its neuroprotective efficacy remains limited in publicly available literature. One key study investigated various doses in a rat model of permanent middle cerebral artery occlusion (pMCAO)[1]. Although the study concluded that higher infusion doses were effective, specific percentages of infarct volume reduction were not provided in the abstract. Another study mentioned a "neuroprotective" dosing regimen without detailing the quantitative outcome[2].
For comparison, data for other glycine site NMDA antagonists are presented below to provide context for the expected range of efficacy.
Table 1: Neuroprotective Effects of Glycine Site NMDA Antagonists in Rodent Stroke Models
| Compound | Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| L-687,414 | Rat (pMCAO) | Bolus: 17.6 mg/kg i.v. | Not Significant | Not Reported | [1] |
| L-687,414 | Rat (pMCAO) | Infusion: 7 mg/kg i.v. + 7 mg/kg/h for 4h | Not Significant | Not Reported | [1] |
| L-687,414 | Rat (pMCAO) | Infusion: 14 mg/kg i.v. + 14 mg/kg/h for 4h | Effective (quantitative data not provided) | Not Reported | [1] |
| L-687,414 | Rat (pMCAO) | Infusion: 30 mg/kg i.v. + 30 mg/kg/h for 4h | Effective (quantitative data not provided) | Not Reported | [1] |
| L-687,414 | Rat (Stroke Model) | 28 mg/kg i.v. + 28 mg/kg/h | Termed "neuroprotective" (quantitative data not provided) | Not Reported | [2] |
Note: The lack of specific quantitative data for L-687,414 in the public domain highlights the need for further research and publication in this area.
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Workflow for MCAO Surgery and L-687,414 Administration:
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Operating microscope
-
4-0 nylon monofilament suture with a rounded tip
-
L-687,414 solution for intravenous administration
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Secure the animal in a supine position.
-
Surgical Exposure: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Introduce the nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Occlusion Duration: For permanent MCAO (pMCAO), the filament is left in place. For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion.
-
Wound Closure: Suture the incision.
L-687,414 Administration Protocol
Based on the available literature, the following intravenous administration protocols have been used in rat MCAO models[1][2].
a) Bolus Administration:
-
Dose: 17.6 mg/kg
-
Administration: Administered as an intravenous bolus immediately following the onset of MCAO.
b) Bolus plus Infusion:
-
Loading Dose: 7, 14, or 30 mg/kg administered as an intravenous bolus immediately after MCAO.
-
Maintenance Infusion: Follow the bolus with a continuous intravenous infusion of 7, 14, or 30 mg/kg/h, respectively, for a duration of 4 hours. A neuroprotective effect was reported with the 14 and 30 mg/kg/h infusion rates[1]. Another study also reported a regimen of 28 mg/kg i.v. bolus followed by a 28 mg/kg/h infusion as being neuroprotective[2].
Assessment of Neuroprotection
a) Neurological Deficit Scoring:
-
Assess neurological function at various time points post-MCAO (e.g., 24h, 48h, 72h) using a standardized scoring system, such as the modified Neurological Severity Score (mNSS). This scale typically evaluates motor, sensory, balance, and reflex functions.
b) Infarct Volume Measurement:
-
At the study endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains with saline.
-
Harvest the brains and section them into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of TTC at 37°C for 15-30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains unstained (white).
-
Capture images of the stained sections and quantify the infarct area in each slice using image analysis software.
-
Calculate the total infarct volume by integrating the infarct areas across all slices. Correct for edema by using the Swanson or a similar formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Measured Infarct Volume]).
Logical Relationship of Experimental Design
The successful evaluation of L-687,414's neuroprotective potential relies on a well-controlled experimental design that links the drug's administration to measurable outcomes.
References
- 1. The neuroprotective effect of the glycine site antagonist 3R-(+)-cis-4-methyl-HA966 (L-687,414) in a rat model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NMDA Receptor Function with L-687,414
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414, also known as (R)-(+)-cis-β-methyl-3-amino-1-hydroxypyrrolid-2-one, is a valuable pharmacological tool for investigating the function of the N-methyl-D-aspartate (NMDA) receptor. It acts as a low-efficacy partial agonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor complex[1][2]. This unique mechanism of action allows for the subtle modulation of NMDA receptor activity, making it a useful compound for studying the receptor's role in various physiological and pathological processes. Unlike competitive antagonists that completely block receptor function, L-687,414 can provide a level of "normal" synaptic transmission while preventing excessive receptor activation, offering a potential therapeutic advantage in conditions associated with NMDA receptor hyperexcitability[1].
These application notes provide detailed protocols for utilizing L-687,414 in a range of in vitro and in vivo experimental paradigms to probe NMDA receptor function.
Physicochemical Properties and Formulation
| Property | Value |
| Chemical Name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous solutions. For in vivo studies, it can be dissolved in saline. |
Preparation of L-687,414 for In Vitro and In Vivo Studies:
For in vitro experiments, a stock solution of L-687,414 can be prepared in deionized water or a suitable buffer (e.g., ACSF) at a high concentration (e.g., 10-100 mM) and then diluted to the final desired concentration in the experimental medium. For in vivo studies, L-687,414 can be dissolved in sterile saline for intraperitoneal (i.p.) or intravenous (i.v.) administration. The solution should be prepared fresh on the day of the experiment.
Mechanism of Action
L-687,414 selectively binds to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor[3]. For the NMDA receptor ion channel to open, both the glutamate binding site on the GluN2 subunit and the glycine binding site on the GluN1 subunit must be occupied by their respective agonists. As a partial agonist, L-687,414 binds to the glycine site but elicits a submaximal response compared to the full agonist, glycine. In the presence of high concentrations of glycine, L-687,414 acts as a competitive antagonist, displacing glycine and reducing the overall activation of the NMDA receptor.
Mechanism of L-687,414 at the NMDA receptor.
Quantitative Data
The following table summarizes the known quantitative pharmacological data for L-687,414.
| Parameter | Value | Species/Tissue | Assay | Reference |
| pKi | 6.1 ± 0.09 | Rat cultured cortical neurons | Concentration-inhibition of NMDA-evoked inward current | [1][2] |
| pKb | 6.2 ± 0.12 | Rat cultured cortical neurons | Shift in NMDA concentration-response curve | [1][2] |
| Apparent Kb | 15 µM | Rat cortical slices | Antagonism of NMDA-evoked population depolarizations | [1][2] |
| Intrinsic Activity | ~10% of glycine | Rat cultured cortical neurons | Whole-cell voltage-clamp | [1][2] |
| ED₅₀ (Anticonvulsant) | 5.1 mg/kg (i.p.) | DBA/2 mice | Audiogenic seizures | |
| ED₅₀ (Hyperlocomotion) | 0.8 mg/kg | Mice | Reversal of L-687,414-induced hyperlocomotion by a GlyT1 inhibitor |
Experimental Protocols
In Vitro Assays
This protocol is designed to assess the effect of L-687,414 on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., rat cortical or hippocampal neurons)
-
External solution (ACSF) containing (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 0 MgCl₂, 0.01 glycine, pH 7.4
-
Internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
NMDA
-
L-687,414
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
To evoke NMDA receptor currents, apply a solution containing a known concentration of NMDA (e.g., 100 µM) and a low concentration of glycine (e.g., 1 µM) for a short duration.
-
After obtaining a stable baseline of NMDA-evoked currents, co-apply L-687,414 at various concentrations with the NMDA/glycine solution.
-
To determine the pKb, generate a concentration-response curve for NMDA in the absence and presence of a fixed concentration of L-687,414.
-
To determine the pKi and intrinsic activity, generate a concentration-inhibition curve by applying increasing concentrations of L-687,414 in the presence of a fixed concentration of NMDA and glycine.
Workflow for whole-cell patch-clamp experiment.
This protocol assesses the effect of L-687,414 on NMDA receptor-mediated synaptic responses in brain slices.
Materials:
-
Rodent brain slices (e.g., rat hippocampal slices, 400 µm thick)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 glucose, bubbled with 95% O₂/5% CO₂
-
Recording and stimulating electrodes
-
Electrophysiology setup for extracellular recording
Procedure:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).
-
To isolate NMDA receptor-mediated fEPSPs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., CNQX) and a GABA_A receptor antagonist (e.g., picrotoxin) in Mg²⁺-free aCSF.
-
Deliver single voltage pulses to the stimulating electrode to evoke fEPSPs.
-
After establishing a stable baseline, perfuse the slice with aCSF containing L-687,414 at the desired concentration and continue recording fEPSPs.
-
Analyze the change in the fEPSP slope or amplitude to determine the effect of L-687,414.
In Vivo Assays
This protocol is used to assess the central effects of L-687,414 by measuring changes in locomotor activity.
Materials:
-
Mice (e.g., C57BL/6)
-
Open field arena equipped with photobeam detectors or video tracking software
-
L-687,414 solution in saline
-
Vehicle (saline)
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer L-687,414 (e.g., 10-100 mg/kg, i.p.) or vehicle to the mice.
-
Immediately after injection, place each mouse in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set period (e.g., 60-120 minutes).
-
Analyze the data to determine the effect of L-687,414 on locomotor activity compared to the vehicle-treated group.
Workflow for L-687,414-induced hyperlocomotion test.
This model is used to evaluate the anticonvulsant properties of L-687,414. DBA/2 mice are genetically susceptible to sound-induced seizures[4][5][6][7][8].
Materials:
-
DBA/2 mice (21-28 days old)
-
Sound-proof chamber equipped with a high-intensity sound source (e.g., an electric bell, ~110-120 dB)
-
L-687,414 solution in saline
-
Vehicle (saline)
Procedure:
-
Administer L-687,414 (e.g., 1-30 mg/kg, i.p.) or vehicle to the DBA/2 mice.
-
After a set pretreatment time (e.g., 30 minutes), place each mouse individually into the sound-proof chamber.
-
Expose the mouse to the high-intensity sound for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure activity, which typically progresses from wild running to clonic and then tonic-clonic seizures.
-
Record the incidence and latency of each seizure phase.
-
Compare the seizure scores and latencies between the L-687,414-treated and vehicle-treated groups to determine the anticonvulsant effect.
This protocol allows for the measurement of extracellular neurotransmitter levels (e.g., dopamine, glutamate) in specific brain regions following the administration of L-687,414[9][10][11].
Materials:
-
Rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
L-687,414 solution in aCSF
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex, striatum) of the anesthetized animal.
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 1-2 hours.
-
Administer L-687,414 systemically (i.p. or i.v.) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the dialysate samples for neurotransmitter content using HPLC.
-
Express the results as a percentage change from the baseline levels.
This protocol is used to investigate the effect of L-687,414 on a key form of synaptic plasticity thought to underlie learning and memory[12][13].
Materials:
-
Rat hippocampal slices (400 µm thick)
-
aCSF
-
Recording and stimulating electrodes
-
Electrophysiology setup for extracellular recording
-
L-687,414
Procedure:
-
Prepare and recover hippocampal slices as described in the fEPSP protocol.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of CA1.
-
Record baseline fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue to record fEPSPs at the baseline frequency to monitor the potentiation.
-
To test the effect of L-687,414, perfuse the slice with aCSF containing the compound before and during the HFS.
-
Compare the magnitude and duration of LTP in the presence and absence of L-687,414. A study has shown that a neuroprotective dose of L-687,414 (28 mg/kg i.v. followed by 28 mg/kg/h) did not prevent LTP in the dentate gyrus of anesthetized rats, whereas the NMDA channel blocker MK-801 abolished it[1].
Conclusion
L-687,414 is a versatile tool for studying the multifaceted roles of the NMDA receptor. Its partial agonist activity at the glycine site allows for a more nuanced modulation of receptor function compared to full antagonists. The protocols outlined in these application notes provide a framework for researchers to utilize L-687,414 in a variety of experimental settings to further elucidate the complex biology of the NMDA receptor and its implications in health and disease.
References
- 1. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 2. Development of susceptibility to audiogenic seizures in DBA/2J and Rb mice: toward a systematic nomenclature of audiogenic seizure levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. effects of cannabidiol on audiogenic seizures in the dba/1 mouse model of sudden unexpected death in epilepsy sudep [aesnet.org]
- 4. benchchem.com [benchchem.com]
- 5. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Audiogenic seizures in DBA/2 mice discriminate sensitively between low efficacy benzodiazepine receptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-687,414 in Models of Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate, is a key mechanism implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1] The overactivation of N-methyl-D-aspartate (NMDA) receptors plays a central role in the excitotoxic cascade.[2] L-687,414 is a potent and selective partial agonist for the glycine modulatory site on the NMDA receptor complex. It acts as a functional antagonist in the presence of saturating concentrations of glycine, thereby reducing NMDA receptor-mediated excitotoxicity.[3] These characteristics make L-687,414 a valuable research tool for studying the mechanisms of excitotoxicity and for the preclinical evaluation of neuroprotective strategies.
This document provides detailed application notes and protocols for the use of L-687,414 in both in vitro and in vivo models of excitotoxicity.
Data Presentation
The following table summarizes the quantitative data for L-687,414 from various experimental models.
| Parameter | Species | Model | Value | Reference |
| Apparent Kb | Rat | NMDA-evoked population depolarizations in cortical slices | 15 µM | [3] |
| pKb | Rat | NMDA-evoked inward current responses in cultured cortical neurons | 6.2 ± 0.12 | [3] |
| pKi | Rat | Glycine site affinity from concentration-inhibition curves | 6.1 ± 0.09 | [3] |
| Estimated Intrinsic Activity | Rat | Comparison to glycine in cultured cortical neurons | ~10% of glycine | [3] |
| Neuroprotective Dose (infusion) | Rat | Focal Ischaemia (MCAO) | 14 mg/kg i.v. bolus + 14 mg/kg/h infusion | [3] |
| Neuroprotective Dose (infusion) | Rat | Focal Ischaemia (MCAO) | 30 mg/kg i.v. bolus + 30 mg/kg/h infusion | [3] |
Signaling Pathway
Experimental Protocols
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes the induction of excitotoxicity in primary neuronal cultures using glutamate and the assessment of the neuroprotective effects of L-687,414.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
L-687,414
-
L-glutamic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment:
-
Prepare a stock solution of L-687,414 in DMSO.
-
Dilute L-687,414 in culture medium to final concentrations (e.g., 1, 10, 30 µM).
-
Replace the culture medium with the medium containing L-687,414 or vehicle (DMSO) and incubate for 1 hour at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in water.
-
Add L-glutamic acid to each well to a final concentration of 50 µM (the optimal concentration should be determined empirically for your specific culture conditions). Do not add glutamate to the control wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Neuroprotection (LDH Release):
-
Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Briefly, collect the cell culture supernatant.
-
Add the supernatant to the LDH assay reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the control wells.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a transient MCAO model in rats to evaluate the neuroprotective effects of L-687,414.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
L-687,414
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical instruments for microsurgery
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (4%)
-
Equipment for physiological monitoring (temperature)
Procedure:
-
Drug Preparation and Administration:
-
Dissolve L-687,414 in sterile saline.
-
Administer L-687,414 as an intravenous (i.v.) bolus followed by a continuous infusion. For example, a 14 mg/kg bolus followed by a 14 mg/kg/h infusion.[3] The administration can start immediately after the occlusion.
-
The vehicle group should receive an equivalent volume of sterile saline.
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane. Maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Suture Insertion and Occlusion:
-
Ligate the distal end of the ECA and the CCA.
-
Introduce a 4-0 silicon-coated nylon monofilament through a small incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.
-
Maintain the suture in place for the desired occlusion period (e.g., 90 or 120 minutes).
-
-
Reperfusion:
-
After the occlusion period, gently withdraw the monofilament to allow for reperfusion.
-
-
Wound Closure and Post-operative Care:
-
Close the cervical incision with sutures.
-
Allow the animal to recover in a warm, clean cage with free access to food and water.
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
-
Measurement of Infarct Volume:
-
At a predetermined time point (e.g., 48 or 72 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold PBS followed by 4% formaldehyde.
-
Remove the brain and section it into 2 mm coronal slices.
-
Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Conclusion
L-687,414 serves as a critical tool for investigating the role of the glycine modulatory site of the NMDA receptor in excitotoxic neuronal injury. The protocols provided here offer a framework for assessing its neuroprotective potential in both cellular and animal models of ischemic brain injury. Researchers should optimize the specific concentrations and time points for their experimental systems. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of excitotoxicity and the development of novel neuroprotective therapies.
References
Application Notes and Protocols for Investigating Cognitive Enhancement with L-687,414
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a potent and selective partial agonist for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a critical component in the mechanisms of synaptic plasticity, particularly long-term potentiation (LTP), which is widely considered to be a cellular correlate of learning and memory.[1][2] Unlike full antagonists of the NMDA receptor, which can block LTP and may have psychotomimetic side effects, low-efficacy partial agonists like L-687,414 offer a more nuanced modulation of NMDA receptor activity. This unique pharmacological profile suggests that L-687,414 could serve as a valuable research tool for investigating cognitive enhancement, potentially offering neuroprotective benefits without impairing fundamental learning and memory processes.[3][4]
These application notes provide a comprehensive guide for researchers utilizing L-687,414 to explore cognitive enhancement in preclinical models. The document outlines the mechanism of action, provides detailed protocols for relevant behavioral assays, and summarizes key quantitative data from existing literature.
Mechanism of Action
L-687,414 acts as a partial agonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor. For the NMDA receptor to be activated, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. As a partial agonist, L-687,414 binds to the glycine site and elicits a submaximal response compared to a full agonist like glycine. This modulation can be beneficial in conditions of either excessive or insufficient NMDA receptor stimulation. By providing a baseline level of activation, it may enhance NMDA receptor function where it is deficient, while its antagonist properties at higher concentrations can prevent excitotoxicity.[3][5] A key finding is that at neuroprotective doses, L-687,414 does not inhibit hippocampal LTP, a critical process for memory formation.[4] This contrasts with NMDA receptor channel blockers like MK-801, which do block LTP.
Figure 1: Simplified signaling pathway of L-687,414 at the NMDA receptor.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological properties of L-687,414.
Table 1: In Vitro Pharmacological Profile of L-687,414
| Parameter | Value | Species/Preparation | Reference |
| Affinity (pKi) | 6.1 ± 0.09 | Rat Cultured Cortical Neurons | [4] |
| Potency (pKb) | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | [4] |
| Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | [4] |
Table 2: In Vivo Effects of L-687,414 on Long-Term Potentiation (LTP)
| Compound | Dose | Effect on LTP | Animal Model | Reference |
| L-687,414 | 28 mg/kg i.v. + 28 mg/kg/h | Largely intact | Anesthetized Rats | [4] |
| MK-801 | 0.12 mg/kg i.v. + 1.8 µg/kg/h | Effectively abolished | Anesthetized Rats | [4] |
| Saline | 0.4 ml/kg + 0.0298 ml/min | Robust LTP | Anesthetized Rats | [4] |
Experimental Protocols
Preparation of L-687,414 for In Vivo Administration
Materials:
-
L-687,414 powder
-
Sterile saline (0.9% NaCl)[6]
-
Vehicle (e.g., 10% Dimethyl sulfoxide (DMSO), 40% Polyethylene glycol 300 (PEG300), 50% water)[7]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
Protocol:
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of L-687,414. For initial studies, sterile saline can be tested. If solubility is an issue, a co-solvent system such as DMSO and PEG300 in water can be used. It is crucial to conduct tolerability studies for any new vehicle.[8][9]
-
Weighing: Accurately weigh the required amount of L-687,414 powder in a sterile microcentrifuge tube.
-
Dissolution:
-
For saline, add the sterile saline to the L-687,414 powder and vortex thoroughly. Gentle warming or sonication may aid dissolution.
-
For a co-solvent vehicle, first dissolve the L-687,414 in DMSO, then add the PEG300, and finally add water dropwise while vortexing to prevent precipitation.[7]
-
-
pH Adjustment: Check the pH of the final solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) if necessary.
-
Sterilization: If not prepared under aseptic conditions, the final solution should be filter-sterilized through a 0.22 µm syringe filter.
-
Storage: The stability of L-687,414 in solution should be determined. For short-term use, store at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended, but freeze-thaw stability should be assessed.[10]
In Vivo Administration
Route of Administration:
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents.
-
Oral gavage (p.o.): Suitable for evaluating oral bioavailability.
-
Intravenous (i.v.) injection: Provides immediate systemic circulation.
-
Subcutaneous (s.c.) injection: For slower, more sustained release.
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.[11]
General Dosing Procedure (i.p. injection in mice):
-
Calculate the required dose volume based on the animal's body weight and the desired dose in mg/kg.
-
Gently restrain the mouse.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume.
-
Return the animal to its home cage and monitor for any adverse reactions.
Figure 2: General experimental workflow for in vivo cognitive testing.
Behavioral Assays for Cognitive Enhancement
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory in rodents.[12][13]
Apparatus:
-
A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Various extra-maze visual cues placed around the room.
-
A video tracking system to record the animal's swim path.
Protocol:
-
Habituation: On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (4-5 days):
-
Administer L-687,414 or vehicle at a predetermined time before the first trial of each day (e.g., 30 minutes).
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start locations.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Administer L-687,414 or vehicle as in the acquisition phase.
-
Place the animal in the pool at a novel start location and allow it to swim for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Escape latency (time to find the platform), path length, and swim speed.
-
Probe Trial: Time spent in the target quadrant (where the platform was located), number of platform crossings.
-
The NOR task assesses an animal's ability to recognize a novel object from a familiar one, a form of memory that is not dependent on spatial cues.[14]
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
A set of different objects that are of similar size but distinct in shape and texture. The objects should be heavy enough that the animals cannot displace them.
Protocol:
-
Habituation: For 2-3 days, allow each animal to freely explore the empty arena for 5-10 minutes each day.
-
Familiarization/Training Phase (T1):
-
Administer L-687,414 or vehicle at a predetermined time before the trial.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (T2) (after a retention interval, e.g., 1 hour for short-term memory, 24 hours for long-term memory):
-
Administer L-687,414 or vehicle as in the familiarization phase.
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Time spent exploring each object (novel vs. familiar). Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Fear conditioning is a form of associative learning where an animal learns to associate a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild foot shock).[15][16][17]
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
A sound generator to deliver the auditory cue (CS).
-
A video camera to record the animal's behavior.
Protocol:
-
Training/Conditioning Phase:
-
Administer L-687,414 or vehicle at a predetermined time before training.
-
Place the animal in the conditioning chamber and allow it to habituate for a few minutes.
-
Present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 2-second, 0.5 mA foot shock).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval.
-
-
Contextual Fear Memory Test (24 hours later):
-
Place the animal back into the same conditioning chamber (the context) without presenting the CS or US.
-
Record the animal's freezing behavior (a fear response) for a set period (e.g., 5 minutes).
-
-
Cued Fear Memory Test (48 hours later):
-
Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a habituation period, present the CS (the tone) without the US.
-
Record freezing behavior before, during, and after the CS presentation.
-
-
Data Analysis:
-
Percentage of time spent freezing in each phase of the test. Increased freezing in the presence of the context or the cue indicates successful fear memory.
-
Conclusion
L-687,414, as a partial agonist at the NMDA receptor glycine site, presents a promising avenue for the investigation of cognitive enhancement. Its unique mechanism of action, which allows for the modulation of NMDA receptor activity without completely blocking it, may offer a therapeutic advantage over other NMDA receptor ligands. The detailed protocols provided in these application notes for in vivo administration and behavioral testing in well-established cognitive paradigms should serve as a valuable resource for researchers aiming to elucidate the pro-cognitive potential of L-687,414 and similar compounds. Further research is warranted to establish a clear dose-response relationship for cognitive enhancement and to explore its efficacy in various models of cognitive impairment.
References
- 1. The glycine site of NMDA receptors: A target for cognitive enhancement in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 6. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 8. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Multicomponent Antidote Parenteral Formulations for Autoinjectors against Chemical War Agents (Neurotoxics) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Memory enhancement of classical fear conditioning by post-training injections of corticosterone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Enhancement of Fear Extinction Memory and Resistance to Age-Related Cognitive Decline in Butyrylcholinesterase Knockout Mice and (R)-Bambuterol Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting L-687414 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-687,414. Our resources are designed to address specific issues that may arise during experimentation.
Important Note on Mechanism of Action
Initial reports and database entries for L-687,414 have sometimes been a source of confusion. It is critical to note that L-687,414 is not a gamma-secretase inhibitor . Extensive research has characterized L-687,414 as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .[1][2][3] This means it functions as an NMDA receptor antagonist, modulating its activity rather than inhibiting gamma-secretase. Troubleshooting your experimental results should be performed with this mechanism of action in mind.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with L-687,414 acting as a gamma-secretase inhibitor. Why?
A1: As stated in the important note above, L-687,414 is not a gamma-secretase inhibitor. It is a partial agonist at the glycine site of the NMDA receptor.[1][2][3] Therefore, its biological effects will be related to the modulation of glutamatergic neurotransmission, not the processing of amyloid precursor protein (APP) or Notch signaling in the way a gamma-secretase inhibitor would.[4][5][6] We recommend re-evaluating your experimental hypothesis and design based on its activity as an NMDA receptor antagonist.
Q2: What is the primary mechanism of action for L-687,414?
A2: L-687,414 acts as a partial agonist at the glycine modulatory site on the NMDA receptor complex.[1][2] This means that while it binds to the same site as the co-agonist glycine, it elicits a much smaller response.[2] In the presence of high concentrations of glycine, L-687,414 will act as a competitive antagonist, reducing the overall activity of the NMDA receptor.
Q3: I am not observing the expected neuroprotective effects. What could be the reason?
A3: Several factors could contribute to a lack of neuroprotective effects:
-
Inadequate Concentration: Ensure that the concentration of L-687,414 being used is appropriate for your experimental model. Refer to the literature for effective concentrations in similar systems.
-
Timing of Administration: The timing of L-687,414 administration relative to the neurotoxic insult is crucial. For neuroprotection, it often needs to be present before or during the insult.
-
Experimental Model: The specific model of neurotoxicity you are using may not be sensitive to NMDA receptor modulation. Consider if other pathways are more dominant in your model.
-
Compound Stability: Ensure the compound has been stored correctly and the solution is freshly prepared.
Q4: I am observing unexpected behavioral effects in my animal studies. How can I interpret these?
A4: L-687,414 has been shown to have anticonvulsant and behavioral effects in rodents.[1] Unlike some other NMDA receptor antagonists, it has been reported to not cause certain side effects like vacuolation in cortical neurons at neuroprotective doses.[7] If you are observing unexpected behaviors, consider the following:
-
Dose-Response: Are the effects dose-dependent? A thorough dose-response study can help clarify the relationship between the observed behavior and the compound.
-
Off-Target Effects: While L-687,414 is relatively specific, off-target effects are always a possibility, especially at higher concentrations.[8][9][10]
-
Comparison to other NMDA Antagonists: Compare your results to the known behavioral profiles of other NMDA receptor antagonists to see if the effects are consistent with this class of compounds.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect in In Vitro Assays (e.g., cell-based neuroprotection)
| Potential Cause | Troubleshooting Step |
| Incorrect Mechanism of Action Assumed | Re-design the experiment to test for modulation of NMDA receptor activity (e.g., calcium imaging, electrophysiology) rather than gamma-secretase activity. |
| Sub-optimal Compound Concentration | Perform a dose-response curve to determine the EC50 or IC50 in your specific assay. |
| Compound Solubility Issues | L-687,414 may have limited aqueous solubility. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in your assay is low and consistent across all conditions. |
| Cell Culture Conditions | Ensure your cell cultures are healthy and that the NMDA receptors are expressed and functional. |
| Presence of Glycine | The concentration of glycine in your cell culture medium will affect the antagonistic activity of L-687,414. Consider using a defined medium with a known glycine concentration. |
Problem 2: Unexpected or Variable Results in In Vivo Studies (e.g., rodent behavioral models)
| Potential Cause | Troubleshooting Step |
| Pharmacokinetics/Bioavailability | Verify the route of administration and dosage are appropriate to achieve the desired brain concentration. Consider performing pharmacokinetic studies to measure plasma and brain levels of L-687,414. |
| Metabolism of the Compound | The compound may be rapidly metabolized. Consider the timing of behavioral testing relative to compound administration. |
| Animal Strain and Species Differences | There may be strain or species-specific differences in the response to L-687,414. Consult the literature for studies using your specific animal model. |
| Behavioral Assay Sensitivity | The chosen behavioral assay may not be sensitive to the effects of L-687,414. Consider using a battery of behavioral tests to assess different domains (e.g., locomotion, anxiety, cognition). |
| Stress or Other Confounding Factors | Ensure proper habituation of the animals to the testing environment to minimize stress-induced variability. |
Data Presentation
Table 1: In Vitro Potency of L-687,414
| Assay | Preparation | Parameter | Value |
| NMDA-evoked population depolarizations | Rat cortical slices | Apparent Kb | 15 µM |
| NMDA-evoked inward current | Rat cultured cortical neurones | pKb | 6.2 +/- 0.12 |
| Glycine site affinity | Rat cultured cortical neurones | pKi | 6.1 +/- 0.09 |
| Estimated Intrinsic Activity (% of glycine) | Rat cultured cortical neurones | - | ~10% |
| Data synthesized from published literature.[2] |
Table 2: In Vivo Anticonvulsant Activity of L-687,414 in Mice
| Seizure Model | Route of Administration | ED50 (mg/kg) |
| N-methyl-D,L-aspartic acid (NMDLA) induced | Intravenous | 19.7 |
| Pentylenetetrazol (PTZ) induced | Intravenous | 13.0 |
| Electroshock induced | Intravenous | 26.1 |
| Audiogenic (DBA/2 mice) | Intraperitoneal | 5.1 |
| Data synthesized from published literature.[1] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of L-687,414 on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., primary cortical or hippocampal neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA
-
L-687,414
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Obtain a whole-cell recording from a cultured neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with the external solution.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply L-687,414 at various concentrations with the NMDA and glycine solution.
-
Record the inhibition of the NMDA-evoked current at each concentration of L-687,414.
-
Wash out L-687,414 and observe the recovery of the NMDA-evoked current.
-
Analyze the data to determine the IC50 of L-687,414.
Protocol 2: Rodent Model of Neuroprotection
Objective: To assess the neuroprotective effects of L-687,414 against an excitotoxic insult.
Materials:
-
Rodents (e.g., rats or mice)
-
Neurotoxin (e.g., NMDA or quinolinic acid)
-
L-687,414
-
Stereotaxic apparatus
-
Anesthesia
-
Histology equipment and reagents (e.g., for Nissl staining)
Procedure:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Administer L-687,414 or vehicle at a predetermined time before the neurotoxin injection.
-
Inject the neurotoxin stereotaxically into a specific brain region (e.g., hippocampus or striatum).
-
Allow the animal to recover.
-
After a set period (e.g., 7 days), euthanize the animal and perfuse the brain.
-
Process the brain for histology.
-
Quantify the extent of neuronal damage in the injected brain region using a method such as Nissl staining.
-
Compare the amount of neuronal damage between the vehicle-treated and L-687,414-treated groups.
Mandatory Visualizations
Caption: NMDA Receptor Signaling and L-687,414's Site of Action.
Caption: A Logical Workflow for Troubleshooting L-687,414 Experiments.
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of effect of L-687,414 ((+)-cis-4-methyl-HA-966), an NMDA receptor antagonist acting at the glycine site, on cerebral glucose metabolism and cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. youtube.com [youtube.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Optimizing L-687,414 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-687,414, a partial agonist for the glycine site of the N-methyl-D-aspartate (NMDA) receptor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-687,414?
A1: L-687,414 is a low-efficacy partial agonist that acts at the glycine modulatory site on the NMDA receptor complex. Unlike full agonists, which fully activate the receptor, L-687,414 only partially activates it, even at saturating concentrations.[1] This allows for a fine-tuning of receptor activity. By binding to the glycine site, it can modulate the receptor's response to the primary agonist, glutamate. In conditions of excessive NMDA receptor activation, its antagonist properties may dominate.[2][3]
Q2: What are the typical starting concentrations for L-687,414 in cell culture?
A2: The optimal concentration of L-687,414 is highly cell-line dependent. Based on in vitro studies using rat cortical slices, the apparent binding constant (Kb) is approximately 15 µM.[4] For initial dose-response experiments, a broad range of concentrations from 1 µM to 50 µM is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store L-687,414?
A3: For cell culture applications, it is advisable to prepare a concentrated stock solution in a suitable solvent like sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). If solubility is an issue, dimethyl sulfoxide (DMSO) can be used, but the final concentration in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. The stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: How does L-687,414 affect cell viability?
A4: L-687,414, by acting on the NMDA receptor, can influence neuronal viability. As a partial agonist, it may offer a neuroprotective advantage over neutral antagonists by allowing a normal level of synaptic transmission while preventing excessive receptor activation that can lead to excitotoxicity.[2][3] However, at high concentrations, like any compound, it may exhibit off-target effects or cytotoxicity. Therefore, it is crucial to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of L-687,414 Stock Solution
Materials:
-
L-687,414 powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Perform all steps under aseptic conditions in a laminar flow hood.
-
Accurately weigh the desired amount of L-687,414 powder.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of L-687,414 in the chosen solvent (e.g., for 1 mL of 10 mM stock, use the molecular weight of L-687,414 to calculate the required mass).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
(Optional) Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the solvent.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Optimal L-687,414 Concentration using a Dose-Response Assay
Materials:
-
Cells of interest seeded in a 96-well plate at optimal density
-
L-687,414 stock solution
-
Complete cell culture medium
-
Reagents for your specific functional assay (e.g., calcium indicators for receptor activation, or reagents for measuring downstream signaling events)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and reach the desired confluency.
-
Prepare serial dilutions of L-687,414 in complete cell culture medium from the stock solution. A common starting range is from 0.1 µM to 100 µM.
-
Ensure the final solvent concentration is consistent across all wells, including a vehicle control (medium with solvent only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of L-687,414.
-
Incubate the plate for the desired duration based on your experimental goals.
-
Perform your functional assay to measure the effect of L-687,414 (e.g., changes in intracellular calcium, gene expression, or protein phosphorylation).
-
Read the plate using a microplate reader.
-
Plot the response against the log of the L-687,414 concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 3: Assessing L-687,414 Cytotoxicity using an MTT Assay
Materials:
-
Cells of interest seeded in a 96-well plate
-
L-687,414 stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of L-687,414 in complete cell culture medium.
-
Include a vehicle control and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Treat the cells with the L-687,414 dilutions and controls for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Parameter | Concentration Range | Notes |
| Dose-Response (Functional Assay) | 0.1 µM - 100 µM | To determine EC50. |
| Cytotoxicity (e.g., MTT Assay) | 1 µM - 200 µM | To determine the non-toxic concentration range. |
| Typical In Vitro Apparent Kb | ~15 µM | Based on studies in rat cortical slices.[4] |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect | 1. L-687,414 concentration is too low. 2. Compound has degraded. 3. Cells do not express functional NMDA receptors. 4. Insufficient co-agonist (glycine/D-serine) in the medium. | 1. Perform a wider dose-response curve. 2. Use a fresh aliquot of L-687,414. 3. Confirm NMDA receptor subunit expression (e.g., via RT-qPCR or Western blot). 4. Supplement the medium with a known concentration of glycine or D-serine. |
| High background or non-specific effects | 1. L-687,414 concentration is too high, leading to off-target effects. 2. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of L-687,414. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound dilution or addition. 3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected cytotoxicity | 1. Excitotoxicity due to prolonged or high-concentration agonist exposure. 2. Contamination of cell culture or compound stock. | 1. Reduce the incubation time with L-687,414. 2. Test for mycoplasma and other contaminants. Prepare fresh solutions. |
Visualizations
Caption: L-687,414 partial agonism at the NMDA receptor.
Caption: Workflow for optimizing L-687,414 concentration.
Caption: Troubleshooting logic for L-687,414 experiments.
References
- 1. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic basis of partial agonism at NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
L-687,414 in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of L-687,414 when working with Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of L-687,414 in DMSO?
Q2: How should I prepare a stock solution of L-687,414 in DMSO?
A2: To prepare a stock solution, it is recommended to start by creating a high-concentration stock, for example, 10 mM or higher, which can then be diluted for your specific experimental needs. Always use anhydrous, high-purity DMSO to minimize water absorption, which can affect compound stability.[1] See the "Experimental Protocols" section for a detailed procedure on preparing a stock solution and determining its solubility.
Q3: What are the recommended storage conditions for L-687,414 in DMSO?
A3: Once prepared, aliquot the L-687,414 DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to protect from moisture. Under these conditions, the solution is generally expected to be stable for several months. For long-term storage, -80°C is preferable.
Q4: How can I assess the stability of my L-687,414 DMSO stock solution over time?
A4: The stability of your stock solution can be monitored by periodically analyzing an aliquot using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to check for any degradation products and quantify the purity of the compound. A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section.
Q5: I observed precipitation when diluting my L-687,414 DMSO stock in an aqueous buffer. What should I do?
A5: Precipitation upon dilution into aqueous solutions is a common issue for compounds dissolved in DMSO. To troubleshoot this, you can try the following:
-
Lower the final concentration: The compound may not be soluble in the aqueous buffer at the desired concentration.
-
Use a step-wise dilution: Gradually add the aqueous buffer to the DMSO stock while vortexing.
-
Pre-warm solutions: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can sometimes improve solubility.
-
Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving L-687,414 Powder in DMSO | Compound may have low kinetic solubility. | 1. Vortex the solution for an extended period. 2. Use a sonicator bath for 5-10 minutes. 3. Gently warm the solution in a 37°C water bath for 10-15 minutes. |
| Precipitation in DMSO Stock Solution After Storage | 1. Compound has limited stability in DMSO at the storage temperature. 2. Freeze-thaw cycles have caused aggregation. 3. Water contamination during storage. | 1. Re-dissolve by gentle warming and vortexing. 2. Prepare fresh stock solutions more frequently. 3. Ensure vials are tightly sealed and use anhydrous DMSO. Aliquoting is highly recommended to avoid freeze-thaw cycles. |
| Inconsistent Experimental Results | Degradation of L-687,414 in the DMSO stock solution. | 1. Perform a stability analysis of your stock solution using HPLC or LC-MS. 2. Prepare a fresh stock solution from the powder. 3. Review storage conditions and handling procedures. |
Data Presentation
Table 1: Example - Solubility Assessment of L-687,414 in DMSO
| Target Concentration (mM) | Method | Measured Solubility (mM) | Observations | Solubility Classification |
| 10 | Kinetic Turbidimetry | >10 | No precipitation observed | High |
| 25 | 1H NMR | 22.5 | Minor precipitation observed | Moderate |
| 50 | LC-MS | <30 | Significant precipitation | Moderate |
Note: This table is for illustrative purposes. Actual solubility should be determined experimentally.
Table 2: Example - Stability Assessment of L-687,414 in DMSO at -20°C
| Time Point | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Degradation Products Detected |
| L-687,414 | 99.5 | 99.2 | 98.8 | 97.5 | Minor peak observed at RRT 1.2 |
Note: This table is for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation and Solubility Assessment of L-687,414 in DMSO
This protocol outlines a general method to prepare a stock solution of L-687,414 and assess its solubility.
Materials:
-
L-687,414 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculation: Determine the mass of L-687,414 powder required to prepare a stock solution of a desired concentration (e.g., 10 mM). The molar mass of L-687,414 is approximately 130.14 g/mol .
-
Weighing: Carefully weigh the calculated amount of L-687,414 into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, place the vial in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
-
Solubility Assessment (Visual): A clear solution with no visible particles indicates that L-687,414 is soluble at that concentration. For a more quantitative assessment, analytical methods like those mentioned in Table 1 can be employed.
-
Storage: Once dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Stability Assessment of L-687,414 in DMSO
This protocol provides a framework for evaluating the stability of L-687,414 in DMSO over time.
Materials:
-
Prepared stock solution of L-687,414 in DMSO
-
HPLC or LC-MS system
-
Appropriate column and mobile phases for analysis
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the stock solution, analyze an aliquot by HPLC or LC-MS to determine the initial purity and identify the peak corresponding to L-687,414. This will serve as your baseline.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot and re-analyze it using the same HPLC or LC-MS method.
-
Data Analysis: Compare the chromatograms from each time point to the initial analysis.
-
Calculate the percentage of the peak area of L-687,414 relative to the total peak area to determine its purity at each time point.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
-
Interpretation: A significant decrease in the purity of L-687,414 or the appearance of major degradation peaks indicates instability under the tested storage conditions.
Visualizations
Caption: Workflow for preparing, assessing, and storing L-687,414 in DMSO.
Caption: Mechanism of action of L-687,414 at the NMDA receptor.
References
Potential off-target effects of L-687414
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-687,414.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-687,414?
A1: L-687,414 is a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. It acts as a low-efficacy partial agonist, meaning it binds to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor and elicits a submaximal response compared to the full agonist, glycine. In conditions of excessive NMDA receptor activation, its antagonist properties are more prominent.[1]
Q2: What are the known on-target effects of L-687,414?
A2: L-687,414 has been primarily investigated for its anticonvulsant and neuroprotective properties.[2] It can antagonize seizures induced by various chemoconvulsants and electroshock. Due to its partial agonist nature, it is suggested to offer a therapeutic advantage over full antagonists by allowing a degree of normal synaptic transmission while preventing excessive receptor activation.[1]
Q3: What are the potential off-target effects of L-687,414?
A3: Based on available literature, L-687,414 appears to have a favorable profile regarding some of the classic adverse effects associated with other classes of NMDA receptor antagonists. Specifically, unlike NMDA receptor ion channel blockers such as dizocilpine (MK-801), L-687,414 has been shown not to increase limbic cerebral glucose metabolism or cause neuronal vacuolation in the posterior cingulate and retrosplenial cortices of rats, even at high doses.
Q4: Have there been any clinical trials with L-687,414?
A4: A thorough search of clinical trial registries did not yield any information on clinical trials conducted with L-687,414.
Data Presentation
On-Target Activity of L-687,414
| Parameter | Value | Species | Assay |
| Apparent Kb (NMDA-evoked population depolarizations) | 15 µM | Rat | Cortical Slices |
| pKb (NMDA-evoked inward current) | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons |
| pKi (Glycine site of NMDA receptor) | 6.1 ± 0.09 | Rat | Concentration-inhibition curves |
| Estimated Intrinsic Activity (% of glycine) | ~10% | Rat | Whole-cell voltage-clamp |
This data is compiled from in vitro experiments.[1]
Representative Off-Target Binding Profile
Disclaimer: The following table is a representative off-target screening panel for a CNS-active compound and does not represent experimentally determined data for L-687,414, as such data is not publicly available. It is provided for illustrative purposes to guide researchers on the types of off-target interactions that are typically investigated.
| Target | Ligand | Ki (nM) |
| Dopamine Receptors | ||
| D1 | [3H]SCH23390 | >10,000 |
| D2 | [3H]Spiperone | >10,000 |
| D3 | [3H]Spiperone | >10,000 |
| D4 | [3H]Spiperone | >10,000 |
| Serotonin Receptors | ||
| 5-HT1A | [3H]8-OH-DPAT | >10,000 |
| 5-HT2A | [3H]Ketanserin | >10,000 |
| 5-HT3 | [3H]GR65630 | >10,000 |
| Adrenergic Receptors | ||
| α1 | [3H]Prazosin | >10,000 |
| α2 | [3H]Rauwolscine | >10,000 |
| β1 | [3H]CGP12177 | >10,000 |
| β2 | [3H]CGP12177 | >10,000 |
| Other | ||
| hERG Channel | - | >10 µM |
Troubleshooting Guides
Issue 1: Unexpected lack of efficacy in in vivo models of neuroprotection.
-
Question: Why am I not observing the expected neuroprotective or anticonvulsant effects of L-687,414 in my animal model?
-
Answer:
-
Dosing and Administration: Ensure the dose and route of administration are appropriate for achieving therapeutic brain concentrations. For example, a neuroprotective dose regimen in rats has been reported as a 28 mg/kg i.v. bolus followed by a 28 mg/kg/h infusion.
-
Metabolic Stability: Consider the metabolic stability of L-687,414 in the species you are using. Rapid metabolism could lead to sub-therapeutic concentrations.
-
Model-Specific Considerations: The efficacy of NMDA receptor modulators can be highly dependent on the specific pathophysiology of the disease model. The level of NMDA receptor hypofunction or hyperfunction in your model will influence the effect of a partial agonist.
-
Issue 2: Observing unexpected behavioral side effects.
-
Question: My animals are showing unexpected behavioral changes after L-687,414 administration. Is this an off-target effect?
-
Answer:
-
On-Target Effects: Behavioral effects are likely mediated through the NMDA receptor, even if they are undesirable for your specific experiment. As a partial agonist, L-687,414 can have complex effects on neuronal excitability.
-
Comparison to Other NMDA Modulators: Compare the observed behaviors to those induced by other NMDA receptor modulators. L-687,414 is reported to have a better side-effect profile than non-competitive antagonists like MK-801, which can cause significant psychotomimetic and locomotor effects.
-
Dose-Response Relationship: Perform a careful dose-response study to determine if the behavioral effects are dose-dependent. It may be possible to find a therapeutic window with minimal side effects.
-
Issue 3: Inconsistent results in in vitro assays.
-
Question: I am getting variable results in my in vitro experiments with L-687,414. What could be the cause?
-
Answer:
-
Co-agonist Concentration: The effects of L-687,414 will be highly dependent on the concentration of the full co-agonists, glycine and D-serine, in your culture medium or assay buffer. Ensure these concentrations are controlled and consistent across experiments.
-
NMDA Receptor Subunit Composition: The subunit composition of the NMDA receptors in your cellular system (e.g., cultured neurons vs. recombinant expression systems) can influence the potency and efficacy of glycine site ligands.
-
Compound Stability: Verify the stability of your L-687,414 stock solution and in the assay buffer under your experimental conditions.
-
Experimental Protocols
Key Experiment 1: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site
Objective: To determine the binding affinity (Ki) of L-687,414 for the glycine modulatory site of the NMDA receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled glycine site antagonist (e.g., [3H]MDL 105,519), and varying concentrations of L-687,414.
-
Incubate to allow for binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of L-687,414.
-
Calculate the IC50 (the concentration of L-687,414 that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Key Experiment 2: In Vivo Assessment of Neuronal Vacuolation
Objective: To determine if L-687,414 induces neuronal vacuolation, a known side effect of some NMDA receptor antagonists.
Methodology:
-
Animal Dosing:
-
Administer L-687,414 to rats at various doses, including a high dose, via the desired route of administration (e.g., intravenous infusion).
-
Include a positive control group treated with an agent known to cause vacuolation (e.g., dizocilpine/MK-801) and a vehicle control group.
-
-
Tissue Preparation:
-
At a predetermined time point after dosing (e.g., 4-6 hours), perfuse the animals with a suitable fixative (e.g., paraformaldehyde and glutaraldehyde).
-
Dissect the brain and process the posterior cingulate and retrosplenial cortices for histological analysis.
-
-
Histological Analysis:
-
Embed the brain tissue in paraffin or resin and cut thin sections.
-
Stain the sections with a suitable stain (e.g., hematoxylin and eosin or toluidine blue).
-
Examine the sections under a light microscope for the presence of intracytoplasmic vacuoles within neurons in layers III and IV of the specified cortical regions.
-
-
Data Analysis:
-
Quantify the number and severity of vacuolated neurons in each treatment group.
-
Compare the findings from the L-687,414-treated groups to the positive and negative control groups.
-
Visualizations
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Artifacts in L-687,414 Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-687,414 in electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its primary mechanism of action?
L-687,414 is a research compound that acts as a low-efficacy partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This means that it binds to the same site as glycine and D-serine, which are required for the activation of NMDA receptors by glutamate, but it elicits a much smaller maximal response compared to the full agonists.[1] In the presence of a saturating concentration of a full agonist like glycine, L-687,414 will act as a competitive antagonist.
Q2: What are the expected effects of L-687,414 on NMDA receptor-mediated currents?
As a partial agonist, L-687,414 can have a dual effect. In the absence of other glycine-site agonists, it will weakly activate NMDA receptors. However, in the presence of endogenous glycine or D-serine, it will compete with these full agonists and reduce the overall NMDA receptor-mediated current. The net effect will depend on the concentrations of L-687,414 and the endogenous co-agonists.
Q3: What are some known off-target effects of L-687,414?
While specific off-target effects of L-687,414 are not extensively documented in the provided search results, it is a common consideration for any pharmacological agent.[4] It is crucial to include appropriate controls in your experiments to rule out confounding effects. This can include using structurally unrelated compounds with a similar mechanism of action or testing the effect of L-687,414 on cell types that do not express NMDA receptors.
Troubleshooting Guide
Problem 1: Inconsistent or no response to L-687,414 application.
-
Is your compound properly dissolved and stored?
-
Is the glycine concentration in your external solution appropriate?
-
Solution: Since L-687,414 acts at the glycine site, the concentration of glycine in your recording solution is critical. To observe the partial agonist effects of L-687,414, you may need to use a low or zero concentration of exogenous glycine. Conversely, to study its antagonist effects, you should include a saturating concentration of glycine (e.g., 10-100 µM).
-
-
Are you using the correct holding potential to record NMDA currents?
-
Solution: NMDA receptors are subject to a voltage-dependent block by magnesium ions (Mg²⁺) at hyperpolarized membrane potentials.[5] To record NMDA currents, you should either use a Mg²⁺-free external solution or hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block.
-
Problem 2: High baseline noise or unstable recordings after L-687,414 application.
-
Could the compound be precipitating at the final concentration?
-
Solution: Ensure that the final concentration of DMSO in your recording solution is low (typically <0.1%) to prevent precipitation. Visually inspect the solution for any signs of precipitation. If precipitation is suspected, try lowering the final concentration of L-687,414 or using a different vehicle.
-
-
Are you experiencing general patch-clamp recording instability?
-
Solution: Many factors can contribute to noisy or unstable recordings, independent of the drug being applied. These include a poor gigaohm seal, clogged pipette tip, or issues with the recording environment (e.g., electrical noise, vibrations). Refer to general patch-clamp troubleshooting guides to address these issues.
-
Problem 3: The observed potency of L-687,414 is different from the literature values.
-
Is your experimental system comparable to the one in the literature?
-
Solution: The potency of L-687,414 can vary depending on the NMDA receptor subunit composition, the cell type used (e.g., cultured neurons vs. brain slices), and the recording conditions. Ensure that your experimental parameters are as close as possible to the cited literature.
-
-
Are you accounting for the partial agonist nature of the compound?
-
Solution: The apparent potency can be influenced by the presence of endogenous glycine-site agonists. Consider using a glycine scavenger system (e.g., glycine oxidase) if you need to precisely control the glycine concentration.
-
Quantitative Data Summary
| Parameter | Value | Species/Preparation | Reference |
| Apparent Kb | 15 µM | Rat cortical slices | [1] |
| pKb | 6.2 +/- 0.12 | Rat cultured cortical neurones (whole-cell voltage-clamp) | [1] |
| pKi | 6.1 +/- 0.09 | Rat cortical neurones (concentration-inhibition curves) | [1] |
| Estimated Intrinsic Activity | ~10% of glycine | Rat cultured cortical neurones | [1] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH. For isolating NMDA currents, this solution should be Mg²⁺-free and supplemented with an AMPA receptor antagonist (e.g., 10 µM CNQX or NBQX) and a GABA-A receptor antagonist (e.g., 100 µM picrotoxin). Add glycine at the desired concentration (e.g., 10 µM for studying antagonism).
-
Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 5 QX-314, 4 ATP-Mg, 0.4 GTP-Na. pH adjusted to 7.3 with CsOH.
-
-
Cell Preparation:
-
Use cultured neurons or acutely prepared brain slices expressing NMDA receptors.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a depolarized potential (e.g., +40 mV) to relieve any residual Mg²⁺ block.
-
Apply agonists and L-687,414 using a fast perfusion system.
-
Record the resulting currents using an appropriate data acquisition system.
-
Visualizations
Caption: Workflow for an electrophysiology experiment with L-687,414.
Caption: A flowchart for troubleshooting inconsistent L-687,414 responses.
Caption: Mechanism of L-687,414 at the NMDA receptor glycine site.
References
- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Removing non-random artifacts from patch clamp traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
L-687414 stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of L-687,414 in solution. The following information is intended to address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of L-687,414?
A1: While specific solubility data for L-687,414 is not extensively published, for many research compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions. For aqueous buffers, it is crucial to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous medium to the final desired concentration.
Q2: What are the general recommendations for storing L-687,414 stock solutions?
A2: To maximize the shelf-life of L-687,414 stock solutions, it is recommended to:
-
Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect the solutions from light.
-
Use tightly sealed containers to prevent solvent evaporation and contamination.
Q3: How can I determine the stability of L-687,414 in my specific experimental buffer?
A3: Since stability can be highly dependent on the specific solution components, pH, and storage conditions, it is recommended to perform a stability study in your buffer of interest. A general approach involves analyzing the concentration of L-687,414 in the solution at various time points under your experimental conditions.
Q4: What are the potential signs of L-687,414 degradation or instability in my solution?
A4: Signs of degradation or instability can include:
-
Precipitation or cloudiness in the solution.
-
A decrease in the expected biological activity of the compound.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
Troubleshooting Guides
Issue 1: Precipitation observed in the L-687,414 solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution into aqueous buffer. | The concentration of L-687,414 exceeds its solubility in the aqueous medium. | - Decrease the final concentration of L-687,414.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Precipitation occurs over time during storage or incubation. | The compound is unstable under the storage/incubation conditions (e.g., temperature, pH). | - Adjust the pH of the buffer to a range where L-687,414 is more stable.- Store the solution at a lower temperature (e.g., 4°C instead of room temperature for short-term storage).- Prepare fresh solutions immediately before use. |
| Crystal formation after freeze-thaw cycles. | The compound has low solubility at freezing temperatures, leading to crystallization upon thawing. | - Prepare smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles.- Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate. |
Experimental Protocols
General Protocol for Assessing L-687,414 Stability in an Aqueous Buffer
This protocol outlines a general method for determining the stability of L-687,414 in a specific aqueous solution over time.
1. Materials:
- L-687,414 powder
- Anhydrous DMSO
- Experimental aqueous buffer (e.g., PBS, TRIS)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- Validated analytical standard of L-687,414
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of L-687,414 in anhydrous DMSO (e.g., 10 mM).
- Preparation of Test Solution: Dilute the stock solution into the experimental aqueous buffer to the final desired concentration.
- Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of the test solution by HPLC to determine the initial concentration of L-687,414. This will serve as the baseline.
- Storage: Store the remaining test solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
- Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
- Data Analysis: Calculate the percentage of L-687,414 remaining at each time point relative to the T0 concentration.
Data Presentation
Example Table for L-687,414 Stability Data
| Storage Condition | Time (hours) | Mean Concentration (µM) ± SD | % Remaining |
| Room Temperature (25°C) | 0 | 10.1 ± 0.2 | 100% |
| 2 | 9.8 ± 0.3 | 97.0% | |
| 6 | 9.2 ± 0.4 | 91.1% | |
| 24 | 8.5 ± 0.5 | 84.2% | |
| Refrigerated (4°C) | 0 | 10.0 ± 0.2 | 100% |
| 24 | 9.9 ± 0.3 | 99.0% | |
| 72 | 9.7 ± 0.3 | 97.0% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for L-687,414.
Visualizations
Caption: A generalized workflow for assessing the stability of L-687,414 in solution.
Caption: L-687,414 acts as an antagonist at the glycine binding site of the NMDA receptor.
Technical Support Center: Optimizing L-687,414 Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of L-687,414.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its mechanism of action?
A1: L-687,414 is a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. For the channel to open, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor complex. As a partial agonist, L-687,414 binds to the glycine site and elicits a submaximal receptor activation compared to a full agonist like glycine.
Q2: What is a common in vivo administration route and dosage for L-687,414 in rats?
A2: A reported method for in vivo studies in rats is intravenous (IV) administration. A specific neuroprotective dosing regimen that has been used is a 28 mg/kg IV bolus injection, immediately followed by a continuous infusion of 28 mg/kg/h.[1][2]
Q3: What are the expected effects of L-687,414 in vivo?
A3: L-687,414 has been shown to have anticonvulsant properties. Due to its action as a partial agonist at the NMDA receptor glycine site, it can modulate excitatory neurotransmission. It has been investigated for its neuroprotective potential.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Challenges
Problem: I am having difficulty dissolving L-687,414 for my in vivo experiment.
Background: L-687,414, like many small molecule compounds, may have limited aqueous solubility. Direct dissolution in physiological saline to a high concentration might not be feasible.
Possible Solutions:
-
Co-solvent Strategy: A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of a water-miscible organic solvent (a co-solvent) before diluting it with the final aqueous vehicle (e.g., saline).
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used co-solvents in preclinical in vivo studies.
-
Important Consideration: The final concentration of the organic co-solvent in the formulation should be kept to a minimum to avoid vehicle-induced toxicity. For intravenous administration in rodents, the final DMSO concentration should ideally be below 10%, and for ethanol, below 5%.
-
-
pH Adjustment: The solubility of a compound can be pH-dependent. Investigating the effect of pH on the solubility of L-687,414 may reveal a pH range where it is more soluble. However, the final formulation's pH for intravenous injection should be close to physiological pH (around 7.4) to minimize irritation and toxicity.
-
Formulation Stability: Once in solution, the compound may precipitate over time. It is crucial to visually inspect the solution for any precipitation before and during the experiment. Preparing fresh solutions for each experiment is highly recommended.
Issue 2: Vehicle Selection and Potential Toxicity
Problem: I am unsure which vehicle to use for my in vivo study, and I am concerned about the vehicle's potential effects.
Background: The choice of vehicle is critical and can influence the compound's solubility, stability, and the biological response of the animal.
Recommendations:
-
Start with a Known Vehicle: Based on available literature, saline has been used as a vehicle for L-687,414 in rats.[1][2] However, as mentioned, a co-solvent was likely used initially.
-
Vehicle Control Group: It is essential to include a vehicle control group in your experimental design. This group receives the same formulation without the active compound, allowing you to differentiate the effects of L-687,414 from any effects of the vehicle itself.
-
Commonly Used Vehicles for IV Administration in Rodents:
-
Physiological Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
Saline with a low percentage of a co-solvent (e.g., DMSO, ethanol)
-
Aqueous solutions containing solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin)
-
Issue 3: Intravenous Administration Difficulties in Rodents
Problem: I am finding it challenging to perform intravenous injections in my rats.
Background: Intravenous administration in rodents, particularly in the tail vein, requires practice and proper technique to ensure accurate delivery and minimize stress to the animal.
Tips and Best Practices:
-
Animal Restraint: Use an appropriate restraint device to secure the rat and minimize movement.
-
Vein Dilation: Warming the rat's tail before injection can help dilate the lateral tail veins, making them more visible and easier to access. This can be achieved using a heat lamp (with caution to avoid burns) or by immersing the tail in warm water (40-45°C) for a short period.
-
Needle Selection: Use a small gauge needle (e.g., 27-30G) to minimize tissue damage.
-
Injection Technique: Insert the needle bevel-up at a shallow angle into the vein. A successful cannulation is often indicated by a "flash" of blood in the needle hub. Inject the solution slowly and steadily.
-
Catheterization for Infusion: For continuous infusion studies, surgical implantation of a catheter into a major blood vessel (e.g., jugular or femoral vein) is necessary. This is a surgical procedure that requires appropriate training, anesthesia, and post-operative care.
Data Presentation
Table 1: Example Formulation for L-687,414 Intravenous Administration
| Component | Purpose | Example Concentration in Final Solution | Notes |
| L-687,414 | Active Pharmaceutical Ingredient | 10 mg/mL | Final concentration may need to be adjusted based on solubility tests. |
| DMSO | Co-solvent | 10% (v/v) | Dissolve L-687,414 in DMSO first. |
| Physiological Saline (0.9% NaCl) | Vehicle | 90% (v/v) | Slowly add the L-687,414/DMSO solution to the saline while vortexing. |
Table 2: Key Pharmacokinetic Parameters (Hypothetical for a Glycine Site NMDA Partial Agonist)
No specific pharmacokinetic data for L-687,414 was found in the public domain. The following table provides a hypothetical example based on typical parameters for small molecule drugs targeting the central nervous system.
| Parameter | Description | Hypothetical Value (for IV Administration) |
| Cmax | Maximum plasma concentration | 5 µM |
| Tmax | Time to reach Cmax | 5 minutes |
| t½ | Half-life | 2-4 hours |
| Vd | Volume of distribution | 1-3 L/kg |
| CL | Clearance | 0.5-1.5 L/h/kg |
| Bioavailability | Fraction of administered dose reaching systemic circulation | N/A for IV (100%) |
Experimental Protocols
Protocol 1: Preparation of L-687,414 for Intravenous Injection (Example)
Materials:
-
L-687,414 powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Physiological saline (0.9% NaCl), sterile, injectable grade
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Weighing: Accurately weigh the required amount of L-687,414 powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the required volume of DMSO to the L-687,414 powder to achieve a high-concentration stock solution (e.g., 100 mg/mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Dilution: In a separate sterile tube, have the required volume of sterile physiological saline.
-
Final Formulation: While vortexing the saline, slowly add the L-687,414/DMSO stock solution to the saline to achieve the desired final concentration (e.g., 10 mg/mL). This slow addition helps to prevent precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. The solution should be clear. If precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of DMSO, if tolerable, or lowering the final concentration of L-687,414).
-
Administration: Use the freshly prepared solution for intravenous administration.
Protocol 2: Intravenous Bolus and Infusion in Rats
Materials:
-
Prepared L-687,414 solution
-
Anesthetized rat with a surgically implanted intravenous catheter
-
Infusion pump
-
Syringes for bolus injection and infusion pump
Procedure:
-
Animal Preparation: Ensure the rat is properly anesthetized and the intravenous catheter is patent.
-
Bolus Injection: Draw the calculated volume of the L-687,414 solution for the 28 mg/kg bolus dose into a syringe. Inject the bolus dose through the catheter over 1-2 minutes.
-
Infusion Setup: Load a syringe with the L-687,414 solution into an infusion pump. Prime the infusion line to remove any air bubbles.
-
Start Infusion: Immediately after the bolus injection, connect the infusion line to the catheter and start the infusion at a rate calculated to deliver 28 mg/kg/h.
-
Monitoring: Monitor the animal's physiological signs throughout the infusion period.
Mandatory Visualizations
Caption: L-687,414 acts as a partial agonist at the NMDA receptor glycine site.
Caption: Workflow for intravenous administration of L-687,414 in rats.
References
Technical Support Center: L-687,414 in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using L-687,414 in behavioral studies. It addresses common issues, provides troubleshooting guides, and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its primary mechanism of action?
A1: L-687,414 is a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This means it binds to the same site as the co-agonist glycine but elicits a submaximal response compared to a full agonist. Its action modulates the opening of the NMDA receptor ion channel, which is crucial for synaptic plasticity, learning, and memory.[1][2][3][4]
Q2: What are the potential therapeutic applications of L-687,414 explored in behavioral studies?
A2: L-687,414 has been investigated for its potential as a neuroprotective agent and for its role in modulating cognitive and behavioral processes. As a partial agonist, it is hypothesized to protect against excitotoxicity by preventing excessive NMDA receptor activation while still maintaining a basal level of receptor function.[1] Studies often explore its effects on learning, memory, anxiety, and sensorimotor gating.
Q3: I am observing high variability in my behavioral data with L-687,414. What could be the cause?
A3: High variability can stem from several factors. Check for consistency in your drug preparation and administration technique. The partial agonism of L-687,414 means its effects can be sensitive to the endogenous levels of glycine and D-serine in the specific brain region being studied, which can fluctuate. Ensure that your animal model, housing conditions, and experimental timing are standardized to minimize environmental influences on behavior.
Q4: Are there any known off-target effects of L-687,414 that could confound my results?
A4: While specific off-target screening data for L-687,414 is not extensively published in the public domain, researchers should always consider the possibility of off-target effects with any small molecule. It is good practice to include control experiments with structurally related but inactive compounds, if available. If unexpected behavioral effects are observed that cannot be explained by its action at the NMDA receptor, further investigation into potential off-target interactions may be warranted.
Troubleshooting Guides
Issue 1: Poor Solubility of L-687,414
Problem: Difficulty dissolving L-687,414 in a vehicle suitable for in vivo administration, leading to inconsistent dosing and results.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Vehicle | L-687,414 may have limited solubility in aqueous solutions like saline. |
| Troubleshooting Steps: | |
| 1. Try co-solvents: Prepare a stock solution in a small amount of DMSO and then dilute it with saline or another aqueous vehicle. Ensure the final DMSO concentration is low (typically <5%) to avoid vehicle-induced behavioral effects. | |
| 2. Use cyclodextrins: Encapsulating L-687,414 in a cyclodextrin solution (e.g., hydroxypropyl-β-cyclodextrin) can enhance its aqueous solubility. | |
| 3. pH adjustment: The solubility of ionizable compounds can be pH-dependent. Experiment with adjusting the pH of your vehicle, but be mindful of potential irritation at the injection site. | |
| Precipitation Upon Dilution | The compound may precipitate out of solution when the stock is diluted into the final vehicle. |
| Troubleshooting Steps: | |
| 1. Slow dilution: Add the aqueous vehicle to the stock solution slowly while vortexing. | |
| 2. Warm the vehicle: Gently warming the vehicle may help keep the compound in solution, but be cautious of temperature-induced degradation. | |
| 3. Sonication: Use a sonicator to aid in the dissolution process. |
Issue 2: Unexpected Behavioral Outcomes (e.g., Sedation or Hyperactivity)
Problem: Observing sedation or hyperactivity at doses expected to have subtle modulatory effects on cognition or anxiety.
Possible Causes & Solutions:
| Cause | Solution |
| Dose-Response Effects | The behavioral effects of NMDA receptor modulators can follow a U-shaped or inverted U-shaped dose-response curve. |
| Troubleshooting Steps: | |
| 1. Conduct a thorough dose-response study: Test a wider range of doses, including lower and higher concentrations, to fully characterize the behavioral effects in your specific paradigm. | |
| 2. Consider pharmacokinetics: The time to peak brain concentration can influence behavioral outcomes. Adjust the time between administration and testing. | |
| Interaction with Other Neurotransmitter Systems | Modulation of the NMDA receptor can indirectly affect other neurotransmitter systems, such as the dopamine system. |
| Troubleshooting Steps: | |
| 1. Review literature: Investigate known interactions between NMDA receptor glycine site modulators and other neurotransmitter systems. | |
| 2. Co-administration studies: Consider co-administering selective antagonists for other receptor systems to dissect the underlying neurochemical basis of the unexpected behavior. | |
| Sedative Effects | Some NMDA receptor antagonists and partial agonists can have sedative effects at higher doses. |
| Troubleshooting Steps: | |
| 1. Lower the dose: If sedation is observed, test lower doses to find a behaviorally active but non-sedating range. | |
| 2. Control for motor impairment: Use a battery of behavioral tests to differentiate between specific effects on cognition or anxiety and general motor impairment. The open field test can be useful for this. |
Quantitative Data Summary
| Behavioral Assay | Species | Route of Administration | Hypothetical Effective Dose Range (mg/kg) | Observed Effects (General for NMDA partial agonists) |
| Open Field Test | Rat/Mouse | i.p. | 1 - 30 | May show dose-dependent effects on locomotor activity; higher doses may induce sedation. |
| Elevated Plus Maze | Rat/Mouse | i.p. | 5 - 20 | Potential for anxiolytic-like effects, but can also be anxiogenic at different doses. |
| Morris Water Maze | Rat/Mouse | i.p. | 1 - 10 | May enhance cognitive performance at lower doses, but higher doses could impair learning due to sedative or other side effects. |
Experimental Protocols
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess the effects of L-687,414 on spontaneous locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for rats)
-
Video tracking software
-
L-687,414 solution
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the start of the experiment.
-
Drug Administration: Administer L-687,414 or vehicle via the desired route (e.g., intraperitoneal injection). A typical pretreatment time is 30 minutes, but this should be optimized based on the pharmacokinetic profile of the compound.
-
Test Session: Place the animal in the center or a corner of the open field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).
-
Data Collection: Record the animal's behavior using video tracking software. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
-
Data Analysis: Compare the behavioral parameters between the L-687,414-treated groups and the vehicle control group using appropriate statistical methods.
Visualizations
Signaling Pathway
Caption: NMDA Receptor Glycine Site Signaling Pathway.
Experimental Workflow
Caption: General Workflow for a Rodent Behavioral Study.
Troubleshooting Logic
Caption: Troubleshooting Logic for Unexpected Results.
References
L-687414 toxicity and safe dosage in rats
Technical Support Center: L-687,414
Disclaimer: The following information is for research and informational purposes only. It is not intended to be a substitute for professional scientific advice. Researchers should always conduct their own comprehensive literature review and risk assessment before initiating any experiment.
This technical support center provides guidance for researchers using L-687,414 in rat models. Due to a lack of publicly available, specific toxicity data (e.g., LD50, NOAEL) for L-687,414 in rats, this guide focuses on providing a framework for researchers to determine safe and effective dosages through a structured, cautious approach.
Frequently Asked Questions (FAQs)
Q1: What is the established toxicity profile of L-687,414 in rats?
A1: As of our latest review of scientific literature, specific toxicity studies detailing the LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for L-687,414 in rats have not been published. Therefore, researchers must proceed with caution and determine the toxicity profile and safe dosage range through carefully designed dose-ranging studies.
Q2: What is the mechanism of action of L-687,414?
A2: L-687,414 is a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[1][2][3] This means it has both low-efficacy agonist and antagonist properties. At lower doses, it can facilitate NMDA receptor function, while at higher doses, it acts as an antagonist, blocking the receptor's activity.[3] This dual activity is crucial when interpreting dose-response relationships in your experiments.
Q3: Are there any starting dosage recommendations for L-687,414 in rats from non-toxicity studies?
Q4: What are the potential adverse effects to monitor for during an in-vivo study with L-687,414 in rats?
A4: Given that L-687,414 targets the NMDA receptor, which is critical for central nervous system function, potential adverse effects could be neurological or behavioral. Researchers should monitor for:
-
Sedation or hyperactivity
-
Motor impairments (e.g., ataxia, tremors)
-
Seizures (at potentially pro-convulsant doses)
-
Changes in food and water intake
-
Weight loss
-
Any signs of distress or abnormal behavior
Q5: How should I design an experiment to determine a safe dosage of L-687,414 for my rat study?
A5: A dose-range finding study is essential. This typically involves administering a wide range of doses to a small number of animals to identify a non-toxic dose range. A suggested workflow is provided in the "Experimental Protocols and Workflows" section below. It is crucial to start with very low doses and escalate gradually while closely monitoring the animals for any adverse effects.
Data Presentation
Due to the absence of specific public data on L-687,414 toxicity in rats, the following table presents efficacy data from studies in mice. This is intended to provide a starting point for designing dose-range finding studies in rats, but direct extrapolation is not recommended.
Table 1: Anticonvulsant Efficacy of L-687,414 in Mice
| Seizure Model | Route of Administration | ED50 (mg/kg) | Reference |
| N-methyl-D,L-aspartic acid (NMDLA)-induced seizures | Intravenous (i.v.) | 19.7 | [1] |
| Pentylenetetrazol (PTZ)-induced seizures | Intravenous (i.v.) | 13.0 | [1] |
| Electroshock-induced seizures | Intravenous (i.v.) | 26.1 | [1] |
| Audiogenic seizures (DBA/2 mice) | Intraperitoneal (i.p.) | 5.1 | [1] |
Experimental Protocols and Workflows
Protocol: Dose-Range Finding Study for L-687,414 in Rats
Objective: To determine the maximum tolerated dose (MTD) and a range of safe doses of L-687,414 for subsequent efficacy studies in rats.
Animals: Male or female Sprague-Dawley or Wistar rats (8-10 weeks old). A small number of animals per dose group (e.g., n=3-5) is recommended for an initial dose-range finding study.
Materials:
-
L-687,414
-
Appropriate vehicle for solubilizing L-687,414 (e.g., saline, DMSO, or as specified by the manufacturer)
-
Standard laboratory equipment for animal handling, dosing, and observation.
Methodology:
-
Dose Selection: Based on the available mouse data (starting from a fraction of the lowest effective dose, e.g., 0.5 mg/kg) and a logarithmic dose escalation (e.g., 0.5, 1, 5, 10, 25, 50 mg/kg). A vehicle control group is mandatory.
-
Administration: Administer L-687,414 via the intended experimental route (e.g., intraperitoneal, intravenous, or oral gavage).
-
Observation Period: Closely monitor the animals for at least 24-48 hours post-administration. For a more comprehensive assessment, a 7-14 day observation period is recommended.
-
Clinical Observations: Record body weight, food and water intake, and any clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dosing, and daily thereafter).
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight. The NOAEL is the highest dose at which no adverse effects are observed.
-
Pathology: At the end of the observation period, a gross necropsy should be performed. For doses causing toxicity, histopathological examination of key organs (e.g., brain, liver, kidneys) is recommended.
Visualizations
Signaling Pathway
Caption: Mechanism of action of L-687,414 at the NMDA receptor.
Experimental Workflow
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for L-687414's partial agonist activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving the N-methyl-D-aspartate (NMDA) receptor partial agonist, L-687,414.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its primary mechanism of action?
A1: L-687,414 is a partial agonist at the glycine modulatory site of the NMDA receptor.[1][2] Unlike a full agonist, which would elicit a maximal receptor response, L-687,414 produces a submaximal response, even at saturating concentrations.[3] In the presence of a full agonist like glycine, L-687,414 can act as a competitive antagonist, reducing the overall receptor activation.
Q2: How can the partial agonist activity of L-687,414 affect my experimental results?
A2: The partial agonism of L-687,414 can lead to several outcomes that may be misinterpreted if not properly controlled for:
-
Apparent Antagonism: In the presence of high concentrations of the endogenous co-agonist glycine, L-687,414 will compete for the binding site and reduce the overall NMDA receptor activation, thus appearing as an antagonist.
-
Submaximal Activation: When used alone in a system with low endogenous glycine, L-687,414 will activate NMDA receptors, but to a lesser extent than a full agonist.
-
Context-Dependent Effects: The observed effect of L-687,414 can vary depending on the concentration of endogenous glycine and the specific experimental setup.
Q3: What are the key pharmacological parameters of L-687,414?
A3: The following table summarizes the key in vitro pharmacological parameters for L-687,414 and other relevant compounds acting at the NMDA receptor glycine site.
| Compound | Action | Binding Affinity (pKi/pKb) | Intrinsic Activity (relative to Glycine) |
| L-687,414 | Partial Agonist | pKi = 6.1 ± 0.09 / pKb = 6.2 ± 0.12[2] | ~10%[2] |
| Glycine | Full Agonist | - | 100% |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | Competitive Antagonist | KB = 65 nM[4][5] | 0% |
| 7-Chlorokynurenic acid (7-CKA) | Competitive Antagonist | IC50 = 0.56 µM[6][7] | 0% |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in functional assays (e.g., electrophysiology, calcium imaging).
-
Possible Cause: Fluctuation in endogenous glycine concentration. The partial agonist nature of L-687,414 makes experimental outcomes highly sensitive to the levels of the full agonist, glycine.
-
Troubleshooting Steps:
-
Control Glycine Concentration: Whenever possible, perform experiments in a buffer with a known and controlled concentration of glycine.
-
Establish a Baseline with a Full Agonist: Always run a parallel experiment with a saturating concentration of glycine to establish the maximal response in your system.
-
Use a Competitive Antagonist as a Control: Include a competitive antagonist, such as 5,7-DCKA, to confirm that the observed effects are mediated through the glycine binding site.
-
Issue 2: L-687,414 shows lower than expected efficacy.
-
Possible Cause: This is the expected behavior of a partial agonist. L-687,414 has an estimated intrinsic activity of only about 10% relative to glycine.[2]
-
Troubleshooting Steps:
-
Confirm Maximal Response: Ensure you are comparing the response of L-687,414 to the maximal response elicited by a saturating concentration of a full agonist (glycine) in your specific assay.
-
Consider Receptor Reserve: The apparent efficacy of a partial agonist can be influenced by the presence of spare receptors in the experimental system.
-
Review Assay Conditions: Ensure that other factors, such as the concentration of the primary agonist (glutamate) and the membrane potential (in electrophysiology), are optimal for NMDA receptor activation.
-
Issue 3: Difficulty in distinguishing partial agonism from antagonism.
-
Possible Cause: In the presence of saturating concentrations of a full agonist, a partial agonist will behave as a competitive antagonist.
-
Troubleshooting Steps:
-
Conduct a Schild Analysis: Perform concentration-response curves for a full agonist (e.g., glycine) in the presence of increasing concentrations of L-687,414. A parallel rightward shift in the agonist's concentration-response curve is indicative of competitive antagonism.
-
Measure Response in the Absence of Full Agonist: Test the effect of L-687,414 alone in a system with minimal endogenous glycine to observe its agonistic effects directly.
-
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of L-687,414 for the NMDA receptor glycine site through competitive displacement of a radiolabeled antagonist.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from a suitable source (e.g., rat cortical tissue).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a high-affinity radiolabeled antagonist for the glycine site, for example, [³H]5,7-DCKA.
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled L-687,414 (or other competing ligands).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology to Determine Functional Activity
This protocol measures the ability of L-687,414 to elicit or modulate NMDA receptor-mediated currents in cultured neurons.
Methodology:
-
Cell Culture: Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or a cell line stably expressing NMDA receptors.
-
Recording Solutions:
-
External Solution: A physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing a controlled concentration of glutamate (e.g., 100 µM) and varying concentrations of glycine or L-687,414. Mg²⁺ should be omitted to prevent voltage-dependent block of the NMDA receptor channel.
-
Internal Solution: A solution mimicking the intracellular ionic composition, typically containing CsF or CsCl to block potassium channels.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp recording from a single neuron.
-
Clamp the cell at a negative holding potential (e.g., -60 mV).
-
Apply the external solution containing glutamate and a saturating concentration of glycine to elicit a maximal NMDA receptor-mediated current.
-
After washout, apply the external solution containing glutamate and a saturating concentration of L-687,414 to measure its agonist effect. The ratio of this current to the maximal glycine-evoked current provides an estimate of intrinsic activity.
-
To assess antagonist effects, co-apply increasing concentrations of L-687,414 with a fixed, sub-saturating concentration of glycine.
-
-
Data Analysis: Measure the peak amplitude of the inward currents. Plot the concentration-response curves and fit with appropriate models to determine EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).
Calcium Imaging Assay to Assess Cellular Response
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration following NMDA receptor activation by L-687,414.[8][9]
Methodology:
-
Cell Preparation: Plate cultured neurons or NMDA receptor-expressing cells on glass-bottom dishes or 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Buffer: Use a physiological buffer with a controlled concentration of glutamate and without added glycine to minimize background activation.
-
Measurement:
-
Acquire a baseline fluorescence reading.
-
Apply a solution containing a saturating concentration of glycine to determine the maximal response.
-
After washout, apply a solution containing a saturating concentration of L-687,414 to measure its partial agonist effect.
-
To assess antagonist activity, pre-incubate the cells with L-687,414 before adding a sub-saturating concentration of glycine.
-
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2). Normalize the response to the maximal response induced by glycine.
Visualizations
Caption: NMDA Receptor Signaling Pathway Modulation by L-687,414.
Caption: Workflow for Characterizing L-687,414 Partial Agonism.
Caption: Logical Flow of Control Experiments for L-687,414.
References
- 1. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DCKA | antagonist of the NMDA receptor | CAS# 131123-76-7 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
Interpreting unexpected results with L-687414
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-687,414. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-687,414?
A1: L-687,414 is a partial agonist at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2][3] This means it binds to the same site as the co-agonist glycine, but elicits a submaximal response compared to a full agonist.
Q2: Why am I observing antagonistic effects when L-687,414 is described as a partial agonist?
A2: The dual functionality of L-687,414 as both a partial agonist and a competitive antagonist is a key aspect of its pharmacology. In the presence of high concentrations of a full agonist (like glycine or D-serine), L-687,414 will compete for the binding site and reduce the overall receptor activation, thus acting as an antagonist.[2] Conversely, in an environment with low endogenous agonist levels, it will increase receptor activation, behaving as an agonist.
Q3: My in vivo results are inconsistent. What could be the cause?
A3: In vivo efficacy can be influenced by several factors, including the dosing regimen, route of administration, and the specific animal model. For instance, studies have shown that a steady-state intravenous infusion is effective for neuroprotection.[4] It is crucial to ensure that the plasma concentrations of L-687,414 are stable and within the therapeutic window for your specific application.
Q4: Does L-687,414 have off-target effects?
A4: The available literature primarily focuses on the action of L-687,414 at the NMDA receptor glycine site. While all compounds have the potential for off-target effects, significant non-NMDA receptor-mediated effects of L-687,414 are not widely reported in the provided search results. However, it is always good practice to consider and test for potential off-target effects in your experimental system.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No effect observed in cell culture | 1. Low expression of NMDA receptors in the cell line. 2. Presence of high concentrations of glycine in the culture medium. 3. Inappropriate concentration of L-687,414 used. | 1. Confirm NMDA receptor expression using Western blot or qPCR. 2. Use a defined, low-glycine medium for your experiments. 3. Perform a dose-response curve to determine the optimal concentration. |
| Greater than expected antagonistic effect | High concentrations of endogenous glycine or D-serine in the experimental preparation. | Consider adding a glycine-degrading enzyme (e.g., D-amino acid oxidase) to your preparation to lower the background agonist concentration. |
| Variability in anticonvulsant activity | The anticonvulsant efficacy of L-687,414 can vary depending on the seizure model used.[1] | Select the most appropriate seizure model for your research question and carefully control for all experimental variables. |
| Discrepancy between in vitro and in vivo results | Pharmacokinetic properties of L-687,414, such as metabolism and brain penetration, can influence its in vivo effects. | Measure the plasma and brain concentrations of L-687,414 to correlate with the observed pharmacological effects. |
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA
-
L-687,414
Procedure:
-
Obtain whole-cell patch-clamp recordings from cultured neurons.
-
Clamp the cell at a holding potential of -60 mV.
-
Perfuse the cells with the external solution containing a fixed concentration of NMDA.
-
After establishing a stable baseline NMDA-evoked current, co-apply different concentrations of L-687,414 with the NMDA.
-
Record the changes in the NMDA-evoked current to determine the effect of L-687,414.
In Vivo: Assessment of Neuroprotective Effects
This protocol describes a model of focal ischemia in rodents to assess the neuroprotective effects of L-687,414.
Materials:
-
Rodents (e.g., rats)
-
L-687,414
-
Saline (vehicle)
-
Anesthesia
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
Procedure:
-
Anesthetize the animals and perform MCAO surgery to induce focal ischemia.
-
Administer L-687,414 or vehicle intravenously as a bolus followed by a continuous infusion.[4]
-
After a defined period of reperfusion, sacrifice the animals.
-
Harvest the brains and section them for histological analysis (e.g., TTC staining) to measure the infarct volume.
-
Compare the infarct volumes between the L-687,414-treated and vehicle-treated groups.
Visualizations
Caption: Mechanism of L-687,414 at the NMDA Receptor.
Caption: General experimental workflow for studying L-687,414.
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lack of effect of L-687,414 ((+)-cis-4-methyl-HA-966), an NMDA receptor antagonist acting at the glycine site, on cerebral glucose metabolism and cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
L-687414 batch variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding batch variability and quality control for the NMDA receptor antagonist, L-687,414. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its mechanism of action?
A1: L-687,414 is a selective antagonist for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a ligand-gated ion channel, is crucial for excitatory synaptic transmission in the central nervous system. By binding to the glycine co-agonist site, L-687,414 modulates the receptor's activity, making it a valuable tool for neuroscience research.
Q2: How should I store and handle L-687,414 to ensure its stability?
A2: Proper storage and handling are critical for maintaining the integrity of L-687,414. It is recommended to store the compound as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh solutions daily. If stock solutions are necessary, they should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What are the potential sources of batch-to-batch variability with L-687,414?
A3: Batch-to-batch variability can arise from several factors during the synthesis and purification of L-687,414. Key contributors include the presence of residual starting materials, by-products from side reactions, and variations in the final purification process. A known synthesis of L-687,414 proceeds in six steps from (S)-β-methyl-γ-butyrolactone, and incomplete reactions or side-products at any of these stages can introduce impurities.[1]
Q4: What are some of the expected impurities in L-687,414 batches?
A4: Based on a published synthesis route, potential impurities could include unreacted intermediates or by-products of the chemical transformations.[1] While a definitive impurity profile is not publicly available, researchers should be aware of the possibility of structurally similar compounds that may have different pharmacological activities.
Troubleshooting Guide
Issue 1: Inconsistent experimental results between different batches of L-687,414.
-
Possible Cause: Significant variation in the purity or impurity profile of the batches.
-
Troubleshooting Steps:
-
Purity Verification: Perform an independent purity assessment of each batch using High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: Confirm the identity of the compound in each batch using Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the correct molecular weight.
-
Impurity Profiling: If possible, use a high-resolution mass spectrometer to identify and compare the impurity profiles of the different batches.
-
Functional Assay: Conduct a dose-response curve in a reliable functional assay to compare the potency of the different batches.
-
Issue 2: Poor solubility of L-687,414 in aqueous buffers.
-
Possible Cause: L-687,414 may have limited solubility in neutral aqueous solutions.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, before diluting it into your aqueous experimental buffer.
-
pH Adjustment: The solubility of L-687,414 may be pH-dependent. Experiment with slight adjustments to the buffer pH to improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Issue 3: Unexpected peaks in my HPLC chromatogram when analyzing L-687,414.
-
Possible Cause: These could be impurities from the synthesis, degradation products, or contaminants from your experimental setup.
-
Troubleshooting Steps:
-
Blank Injection: Run a blank injection (mobile phase only) to rule out contamination from the HPLC system or solvent.
-
Fresh Sample Preparation: Prepare a fresh solution of L-687,414 to check for degradation.
-
LC-MS Analysis: Use LC-MS to obtain the mass of the unexpected peaks to help in their identification.
-
Quality Control Data
The following table provides a hypothetical example of quality control specifications for two different batches of L-687,414. Researchers can use this as a guide for their own quality assessment.
| Parameter | Batch A | Batch B | Method |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Purity (by HPLC) | 98.5% | 99.2% | HPLC-UV (210 nm) |
| Identity (by LC-MS) | Confirmed | Confirmed | ESI-MS [M+H]⁺ |
| Residual Solvents | <0.1% | <0.05% | GC-HS |
| Water Content | 0.2% | 0.15% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Purity Determination of L-687,414 by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of L-687,414 in the mobile phase.
Protocol 2: Identity Confirmation of L-687,414 by LC-MS
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer.
-
LC Conditions: Use the same LC conditions as described in Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ of L-687,414.
Visualizations
Caption: Quality control workflow for incoming batches of L-687,414.
Caption: Simplified signaling pathway of the NMDA receptor and the action of L-687,414.
Caption: Troubleshooting decision tree for common HPLC issues with L-687,414.
References
Minimizing L-687414 degradation in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of L-687,414 in common experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what are its key structural features?
L-687,414, with the chemical name (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, is a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Its structure is characterized by a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide), and a cyclic hydroxamic acid functional group (an N-hydroxylated lactam). These features are crucial in understanding its potential stability issues.
Q2: What are the primary degradation pathways for L-687,414 in experimental buffers?
Based on its chemical structure, the two primary degradation pathways for L-687,414 in aqueous buffers are anticipated to be:
-
Hydrolysis: The cyclic hydroxamic acid and the lactam ring are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This cleavage of the ring structure would lead to inactive degradants.
-
Oxidation: The hydroxylamine group can be susceptible to oxidation, potentially leading to the formation of nitroxide radicals or other oxidation products.
-
Photodegradation: The pyrrolidinone ring system may be sensitive to light, particularly UV radiation, which could lead to decomposition.
Q3: How does pH affect the stability of L-687,414?
Q4: Can the choice of buffer components impact the stability of L-687,414?
Yes, the composition of the buffer can influence the stability of L-687,414. Some buffer species can catalyze degradation reactions. For instance, certain buffer components might promote oxidation. It is advisable to use common, well-characterized biological buffers such as HEPES or phosphate-buffered saline (PBS).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of L-687,414 in the experimental buffer. | 1. Prepare fresh solutions: Prepare L-687,414 solutions immediately before each experiment. 2. Control buffer conditions: Use a freshly prepared, sterile buffer and maintain a consistent pH (ideally 7.0-7.4). 3. Minimize light exposure: Protect solutions from direct light, especially UV light, by using amber vials or covering containers with aluminum foil. 4. Control temperature: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and minimize time at room temperature. |
| Precipitate formation when diluting DMSO stock solution into aqueous buffer. | Poor aqueous solubility of L-687,414 or the "salting out" effect. | 1. Use a co-solvent: If compatible with the experimental system, a small percentage of a co-solvent like ethanol may improve solubility. 2. Optimize dilution method: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. 3. Check final DMSO concentration: Ensure the final concentration of DMSO in the experimental buffer is low (typically <0.5%) to avoid solvent effects on the biological system. |
| Loss of compound activity over the course of a multi-day experiment. | Time-dependent degradation of L-687,414 at experimental temperature (e.g., 37°C). | 1. Replenish the compound: For long-term experiments, consider replacing the medium containing L-687,414 at regular intervals. 2. Perform a stability study: If feasible, conduct a preliminary experiment to determine the rate of degradation of L-687,414 under your specific experimental conditions. |
Quantitative Data Summary
Due to the limited availability of specific public data on the degradation kinetics of L-687,414, the following table provides estimated stability guidelines based on the chemical properties of its functional groups. These are not experimentally verified values for L-687,414 and should be used as a general guide.
| Condition | Parameter | Estimated Stability (Half-life) | Recommendation |
| pH | pH 4-5 | Moderate | Avoid prolonged storage. |
| pH 6-7.5 | Highest | Ideal for experimental use and short-term storage. | |
| pH > 8 | Low | Prone to rapid hydrolysis. Avoid. | |
| Temperature | -80°C (in DMSO) | > 1 year | Recommended for long-term storage of stock solutions. |
| -20°C (in DMSO) | Several months | Suitable for medium-term storage of stock solutions. | |
| 4°C (aqueous buffer) | Hours to days | Prepare fresh for daily use. | |
| Room Temp (aqueous buffer) | Minutes to hours | Minimize time at room temperature. | |
| 37°C (aqueous buffer) | Minutes to hours | Expect significant degradation over several hours. | |
| Light | Dark | Highest | Protect from light at all times. |
| Ambient Light | Moderate | Minimize exposure. | |
| UV Light | Low | Avoid exposure to UV light sources. |
Experimental Protocols
Protocol 1: Preparation of L-687,414 Stock Solution
-
Weighing: Accurately weigh the desired amount of L-687,414 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but minimize heat exposure.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to minimize freeze-thaw cycles and light exposure. Store aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solution in Experimental Buffer
-
Thawing: Thaw a single aliquot of the L-687,414 DMSO stock solution at room temperature.
-
Buffer Preparation: Use sterile, high-purity experimental buffer (e.g., Artificial Cerebrospinal Fluid (ACSF) or Phosphate-Buffered Saline (PBS)) at the desired pH, ideally between 7.0 and 7.4.
-
Dilution: Add the required volume of the DMSO stock solution to the experimental buffer to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically <0.5%).
-
Mixing: Mix the working solution thoroughly by gentle inversion or vortexing.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize degradation.
Visualizations
Caption: Potential degradation pathways of L-687,414.
Caption: Recommended experimental workflow for using L-687,414.
Caption: Simplified NMDA receptor signaling pathway showing the action of L-687,414.
Validation & Comparative
L-687,414 vs. MK-801 on Long-Term Potentiation Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of L-687,414 and MK-801 on the induction of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The information presented is supported by experimental data to assist researchers in selecting the appropriate pharmacological tool for their studies of synaptic plasticity.
At a Glance: Key Differences in LTP Modulation
| Feature | L-687,414 | MK-801 |
| Mechanism of Action | Glycine-site antagonist/low-efficacy partial agonist at the NMDA receptor.[1][2] | Non-competitive, open-channel blocker of the NMDA receptor.[3] |
| Effect on LTP at Neuroprotective Doses | Does not prevent LTP induction in vivo (at 28 mg/kg i.v. followed by 28 mg/kg/h).[1][2] | Effectively abolishes LTP induction in vivo (at 0.12 mg/kg i.v. followed by 1.8 µg/kg/h).[1][2] |
| Potency (IC50 for LTP Inhibition) | Not established for LTP inhibition; however, it has an apparent Kb of 15 µM for antagonizing NMDA-evoked depolarizations in rat cortical slices.[1][2] | 0.13 ± 0.02 µM for blockade of LTP induction in rat hippocampal slices. |
| Binding Affinity (pKi) | 6.1 ± 0.09 at the glycine site on the NMDA receptor complex.[1][2] | N/A (Binds within the ion channel) |
| Use-Dependence | No | Yes, requires channel opening to bind.[3] |
Mechanism of Action: Distinct Modes of NMDA Receptor Antagonism
L-687,414 and MK-801 both target the N-methyl-D-aspartate (NMDA) receptor, a critical component for the induction of most forms of LTP. However, they do so through fundamentally different mechanisms.
L-687,414 acts as a competitive antagonist or a low-efficacy partial agonist at the glycine co-agonist binding site on the NMDA receptor.[1][2] For the NMDA receptor to be activated, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. By occupying the glycine site, L-687,414 prevents the full activation of the receptor, thereby modulating the influx of Ca2+ that is necessary to trigger the downstream signaling cascades for LTP.
MK-801 , in contrast, is a non-competitive, open-channel blocker.[3] It enters the NMDA receptor's ion channel when it is in an open state (i.e., when both glutamate and a co-agonist are bound and the postsynaptic membrane is depolarized) and physically occludes the pore. This blocks the flow of ions, including Ca2+, into the neuron. Because its binding is dependent on prior channel activation, it is considered a "use-dependent" antagonist.
Experimental Protocols
The following provides a representative experimental protocol for investigating the effects of L-687,414 and MK-801 on LTP induction in vitro, based on common methodologies.
1. Hippocampal Slice Preparation:
-
Animal: Male Sprague-Dawley or Wistar rats (e.g., 6-8 weeks old).
-
Anesthesia: Anesthetize the animal with isoflurane or another approved anesthetic.
-
Dissection: Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4.
-
Slicing: Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer slices to a holding chamber with oxygenated aCSF at room temperature (20-25°C) for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Setup: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrodes: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver baseline stimuli at a low frequency (e.g., 0.033 Hz) to establish a stable baseline of synaptic transmission for at least 20 minutes.
3. Drug Application:
-
L-687,414: Prepare a stock solution of L-687,414 in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration in aCSF. Bath-apply the drug for a predetermined period before LTP induction (e.g., 20-30 minutes).
-
MK-801: Due to its use-dependent nature, MK-801 is often applied in the perfusing aCSF prior to and during the LTP-inducing stimulus.
4. LTP Induction and Recording:
-
Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to monitor the potentiation of the synaptic response.
5. Data Analysis:
-
Measure the slope of the fEPSP as an indicator of synaptic strength.
-
Normalize the fEPSP slope to the average baseline value.
-
Quantify the magnitude of LTP as the percentage increase in the fEPSP slope at a specific time point post-induction (e.g., 50-60 minutes) compared to the baseline.
Concluding Remarks
The distinct mechanisms of action of L-687,414 and MK-801 result in significantly different effects on the induction of long-term potentiation. While MK-801 is a potent, use-dependent blocker of LTP, L-687,414, at concentrations that are neuroprotective, does not appear to inhibit this fundamental form of synaptic plasticity. This key difference makes L-687,414 a valuable tool for dissociating the pathological effects of excessive NMDA receptor activation from the physiological processes underlying learning and memory. Researchers should carefully consider these differences when selecting an NMDA receptor antagonist for their specific experimental questions.
References
A Comparative Analysis of L-687,414 and Dizocilpine in Neuroprotection
An Objective Guide for Researchers in Neurology and Drug Development
In the landscape of neuroprotective agent research, particularly those targeting the N-methyl-D-aspartate (NMDA) receptor, L-687,414 and dizocilpine (MK-801) represent two distinct mechanistic approaches. This guide provides a comprehensive comparison of their neuroprotective performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Differentiated Mechanisms of Action at the NMDA Receptor
L-687,414 and dizocilpine both modulate the activity of the NMDA receptor, a critical player in excitatory neurotransmission and excitotoxicity. However, their sites and modes of action differ significantly.
Dizocilpine (MK-801) is a potent, non-competitive, and uncompetitive antagonist of the NMDA receptor. It acts by binding within the ion channel of the receptor, physically blocking the influx of ions such as Ca2+.[1][2] This action is use-dependent, meaning the channel must be open for dizocilpine to bind.[2]
L-687,414 , in contrast, is a low-efficacy partial agonist at the glycine modulatory site of the NMDA receptor.[3][4] The binding of a co-agonist, either glycine or D-serine, to this site is necessary for the glutamate-mediated opening of the ion channel. By acting as a partial agonist, L-687,414 competes with the endogenous co-agonists, thereby reducing the overall activation of the NMDA receptor.[3] This mechanism is thought to offer a more modulatory approach to dampening NMDA receptor overactivation compared to the complete channel block induced by dizocilpine.
Comparative Neuroprotective Efficacy
Quantitative data from preclinical studies, primarily in rodent models of focal cerebral ischemia (e.g., middle cerebral artery occlusion - MCAO), demonstrates the neuroprotective potential of both compounds. However, direct comparative studies are limited, and thus the following data is compiled from separate experiments.
| Compound | Animal Model | Ischemia Model | Dosing Regimen | Primary Outcome | Efficacy | Reference |
| Dizocilpine | Rat | Permanent MCAO | 1 mg/kg IP | Infarct Volume | 45% reduction vs. awake control | [5] |
| Dizocilpine | Rat | Permanent MCAO | 0.12 mg/kg IV bolus + 1.8 µg/kg/min infusion for 4h | Cortical Infarct Volume | ~60% reduction vs. saline | [6] |
| L-687,414 | Rat | Permanent MCAO | 28 mg/kg IV bolus + 28 mg/kg/h infusion | N/A (LTP study) | Neuroprotective dose established | [3][4] |
Note: The lack of direct head-to-head trials necessitates caution when comparing the absolute efficacy values. The experimental conditions, including the specific MCAO protocol, survival time, and method of infarct volume assessment, can significantly influence the outcome.
Side Effect Profile and Therapeutic Window
A critical consideration in the development of NMDA receptor antagonists is their potential for adverse effects, which has limited their clinical translation.
Dizocilpine is well-documented to have a narrow therapeutic window, with significant psychotomimetic side effects, including cognitive disruption and psychotic-spectrum reactions.[2] Furthermore, at higher doses, it has been associated with the development of Olney's lesions, a form of neuronal vacuolization, in animal models.[2]
L-687,414 , as a partial agonist at the glycine site, is hypothesized to have a wider therapeutic window. The rationale is that by modulating rather than completely blocking NMDA receptor function, it may preserve normal physiological synaptic activity while still offering protection against excitotoxicity.[3][4] Studies have suggested that glycine site antagonists may be associated with fewer adverse effects compared to channel blockers and competitive antagonists.[7]
Experimental Protocols
A standardized experimental protocol is crucial for the reliable evaluation of neuroprotective agents. The following outlines a typical workflow for assessing the efficacy of compounds like L-687,414 and dizocilpine in a rat model of focal cerebral ischemia.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are typically used.
-
Animals are anesthetized, often with isoflurane or a ketamine/xylazine cocktail.[8][9]
-
Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.[5]
2. Surgical Procedure (Intraluminal Suture Method):
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8][9]
-
The ECA is ligated and a nylon monofilament suture (e.g., 4-0) with a blunted, coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.[8]
-
The duration of occlusion can be transient (e.g., 60-120 minutes, followed by reperfusion by withdrawing the suture) or permanent.[10]
3. Drug Administration:
-
The test compound (L-687,414, dizocilpine, or vehicle) is administered at a predetermined time relative to the onset of ischemia (e.g., before, during, or after).
-
The route of administration can be intravenous (IV) or intraperitoneal (IP). Dosing may involve a single bolus or a bolus followed by a continuous infusion.[5][6]
4. Post-Operative Care and Neurological Assessment:
-
Animals are monitored during recovery from anesthesia.
-
Neurological deficits can be assessed at various time points (e.g., 24h, 48h, 7 days) using standardized scoring systems to evaluate motor and sensory function.[11]
5. Infarct Volume Measurement:
-
At the end of the experiment, animals are euthanized, and their brains are removed.
-
The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[8]
-
The volume of the infarct is then quantified using image analysis software.[8]
Conclusion
L-687,414 and dizocilpine offer two distinct strategies for mitigating excitotoxic neuronal damage by targeting the NMDA receptor. Dizocilpine, a potent channel blocker, has demonstrated significant neuroprotective efficacy in preclinical models but is hampered by a narrow therapeutic window and considerable side effects. L-687,414, with its more nuanced mechanism as a partial agonist at the glycine modulatory site, holds the potential for a more favorable safety profile, though further studies are needed to fully elucidate its comparative efficacy. For researchers in the field, the choice between these or similar compounds will depend on the specific research question, with careful consideration of the trade-offs between potent, broad-spectrum NMDA receptor antagonism and a more modulatory approach.
References
- 1. The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dizocilpine - Wikipedia [en.wikipedia.org]
- 3. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative neuroprotective effects of dizocilpine and isoflurane during focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerestat and other NMDA antagonists in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
A Comparative Analysis of L-687,414 and 7-Chlorokynurenic Acid as NMDA Receptor Glycine Site Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-687,414 and 7-chlorokynurenic acid (7-Cl-KYNA), two prominent antagonists of the N-methyl-D-aspartate (NMDA) receptor glycine co-agonist site. The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][2] Antagonists at the glycine site are valuable research tools and potential therapeutic agents for a range of neurological disorders linked to NMDA receptor dysfunction.[3][4][5][6][7]
Quantitative Comparison of Antagonist Activity
The following table summarizes the binding affinity and functional potency of L-687,414 and 7-chlorokynurenic acid at the NMDA receptor glycine site, based on reported experimental data. It is important to note that variations in experimental conditions (e.g., tissue preparation, radioligand used, specific assay) can influence the absolute values.
| Parameter | L-687,414 | 7-Chlorokynurenic Acid (7-Cl-KYNA) | Experimental Context |
| Binding Affinity (pKi) | 6.1 ± 0.09 | Not explicitly found as pKi | From concentration-inhibition curves in whole-cell voltage-clamp experiments on rat cultured cortical neurons.[8] |
| Binding Affinity (IC50) | Not explicitly found as IC50 | 0.56 µM | Radioligand binding assay with [3H]glycine on rat cerebral cortex synaptic plasma membranes.[9][10][11] |
| Functional Antagonism (pKb) | 6.2 ± 0.12 | Not explicitly found as pKb | Whole-cell voltage-clamp experiments on rat cultured cortical neurons, measuring antagonism of NMDA-evoked inward currents.[8] |
| Functional Antagonism (Apparent Kb) | 15 µM | Not explicitly found | Antagonism of NMDA-evoked population depolarizations in rat cortical slices.[8] |
| Functional Antagonism (Kb) | Not explicitly found | 19 nM (compared in a study with other antagonists) | Whole-cell voltage-clamp on rat cultured cortical neurons.[12] |
| Selectivity | Low efficacy partial agonist (estimated intrinsic activity ~10% of glycine).[8] | Selective for the glycine site over NMDA, quisqualate, and kainate recognition sites.[9][10] Acts as a pure antagonist at the glycine site with little effect on the kinetics of glutamate-evoked responses.[13] | In vitro electrophysiology and radioligand binding studies.[8][9][10][13] |
Signaling Pathways and Experimental Workflow
To understand the context of these compounds' actions, it is crucial to visualize the NMDA receptor signaling pathway and the typical experimental workflow used to characterize such antagonists.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of (+)-HA-966 and 7-chlorokynurenic acid on the kinetics of N-methyl-D-aspartate receptor agonist responses in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-687,414 and Other Neuroprotectants in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Efficacy with Supporting Experimental Data.
The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke remains a critical challenge in neuroscience and drug development. Among the myriad of strategies, modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal death, has been a major focus. This guide provides a comparative analysis of the efficacy of L-687,414, a glycine site partial agonist, against other classes of neuroprotectants, with a focus on experimental data from preclinical stroke models.
Introduction to L-687,414 and Comparator Neuroprotectants
L-687,414 is a selective, low-efficacy partial agonist at the strychnine-insensitive glycine modulatory site of the NMDA receptor. Its mechanism of action involves dampening, rather than completely blocking, NMDA receptor activity, which theoretically offers a wider therapeutic window by preserving a degree of normal synaptic function.
For this comparative analysis, we will focus on other neuroprotectants that also target the NMDA receptor through different mechanisms:
-
Uncompetitive NMDA Receptor Antagonists (e.g., MK-801): These agents, also known as channel blockers, bind within the ion channel of the NMDA receptor when it is open, preventing the influx of calcium. While potent neuroprotectants, their use has been associated with significant side effects, including psychotomimetic effects and neuronal vacuolization.
-
Polyamine Site NMDA Receptor Antagonists (e.g., Eliprodil): These compounds act at the polyamine modulatory site on the NMDA receptor, offering another avenue for allosteric modulation of receptor activity. Like glycine site ligands, they are thought to have a potentially better safety profile than channel blockers.
-
Other Glycine Site Antagonists (e.g., ACEA 1021): A variety of antagonists targeting the glycine site have been developed, offering a direct comparison of compounds with a similar mechanism of action to L-687,414.
Mechanism of Action: Targeting the NMDA Receptor Complex
The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Upon activation, the channel opens, allowing an influx of Ca2+, which, in excess during an ischemic event, triggers a cascade of neurotoxic events leading to cell death. The distinct binding sites on the NMDA receptor provide multiple targets for therapeutic intervention.
Comparative Efficacy in Preclinical Stroke Models
The neuroprotective efficacy of L-687,414 and its comparators has been evaluated in various in vivo models of cerebral ischemia. The most common model is the middle cerebral artery occlusion (MCAO) model in rats, which mimics focal ischemic stroke in humans. The primary endpoint in these studies is typically the reduction in infarct volume.
In Vivo Neuroprotection: Focal Cerebral Ischemia (MCAO)
| Compound | Class | Animal Model | Dose | Administration Route | Infarct Volume Reduction | Reference |
| L-687,414 | Glycine Site Partial Agonist | Rat (Global Ischemia) | 10-30 mg/kg | i.v. | Not explicitly stated for focal, but related compounds showed modest protection in global ischemia. | [1] |
| ACEA 1021 | Glycine Site Antagonist | Rat (MCAO) | 5-10 mg/kg bolus + infusion | i.v. | ~40% | [2] |
| Eliprodil | Polyamine Site Antagonist | Rat (MCAO) | 1 mg/kg | i.v. | ≥50% | [3] |
| MK-801 | Uncompetitive Antagonist | Rat (Global Ischemia) | 2 mg/kg | i.p. | ~20% | [1] |
*Data from a global cerebral ischemia model in gerbils is presented as a proxy due to the limited availability of direct focal ischemia data for L-687,414 in the initial searches. It is important to note that efficacy can differ between global and focal ischemia models.
Effects on Long-Term Potentiation (LTP): A Measure of Synaptic Plasticity
A critical consideration for NMDA receptor antagonists is their potential to interfere with normal synaptic function, such as long-term potentiation (LTP), a cellular correlate of learning and memory.
| Compound | Dose | Effect on LTP | Implication |
| L-687,414 | Neuroprotective dose | LTP largely intact | May have a better cognitive side-effect profile. |
| MK-801 | Neuroprotective dose | LTP abolished | Higher risk of cognitive impairment. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Detailed Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament suture with a blunted tip is introduced into the ICA via the ECA stump.
-
Occlusion: The suture is advanced intracranially to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.
-
Drug Administration: The neuroprotective agent or vehicle is administered at a predetermined time relative to the onset of ischemia (e.g., immediately after occlusion or at the time of reperfusion).
-
Reperfusion: For transient ischemia models, the suture is withdrawn after a specific duration (e.g., 90 or 120 minutes) to allow reperfusion. For permanent ischemia models, the suture remains in place.
-
Neurological Assessment: Neurological deficits are scored at various time points post-MCAO using a standardized scale.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the animals are euthanized, and their brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.
Long-Term Potentiation (LTP) Measurement in Hippocampal Slices
Detailed Methodology:
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 20-second interval).
-
Post-HFS Recording: The fEPSP slope or amplitude is monitored for at least 60 minutes following HFS to assess the magnitude and stability of potentiation. The neuroprotectant is present in the aCSF throughout the experiment.
Discussion and Conclusion
The available preclinical data suggests that modulating the NMDA receptor at sites other than the ion channel may offer a more favorable therapeutic profile for neuroprotection in ischemic stroke.
-
L-687,414 and other glycine site antagonists show promise by reducing excitotoxicity while potentially preserving essential synaptic functions like LTP. The neuroprotective efficacy of some glycine site antagonists, such as ACEA 1021, appears to be significant in focal ischemia models. However, more direct quantitative data for L-687,414 in a rat MCAO model is needed for a definitive comparison.
-
Eliprodil , acting at the polyamine site, also demonstrates substantial neuroprotective effects in focal ischemia, with a significant reduction in infarct volume. This suggests that targeting modulatory sites on the NMDA receptor is a viable strategy.
-
MK-801 , while an effective neuroprotectant in animal models, carries a higher risk of adverse effects, as evidenced by its complete blockade of LTP at neuroprotective doses. This has limited the clinical translation of uncompetitive NMDA receptor antagonists.
References
- 1. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of NMDA receptor glycine recognition site antagonism persists when brain temperature is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of eliprodil on the evolution of a focal cerebral ischaemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-687,414 Binding to the NMDA Receptor: A Comparative Guide
This guide provides an objective comparison of L-687,414's binding to the N-methyl-D-aspartate (NMDA) receptor with other selective antagonists targeting the glycine co-agonist site. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of L-687,414 for their research needs.
The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site on the GluN1 subunit of the receptor presents a critical target for modulating NMDA receptor activity. L-687,414 is a selective partial agonist at this site, exhibiting low intrinsic activity, which effectively makes it an antagonist in the presence of the endogenous co-agonist glycine. This guide will compare the binding affinity of L-687,414 with other well-characterized glycine site antagonists, providing supporting experimental data and detailed methodologies.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of L-687,414 and other selected glycine site antagonists for the NMDA receptor. The data, presented as inhibition constant (Kᵢ), 50% inhibitory concentration (IC₅₀), or binding affinity (Kb), are compiled from various radioligand binding and electrophysiological studies.
| Compound | Action | Binding Affinity (Kᵢ, IC₅₀, or Kb) | Species/Tissue | Assay Type | Reference |
| L-687,414 | Partial Agonist/Antagonist | pKi = 6.1 ± 0.09 | Rat Cultured Cortical Neurons | Electrophysiology | [1] |
| Apparent Kb = 15 µM | Rat Cortical Slices | Electrophysiology | [1][2] | ||
| HA-966 (R)-(+) enantiomer) | Partial Agonist/Antagonist | IC₅₀ = 17.5 µM | Rat Cerebral Cortex | [³H]glycine Binding | [3] |
| IC₅₀ = 12.5 µM | Rat Cerebral Cortex | [³H]glycine Binding | [4] | ||
| Kynurenic Acid | Antagonist | EC₅₀ = 7.9 to 15 µM (glycine site) | Not Specified | Not Specified | [5] |
| IC₅₀ = ~15 µM (in absence of glycine) | Cultured Hippocampal Neurons | Electrophysiology | [2] | ||
| 5,7-Dichlorokynurenic Acid (DCKA) | Antagonist | Kᵢ = 79 nM | Rat Brain | [³H]glycine Binding | [6] |
| Kb = 65 nM | Not Specified | Not Specified | [7][8] | ||
| Kᵢ = 40 nM | Not Specified | Radioligand Binding | [9] |
Experimental Protocols
The validation of binding to the NMDA receptor's glycine site is primarily achieved through radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Rat forebrains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet is washed multiple times to remove endogenous ligands and interfering substances. The final pellet, containing the membrane fraction rich in NMDA receptors, is resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled glycine site ligand (e.g., [³H]glycine or a radiolabeled antagonist) and varying concentrations of the unlabeled test compound (e.g., L-687,414).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is then quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Voltage-Clamp)
This technique directly measures the functional effect of a compound on the NMDA receptor's ion channel activity.
1. Cell Preparation:
-
Primary neuronal cultures (e.g., from rat cortex or hippocampus) or cell lines expressing recombinant NMDA receptors are used.
-
A single neuron is selected for recording.
2. Recording Setup:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.
3. Drug Application:
-
The NMDA receptor is activated by applying glutamate and a glycine co-agonist (e.g., glycine or D-serine).
-
The test compound (e.g., L-687,414) is then applied at various concentrations to determine its effect on the NMDA-evoked currents.
4. Data Acquisition and Analysis:
-
The inward currents flowing through the NMDA receptor channels are recorded.
-
The inhibitory effect of the antagonist is quantified by measuring the reduction in the current amplitude in the presence of the compound.
-
A concentration-response curve is constructed to determine the IC₅₀ or Kb value of the antagonist.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation pathway and the inhibitory action of L-687,414.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
L-687414 compared to D-cycloserine as a partial agonist
An Objective Comparison of L-687,414 and D-cycloserine as NMDA Receptor Glycine Site Partial Agonists
This guide provides a detailed comparison of L-687,414 and D-cycloserine, two partial agonists that act at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biochemical properties, functional effects, and the experimental methodologies used to characterize them.
Introduction to L-687,414 and D-cycloserine
The NMDA receptor, a crucial component in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][2] Partial agonists at the glycine site, such as L-687,414 and D-cycloserine (DCS), are compounds that bind to this site and elicit a submaximal response compared to full agonists.[3][4] This modulatory action has positioned them as significant tools in neuroscience research and as potential therapeutic agents for various neuropsychiatric disorders.[5][6][7]
D-cycloserine (DCS) is a well-established compound, initially used as an antibiotic for tuberculosis.[6] Its subsequent identification as a partial agonist at the NMDA receptor's glycine binding site led to extensive investigation into its potential for treating conditions like schizophrenia, anxiety disorders, and depression.[5][8][9] DCS has been shown to enhance learning and neuroplasticity, although clinical results have been varied.[6][10]
L-687,414 is a derivative of HA-966 and is characterized as a low-efficacy partial agonist at the NMDA receptor glycine site.[3][11][12] It has been primarily investigated for its neuroprotective properties.[11][13]
NMDA Receptor Signaling Pathway
The binding of a partial agonist like L-687,414 or D-cycloserine to the glycine site on the GluN1 subunit of the NMDA receptor, in conjunction with glutamate binding to the GluN2 subunit, leads to a conformational change that allows for partial opening of the ion channel. This permits an influx of Ca²⁺, which in turn activates a cascade of intracellular signaling pathways crucial for synaptic plasticity.
Caption: NMDA receptor activation by glutamate and a partial co-agonist.
Comparative Quantitative Data
The following table summarizes the key quantitative parameters for L-687,414 and D-cycloserine, providing a direct comparison of their affinity for the NMDA receptor's glycine site and their efficacy in activating the receptor.
| Parameter | L-687,414 | D-cycloserine | Reference(s) |
| Binding Affinity (pKi) | 6.1 ± 0.09 | - | [11][12] |
| Apparent Kb (μM) | 15 | - | [11][12] |
| Efficacy (Intrinsic Activity) | ~10% of glycine | 35-68% of glycine (NR2A/B) | [4][11][12][14] |
| Efficacy (Intrinsic Activity) | - | ~200% of glycine (NR2C) | [10][14] |
Note: Data for D-cycloserine's binding affinity (Ki) was not consistently available in the reviewed literature in a comparable format to L-687,414. Efficacy for D-cycloserine is highly dependent on the GluN2 subunit present in the NMDA receptor complex.
Experimental Protocols
The characterization of L-687,414 and D-cycloserine relies on standardized experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor site. It involves competing a non-labeled test compound against a radiolabeled ligand known to bind to the target site.
Objective: To determine the inhibition constant (Ki) of L-687,414 or D-cycloserine for the NMDA receptor glycine site.
Materials:
-
Rat cortical membranes (source of NMDA receptors).[1]
-
Test compounds (L-687,414, D-cycloserine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Glass fiber filters and a cell harvester for filtration.[1]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Rat cortical tissue is homogenized and centrifuged to isolate a membrane fraction rich in NMDA receptors. Protein concentration is determined.[1]
-
Assay Setup: In a 96-well plate, incubate the cortical membranes with a fixed concentration of the radioligand ([³H]glycine) and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).[1]
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate receptor-bound radioligand from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound ligand.[1]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Voltage-Clamp Electrophysiology
This technique measures the ion flow across the membrane of a single neuron, allowing for the functional characterization of ion channels like the NMDA receptor.
Objective: To determine the efficacy and potency of L-687,414 and D-cycloserine by measuring NMDA-evoked currents.
Materials:
-
Cultured neurons (e.g., rat cortical neurons) or Xenopus oocytes expressing specific NMDA receptor subunits.[11][12][14]
-
Patch-clamp rig with amplifier and data acquisition system.
-
Glass micropipettes.
-
External and internal solutions mimicking physiological ion concentrations.
-
NMDA, glycine, and test compounds (L-687,414, D-cycloserine).
Procedure:
-
Cell Preparation: A single neuron is identified under a microscope.
-
Patching: A glass micropipette filled with internal solution is carefully brought into contact with the cell membrane to form a high-resistance seal ("giga-seal"). The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.
-
Voltage Clamp: The cell is held at a specific membrane potential (e.g., -60 mV) to prevent the generation of action potentials.[16]
-
Drug Application: A solution containing NMDA and a saturating concentration of the co-agonist (or the test compound) is applied to the cell.
-
Current Measurement: The inward flow of current through the NMDA receptors is recorded.
-
Data Analysis: Concentration-response curves are generated by applying different concentrations of the partial agonist in the presence of NMDA. From these curves, parameters like efficacy (maximal response relative to glycine) and potency (EC₅₀) can be determined.[11][12]
Caption: Workflow for whole-cell voltage-clamp electrophysiology.
In Vivo Effects and Functional Outcomes
Long-Term Potentiation (LTP): LTP, a cellular correlate of learning and memory, is highly dependent on NMDA receptor activation.[5]
-
D-cycloserine: Has been shown to augment NMDA-dependent forms of LTP in the hippocampus.[5] It can functionally substitute for weak LTP induction paradigms, enhancing the bidirectional range of synaptic plasticity.[5]
-
L-687,414: In contrast, L-687,414, even at neuroprotective doses, does not prevent or abolish hippocampal LTP in vivo.[11][12] This suggests that its lower efficacy is insufficient to significantly impair the degree of NMDA receptor activation required for LTP induction under normal conditions.
Neuroprotection and Cognition:
-
D-cycloserine: Its role as a cognitive enhancer is a primary focus of research, particularly in augmenting exposure-based psychotherapy for anxiety disorders.[9][17] However, its effects can be dose-dependent, with high doses potentially acting antagonistically.[6]
-
L-687,414: Studies have focused on its potential as a neuroprotective agent. Unlike NMDA channel blockers, L-687,414 does not appear to cause the same level of metabolic activation or neuronal vacuolation at neuroprotective doses.[13]
Summary and Conclusion
L-687,414 and D-cycloserine are both partial agonists at the NMDA receptor glycine site, yet they exhibit distinct pharmacological profiles that translate to different functional outcomes.
-
Efficacy: The most significant difference lies in their efficacy. D-cycloserine is a higher-efficacy partial agonist, capable of substantially modulating NMDA receptor activity and enhancing synaptic plasticity.[5][18] L-687,414 is a low-efficacy partial agonist, with its primary effects observed in antagonizing NMDA-evoked responses rather than significantly activating the receptor on its own.[11][12]
-
Subunit Selectivity: D-cycloserine's efficacy is notably dependent on the GluN2 subunit, acting as a partial agonist at receptors containing GluN2A or GluN2B subunits but as a potent superagonist at those with GluN2C subunits.[10][14]
-
Functional Impact: These differences in efficacy are reflected in their in vivo effects. D-cycloserine can enhance LTP, a key mechanism of learning, while L-687,414 does not block it, suggesting a wider therapeutic window for neuroprotection without cognitive impairment.[5][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of Lu AF90103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of adjunctive D-Cycloserine for the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of D-cycloserine on extinction: translation from preclinical to clinical work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-Cycloserine: An Evolving Role in Learning and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lack of effect of L-687,414 ((+)-cis-4-methyl-HA-966), an NMDA receptor antagonist acting at the glycine site, on cerebral glucose metabolism and cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subunit specificity and mechanism of action of NMDA partial agonist D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-cycloserine for Treating Anxiety Disorders: Making Good Exposures Better and Bad Exposures Worse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-687,414 and ACPC: Two Partial Agonists at the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the biochemical and functional properties of L-687,414 and 1-Aminocyclopropanecarboxylic acid (ACPC), two notable modulators of the N-methyl-D-aspartate (NMDA) receptor.
This guide provides a detailed comparative analysis of L-687,414 and ACPC, two compounds that act as partial agonists at the glycine co-agonist binding site on the NMDA receptor. Understanding the nuanced differences in their binding affinities, functional efficacies, and downstream effects is critical for their application in neuroscience research and the development of novel therapeutics targeting glutamatergic neurotransmission.
Executive Summary
Both L-687,414 and ACPC modulate NMDA receptor activity, a key player in synaptic plasticity, learning, and memory. Their partial agonist nature offers a potential therapeutic advantage over full agonists or antagonists by providing a modulatory effect that can dampen excessive receptor activation without complete blockade. This can be particularly relevant in conditions associated with NMDA receptor hyperexcitability, such as epilepsy and excitotoxicity. This guide synthesizes available experimental data to facilitate a direct comparison of their performance.
Quantitative Comparison of Biochemical Properties
The following tables summarize the key quantitative data for L-687,414 and ACPC, providing a direct comparison of their binding affinities and functional activities at the NMDA receptor glycine site.
| Compound | Binding Affinity (pKi) | Reference |
| L-687,414 | 6.1 ± 0.09 | [1] |
| ACPC | Data not available in a directly comparable format |
Note: The binding affinity for L-687,414 was determined from concentration-inhibition curves in whole-cell voltage-clamp experiments using rat cultured cortical neurons.[1] While ACPC is known as a high-affinity partial agonist, a directly comparable pKi value from a similar experimental setup was not identified in the reviewed literature.
| Compound | Intrinsic Activity (% of Glycine) | Reference |
| L-687,414 | ~10% | [1] |
| ACPC | Data not available in a directly comparable format |
Note: The intrinsic activity of L-687,414 was estimated in whole-cell voltage-clamp experiments on rat cultured cortical neurons.[1] ACPC's partial agonist activity has been demonstrated, but a quantitative intrinsic activity value relative to glycine was not found in the reviewed literature.
Functional Performance: Neuroprotective and Anticonvulsant Effects
Both compounds have demonstrated neuroprotective and anticonvulsant properties, consistent with their mechanism of action as partial agonists at the NMDA receptor glycine site.
L-687,414:
-
Exhibits dose-dependent antagonism of seizures induced by various chemoconvulsants and electroshock.[2]
-
Has shown neuroprotective effects without causing the neuronal vacuolation that is sometimes observed with other classes of NMDA receptor antagonists.[2]
ACPC:
-
Demonstrates neuroprotective effects against NMDA-induced toxicity in cultured spinal neurons.[3]
-
Can reduce ethanol consumption in animal models, suggesting a role in modulating reward pathways.[4]
-
Has been investigated for its potential in ameliorating degenerative mechanisms mediated through the NMDA receptor.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize L-687,414 and ACPC.
Whole-Cell Voltage-Clamp Electrophysiology (for L-687,414)
This technique was employed to determine the binding affinity (pKi) and intrinsic activity of L-687,414.[1]
Methodology:
-
Cell Culture: Primary cultures of cortical neurons are prepared from rat embryos.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed on these cultured neurons.
-
Drug Application: NMDA-evoked inward currents are measured in the presence of varying concentrations of L-687,414.
-
Data Analysis:
-
Affinity (pKi): Concentration-inhibition curves are generated by plotting the inhibition of the NMDA-evoked current against the concentration of L-687,414. The pKi is then calculated from these curves.[1]
-
Intrinsic Activity: The ability of L-687,414 to evoke a current in the absence of glycine is compared to the maximal current evoked by glycine to estimate its intrinsic activity. The inability of L-687,414 to completely abolish inward currents in the presence of NMDA also indicates its partial agonist nature.[1]
-
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective NMDA antagonists: the controversy over their potential for adverse effects on cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Gamma-Secretase Inhibitors In Vitro: A Comparative Guide
A Note on L-687,414: Initial research indicates a misunderstanding regarding the molecular target of L-687,414. Extensive scientific literature identifies L-687,414 as a partial agonist with low intrinsic activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its primary application in research has been to study the roles of the NMDA receptor in neurological conditions. Currently, there is no substantial evidence to suggest that L-687,414 is an inhibitor of the γ-secretase complex.
Therefore, this guide will focus on the established principles and methodologies for validating the specificity of well-characterized γ-secretase inhibitors (GSIs), providing a framework for researchers in the field.
Introduction to Gamma-Secretase Specificity
Gamma-secretase is a multi-subunit intramembrane protease responsible for cleaving a wide range of type-I transmembrane proteins.[3][4] Its two most studied substrates are the Amyloid Precursor Protein (APP), linked to Alzheimer's disease, and the Notch receptor, a critical protein for cell-fate determination.[5][6]
A key challenge in the development of GSIs for therapeutic use (e.g., in Alzheimer's disease) is achieving selectivity for APP processing over Notch processing. Inhibition of Notch signaling can lead to significant mechanism-based toxicities, including gastrointestinal and hematological side effects.[5][7] Therefore, rigorous in vitro validation of a GSI's specificity is a critical step in its development. This guide compares common GSIs and outlines the experimental protocols required to assess their substrate selectivity.
Comparative Efficacy and Selectivity of Common γ-Secretase Inhibitors
The primary measure of a GSI's specificity is the ratio of its potency against Notch versus its potency against APP. A higher selectivity ratio (IC50 Notch / IC50 Aβ) indicates a more desirable therapeutic profile. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for several widely studied GSIs.
| Compound | Class | IC50 Aβ40 (nM) | IC50 Aβ42 (nM) | IC50 Notch (nM) | Selectivity Ratio (Notch/Aβ40) |
| Semagacestat (LY450139) | Non-selective GSI | 15[8] | - | ~15-20 | ~1 |
| Avagacestat (BMS-708163) | Notch-sparing GSI | 0.30[9] | 0.27[9] | 0.84[9] | ~2.8 |
| DAPT | Non-selective GSI | ~115 (total Aβ) | ~200 | - | - |
| BMS-906024 | Pan-Notch GSI | - | - | 0.29 - 1.14 (Notch 1-4)[10] | - |
| Crenigacestat (LY3039478) | Potent Notch GSI | - | - | ~1 (N1ICD)[7] | - |
| Nirogacestat (PF-03084014) | Selective GSI | - | - | 6.2[9] | - |
Note: IC50 values can vary based on the specific cell line and assay conditions used. This table is for comparative purposes.
Key Experimental Protocols
Validating GSI specificity requires a multi-assay approach to compare activity against different substrates.
Cell-Free γ-Secretase Activity Assay
This assay measures the direct inhibition of the isolated enzyme complex, providing a baseline for a compound's potency.
Protocol:
-
Enzyme Preparation: Prepare membranes from cell lines endogenously expressing the γ-secretase complex (e.g., HEK293T cells). Solubilize the γ-secretase complex from these membranes using a mild detergent like CHAPSO.[11][12]
-
Reaction Setup: In a 96-well plate, incubate the solubilized γ-secretase with a fluorogenic substrate. This substrate is a short peptide containing the γ-secretase cleavage site, flanked by a fluorophore and a quencher.
-
Inhibitor Addition: Add various concentrations of the test GSI or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: In the intact substrate, fluorescence is quenched. Upon cleavage by γ-secretase, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[11] Read the fluorescence intensity using a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell-Based APP Cleavage Assay (Aβ ELISA)
This assay quantifies the inhibition of Aβ production in a cellular context.
Protocol:
-
Cell Culture: Plate cells that robustly produce Aβ (e.g., HEK293 cells stably overexpressing human APP) in a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test GSI for a defined period (e.g., 24 hours).
-
Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).
-
ELISA: Quantify the levels of secreted Aβ40 and/or Aβ42 in the conditioned media using a specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13]
-
Analysis: Normalize the Aβ levels to total protein concentration or a cell viability metric. Plot the dose-response curve and calculate the IC50 for the inhibition of Aβ production.
Cell-Based Notch Cleavage Assay (Luciferase Reporter Assay)
This is the critical counterscreen to determine selectivity. It measures the inhibition of Notch signaling downstream of γ-secretase cleavage.
Protocol:
-
Cell Line: Use a stable cell line (e.g., HEK293) co-transfected with a constitutively active form of the Notch receptor and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with binding sites for the Notch-responsive transcription factor, CSL (CBF1/Su(H)/Lag-1).
-
Compound Treatment: Seed the reporter cells in a multi-well plate and treat them with the same concentration range of the test GSI as used in the Aβ assay.
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. Luminescence is directly proportional to the activity of the Notch signaling pathway.[8]
-
Analysis: Calculate the percent inhibition of Notch signaling for each GSI concentration and determine the IC50 value.
Visualizing Key Pathways and Workflows
Gamma-Secretase Substrate Processing
Caption: Simplified pathway of APP and Notch processing by γ-secretase.
Workflow for GSI Specificity Validation
Caption: Experimental workflow for determining the in vitro specificity of a GSI.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of the glycine site antagonist 3R-(+)-cis-4-methyl-HA966 (L-687,414) in a rat model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rethinking gamma-secretase inhibitors for treatment of non-small cell lung cancer: Is Notch the target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
L-687,414: An Analysis of its Primary Target Affinity and a Guide to Off-Target Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-687,414, a known partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. While a comprehensive off-target binding profile for L-687,414 is not publicly available in the referenced literature, this document summarizes the known affinity for its primary target and presents standardized experimental protocols for assessing ligand-receptor interactions. This information is intended to serve as a valuable resource for researchers investigating the pharmacology of L-687,414 and for those designing studies to characterize the selectivity of novel compounds.
Primary Target Binding Affinity of L-687,414
L-687,414 is characterized as a low-efficacy partial agonist at the glycine binding site of the NMDA receptor. Its primary binding affinity has been determined through radioligand binding assays.
| Compound | Primary Target | Binding Affinity (pKi) | Reference Compound(s) |
| L-687,414 | NMDA Receptor (Glycine Site) | 6.1 ± 0.09[1] | R(+)HA-966 (Parent analogue, ~3.6-fold less potent)[1] |
Note: A comprehensive off-target binding profile for L-687,414 against a broad panel of receptors, ion channels, and enzymes (e.g., from a CEREP or Eurofins safety panel) was not identified in the public domain during the literature search for this guide. The generation of such a profile is a critical step in the preclinical development of any compound to assess its potential for off-target related adverse effects.
Signaling Pathway and Experimental Workflow
To visually represent the primary mechanism of action of L-687,414 and the general workflow for its analysis, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's binding affinity and functional activity. Below are generalized protocols for key experiments relevant to the characterization of L-687,414.
Radioligand Binding Assay for NMDA Receptor Glycine Site
This protocol is a standard method for determining the binding affinity of a test compound to the glycine site of the NMDA receptor.[2][3][4][5][6]
Objective: To determine the inhibition constant (Ki) of L-687,414 for the NMDA receptor glycine binding site.
Materials:
-
Test Compound: L-687,414
-
Radioligand: [³H]-Glycine or a suitable antagonist radioligand like [³H]-L-689,560.
-
Membrane Preparation: Rat cortical membranes, a rich source of NMDA receptors.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-radioactive glycine site ligand (e.g., glycine or 7-chlorokynurenic acid).
-
Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound (L-687,414).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux in NMDA Receptor-Expressing Cells
This protocol measures the functional consequence of ligand binding to the NMDA receptor by quantifying changes in intracellular calcium levels.[7][8][9]
Objective: To determine the functional potency (EC₅₀ or IC₅₀) of L-687,414 as a partial agonist at the NMDA receptor.
Materials:
-
Test Compound: L-687,414
-
Cell Line: A cell line (e.g., HEK293) stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Agonists: Glutamate and Glycine (or D-serine).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the NMDA receptor-expressing cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of the test compound (L-687,414) to the wells.
-
Agonist Stimulation: Add a fixed concentration of glutamate and glycine to stimulate the NMDA receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
Conclusion
L-687,414 is a well-characterized partial agonist of the NMDA receptor glycine site. While its on-target activity is established, a comprehensive understanding of its selectivity and potential for off-target interactions requires further investigation through broad binding and functional screening panels. The experimental protocols outlined in this guide provide a framework for such an analysis, which is essential for the thorough characterization of any investigational compound. Researchers are encouraged to utilize these or similar methods to generate a complete pharmacological profile for L-687,414 and other novel molecules to better predict their therapeutic potential and safety liabilities.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons | PLOS Computational Biology [journals.plos.org]
A Comparative Review of NMDA Glycine Site Partial Agonists
This guide provides a comprehensive comparison of N-methyl-D-aspartate (NMDA) receptor glycine site partial agonists, intended for researchers, scientists, and drug development professionals. The content delves into the pharmacological properties, experimental data, and underlying mechanisms of key compounds, offering an objective analysis to inform future research and therapeutic development.
Introduction to NMDA Glycine Site Partial Agonists
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. The glycine binding site on the GluN1 subunit of the NMDA receptor presents a key therapeutic target for modulating receptor activity. Partial agonists at this site offer a nuanced approach to treatment, capable of enhancing NMDA receptor function in conditions of hypofunction, without inducing the excitotoxicity associated with full agonists. This unique profile has made them attractive candidates for a range of neurological and psychiatric disorders.
Comparative Analysis of Key Compounds
This section compares the pharmacological and functional characteristics of prominent NMDA glycine site partial agonists and related compounds.
Data Presentation
The following table summarizes the quantitative data for the discussed compounds, providing a basis for direct comparison of their binding affinities and functional potencies.
| Compound | Mechanism of Action | Ki (nM) | EC50 (nM) | Efficacy (% of Glycine) | Key Findings |
| D-Cycloserine (DCS) | Partial Agonist | Data not consistently reported | ~1,000 - 3,000[1] | ~40-50% of maximal glycine stimulation[2] | Enhances learning and memory; shows a biphasic dose-response.[3] |
| Aminocyclopropane-1-carboxylic acid (ACPC) | Partial Agonist | IC50: 38 ± 7[4][5] | 135 ± 76[4][5] | ~60%[4][5] | Potent and selective ligand at the glycine modulatory site.[4][5] |
| Rapastinel (GLYX-13) | Initially described as a partial agonist; recent evidence suggests it acts as a positive allosteric modulator at a novel site.[6][7][8][9] | Does not displace radioligand from the glycine site. | Optimal increase in [3H]MK-801 binding at 1-10 µM.[6][8] | Stimulated [3H]MK-801 binding to ~130% of control at 1 µM.[6][8] | Produces rapid and long-lasting antidepressant effects.[6] |
| AV-101 (4-Chlorokynurenine) | Prodrug for 7-Chlorokynurenic acid (7-Cl-KYNA), a selective antagonist at the glycine site.[10][11][12] | Ki for 7-Cl-KYNA: Data not consistently reported. | Data not available | Not applicable (Antagonist) | Investigated for depression and neuropathic pain; lacks psychotomimetic side effects.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of NMDA glycine site partial agonists.
Radioligand Binding Assay ([³H]glycine Competition)
This assay determines the affinity of a test compound for the NMDA receptor glycine site by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Rat forebrain membranes
-
[³H]glycine (radioligand)
-
Test compound (e.g., D-cycloserine, ACPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare rat forebrain membranes and resuspend in assay buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]glycine, and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of wells is prepared with an excess of unlabeled glycine.
-
Incubate the plate at a specified temperature and duration (e.g., 4°C for 30 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined and can be converted to a Ki value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the effect of a compound on NMDA receptor-mediated ion currents in neurons.
-
Materials:
-
Cultured neurons or acute brain slices
-
External solution (containing physiological concentrations of ions, glutamate, and varying concentrations of the test compound)
-
Internal pipette solution (mimicking the intracellular ionic environment)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass pipettes
-
-
Procedure:
-
Prepare the cultured neurons or brain slices and place them in a recording chamber perfused with external solution.
-
Fabricate a glass pipette with a tip diameter of ~1-2 µm and fill it with the internal solution.
-
Under microscopic guidance, approach a neuron with the pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.
-
Clamp the cell at a specific holding potential (e.g., -70 mV) to record NMDA receptor-mediated currents.
-
Apply glutamate and the test compound via the perfusion system and record the resulting changes in ion current.
-
Analyze the data to determine the effect of the compound on current amplitude, kinetics, and other parameters, from which EC50 and efficacy can be derived.[13][14][15][16][17]
-
Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity in rodents.[18][19][20][21][22]
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Pre-test session (Day 1): Place the rat in the water cylinder for 15 minutes. This session promotes the development of immobility on the test day.[18][20]
-
Test session (Day 2): 24 hours after the pre-test, administer the test compound or vehicle to the rat. After a specified pre-treatment time (e.g., 30-60 minutes), place the rat back into the water cylinder for 5 minutes.[18][20]
-
Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.[19] A decrease in immobility time is indicative of an antidepressant-like effect.
-
Learned Helplessness Model
This is a rodent model of depression where animals are exposed to inescapable stress, leading to a passive coping strategy in subsequent stressful situations.[23][24][25][26]
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering mild foot shocks.
-
Procedure:
-
Induction Phase (Day 1-2): Place the mouse in one compartment of the shuttle box and deliver a series of inescapable foot shocks (e.g., 0.3 mA for 1-3 seconds, with randomized inter-shock intervals) over a 60-minute session. This is repeated for two consecutive days.[24]
-
Test Phase (Day 3): 24 hours after the final induction session, place the mouse in the shuttle box. A conditioned stimulus (e.g., a light) is presented for 5 seconds, followed by a 10-second escapable foot shock. The mouse can escape the shock by moving to the other compartment of the shuttle box.[24]
-
Scoring: Record the number of escape failures (i.e., the mouse does not cross to the other compartment during the shock) and the latency to escape. An increase in escape failures and latency is indicative of a "helpless" state, and a reversal of this behavior by a test compound suggests antidepressant-like effects.
-
Signaling Pathways and Experimental Workflows
Visual representations of the NMDA receptor signaling pathway and experimental workflows provide a clearer understanding of the underlying biological processes and research methodologies.
Conclusion
NMDA glycine site partial agonists represent a promising class of compounds for the treatment of various CNS disorders. Their ability to modulate NMDA receptor function provides a therapeutic window that avoids the potential excitotoxicity of full agonists. D-cycloserine and ACPC have been well-characterized as partial agonists, with demonstrated effects on learning, memory, and depressive-like behaviors. The story of Rapastinel (GLYX-13) highlights the evolving understanding of NMDA receptor pharmacology, with recent evidence pointing towards a novel modulatory site. In contrast, AV-101 serves as an important comparator, demonstrating that antagonism of the glycine site can also yield therapeutic benefits without the side effects of channel-blocking NMDA antagonists.
The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel compounds targeting the NMDA receptor glycine site. Future research should focus on elucidating the precise binding kinetics and functional consequences of these partial agonists on different NMDA receptor subtypes to better tailor therapeutic interventions for specific neurological and psychiatric conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-cycloserine, a partial agonist at the glycine site coupled to N-methyl-D-aspartate receptors, improves visual recognition memory in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Transporters and Enzymes in Metabolism and Distribution of 4-Chlorokynurenine (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 12. AV-101, a Pro-Drug Antagonist at the NMDA Receptor Glycine Site, Reduces L-Dopa Induced Dyskinesias in MPTP Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-channel Cell-attached Patch-clamp Recording [jove.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. Whole-Brain Mapping of Neuronal Activity in the Learned Helplessness Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling L-687,414
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling L-687,414. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. Inspect for tears or punctures before use. Change gloves immediately if contaminated, and always before leaving the laboratory. |
| Eye Protection | Safety Glasses | Use safety glasses with side shields to protect against splashes. |
| Safety Goggles | For procedures with a higher risk of splashing (e.g., preparing stock solutions), wear chemical splash goggles for more complete protection. | |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn at all times to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | All handling of solid L-687,414 and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles or aerosols. |
| Dust Mask/Respirator | If a fume hood is not available for weighing the solid compound, a NIOSH-approved N95 or higher-rated dust mask or respirator should be used to minimize inhalation risk. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to ensure safe handling and maintain the integrity of the compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and has a current certification.
-
Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvents) and place them within the fume hood before handling the compound.
2. Weighing the Compound:
-
Perform all weighing of solid L-687,414 within the fume hood.
-
Use a microbalance with a draft shield to ensure accuracy and prevent dispersal of the powder.
-
Handle the compound with a clean, designated spatula. Avoid creating dust.
3. Solution Preparation:
-
Slowly add the desired solvent to the vial containing the pre-weighed L-687,414.
-
Cap the vial securely before mixing or vortexing to prevent splashes and aerosol generation.
-
If sonication is required for dissolution, ensure the vial is properly sealed.
4. Storage:
-
Store L-687,414 in a clearly labeled, tightly sealed container.
-
Follow the manufacturer's recommendations for storage temperature and conditions (e.g., desiccated, protected from light).
-
Store in a designated, secure location away from incompatible chemicals.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with L-687,414 (e.g., gloves, bench paper, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions of L-687,414 and any solvents used for rinsing contaminated glassware should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles and syringes used for injections must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "L-687,414".
-
Include the date the waste was first added to the container.
3. Final Disposal:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal procedures. Do not pour any solutions containing L-687,414 down the drain.
Visualizations
Logical Relationship of L-687,414's Mechanism of Action
The following diagram illustrates the logical relationship of L-687,414 as a glycine-site NMDA receptor antagonist and its subsequent effect on ion channel activity. L-687,414 acts as a low-efficacy partial agonist at the glycine co-agonist site of the NMDA receptor.[1][2] This means that while it binds to the receptor, it only weakly activates it compared to the full agonist, glycine. In the presence of high concentrations of glutamate and glycine, L-687,414 can act as a competitive antagonist, blocking the channel and reducing Ca²⁺ influx.
Caption: Mechanism of L-687,414 at the NMDA Receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
